molecular formula C9H14N4O B1384303 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one CAS No. 76750-95-3

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Cat. No.: B1384303
CAS No.: 76750-95-3
M. Wt: 194.23 g/mol
InChI Key: JFCZKCABKZZONC-UHFFFAOYSA-N
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Description

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-6-8(14)12-9(11-7)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCZKCABKZZONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, a substituted pyrimidine derivative of interest to researchers and professionals in drug development. This document delves into the core chemical strategies, explains the rationale behind experimental choices, and provides detailed protocols based on established literature.

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties[1]. The target molecule, this compound, incorporates a piperidine moiety, a common functional group in pharmaceuticals that can influence solubility, lipophilicity, and receptor binding affinity[2]. This guide will explore the primary synthetic routes to this compound, focusing on logical, efficient, and scalable methodologies.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections, as illustrated below. These strategies leverage common and reliable reactions in heterocyclic chemistry.

Synthetic_Strategies cluster_0 Strategy 1: Pyrimidine Ring Formation cluster_1 Strategy 2: Nucleophilic Substitution Target 6-amino-2-piperidin-1-yl pyrimidin-4(3H)-one Guanidine Piperidinyl Guanidine Derivative Ring_Formation Condensation/ Cyclization Guanidine->Ring_Formation C3_synthon Three-Carbon Synthon (e.g., Ethyl Cyanoacetate) C3_synthon->Ring_Formation Ring_Formation->Target Precursor 6-amino-2-chloro pyrimidin-4(3H)-one Substitution Nucleophilic Aromatic Substitution (SNAr) Precursor->Substitution Piperidine Piperidine Piperidine->Substitution Substitution->Target

Caption: Primary synthetic strategies for this compound.

Strategy 1: Pyrimidine Ring Formation via Condensation

This classical and highly versatile approach involves the construction of the pyrimidine ring from acyclic precursors. The most common variation of this strategy is the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent[3].

Mechanistic Rationale

The reaction proceeds through a condensation-cyclization cascade. The more nucleophilic nitrogen of the guanidine derivative attacks one of the carbonyl groups (or a related electrophilic center) of the three-carbon synthon. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring. The choice of base is crucial to deprotonate the starting materials and facilitate the reaction. Sodium ethoxide is a commonly employed base in this context[4][5].

Proposed Synthesis Pathway

A plausible pathway involves the reaction of a piperidinyl guanidine derivative with ethyl cyanoacetate.

Strategy_1_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Piperidinyl_Guanidine Piperidinyl Guanidine Condensation Condensation/ Cyclization Piperidinyl_Guanidine->Condensation Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Condensation Base Base (e.g., NaOEt) Base->Condensation Catalyst Solvent Solvent (e.g., Ethanol) Solvent->Condensation Heat Heat Heat->Condensation Target 6-amino-2-piperidin-1-yl pyrimidin-4(3H)-one Condensation->Target

Caption: Proposed pathway for Strategy 1.

Experimental Protocol (Adapted from Guanidine Condensation Methodologies)
  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium in anhydrous ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add the piperidinyl guanidine derivative, followed by the dropwise addition of ethyl cyanoacetate at room temperature.

  • Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid) to precipitate the product. The crude product can be collected by filtration, washed with cold water and a suitable organic solvent, and then dried.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent system.

Reagent/ParameterQuantity/ValueRationale
Piperidinyl Guanidine1.0 eqKey N-C-N building block.
Ethyl Cyanoacetate1.0 - 1.2 eqProvides the C-C-C backbone.
Sodium Ethoxide2.0 - 2.2 eqActs as a base to facilitate condensation.
SolventAnhydrous EthanolA common solvent for this type of reaction.
TemperatureRefluxProvides the necessary activation energy.
Reaction Time2 - 4 hoursTypical duration for this transformation.

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the modification of a pre-existing pyrimidine ring. Specifically, a halogenated pyrimidine precursor is reacted with piperidine in a nucleophilic aromatic substitution reaction. This is a robust and widely employed method for introducing amino functionalities into heterocyclic systems[6].

Mechanistic Rationale

The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the halogenated positions (typically C2, C4, and C6) towards nucleophilic attack. Piperidine, acting as a nucleophile, attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a Meisenheimer-like intermediate. Subsequent elimination of the halide ion yields the desired substituted pyrimidine. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, or by using an excess of the amine nucleophile.

Proposed Synthesis Pathway

This pathway commences with the readily available 2,4-diamino-6-hydroxypyrimidine, which is then converted to the chloro intermediate.

Strategy_2_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution Start 2,4-Diamino-6-hydroxypyrimidine Intermediate 2,4-Diamino-6-chloropyrimidine Start->Intermediate Chlorination Target 6-amino-2-piperidin-1-yl pyrimidin-4(3H)-one Intermediate->Target SNAr Chlorination POCl3 Chlorination->Intermediate Piperidine Piperidine Piperidine->Target

Caption: Proposed two-step pathway for Strategy 2.

Experimental Protocol (Adapted from literature procedures)[7]

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

  • Reaction Setup: To a flask equipped with a reflux condenser and a stirrer, add 2,4-diamino-6-hydroxypyrimidine and phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture at reflux (around 97-105°C) for several hours (e.g., 6-17 hours)[7][8].

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice.

  • Hydrolysis and Neutralization: Heat the aqueous solution (e.g., at 90°C for 1 hour) to hydrolyze any remaining POCl₃. Adjust the pH to 8 with a base such as sodium hydroxide or ammonia water[7][8].

  • Extraction and Isolation: Extract the product with a suitable organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

  • Reaction Mixture: In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine in a solvent such as an alcohol or a polar aprotic solvent. Add an excess of piperidine.

  • Heating: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, remove the excess piperidine and solvent under reduced pressure. The residue can be treated with water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.

Reagent/ParameterQuantity/ValueRationale
Step 1
2,4-Diamino-6-hydroxypyrimidine1.0 eqStarting material.
Phosphorus Oxychloride (POCl₃)ExcessChlorinating agent.
Temperature97 - 105 °CTo drive the chlorination reaction.
Step 2
2,4-Diamino-6-chloropyrimidine1.0 eqHalogenated pyrimidine precursor.
PiperidineExcessNucleophile and can also act as a base.
TemperatureRefluxTo facilitate the SNAr reaction.

Conclusion

The synthesis of this compound can be effectively achieved through well-established synthetic methodologies in heterocyclic chemistry. The choice between the condensation strategy and the nucleophilic aromatic substitution strategy will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. Both routes offer a reliable and logical approach to obtaining this valuable pyrimidine derivative for further investigation in drug discovery and development programs.

References

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

  • Henkel, G., & Pesch, K. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S.
  • Kaur, M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(34), 22165-22175. [Link]

  • Pallavicini, M., & Valcamonica, G. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Suga, H., et al. (1987). Structures of pyrimidine derivatives produced by condensation of ethyl cyanoacetate with methylguanidine. Evidence for the presence of an imino tautomer. The Journal of Organic Chemistry, 52(25), 5655–5662. [Link]

  • Pallavicini, M., & Valcamonica, G. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. European Patent Office. [Link]

  • Al-Hiari, Y. M. (2006). Synthesis of Pyrimidine Derivatives. Jordan Journal of Chemistry, 1(1), 1-16. [Link]

  • Kumar, S., & Kumar, D. (2014). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Rasayan Journal of Chemistry, 7(1), 58-62. [Link]

  • Sargsyan, A., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(16), 4995. [Link]

  • Torossian, S., & Demerseman, P. (1989). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135587490, this compound. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 2685–2729. [Link]

  • Wang, Y., et al. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Wang, Y., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(21), 5025. [Link]

  • Wiebe, C., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(12), e2100287. [Link]

  • Samarinas, M., et al. (2021). Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. Journal of Heterocyclic Chemistry, 58(12), 2415-2423. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society, 98(11), 100181. [Link]

  • Carceller, E., et al. (1993). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Journal of Medicinal Chemistry, 36(19), 2984-2997. [Link]

  • Booth, B. L., et al. (2007). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2007(16), 147-158. [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. [Link]

  • Deredas, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6528. [Link]

  • Baker, B. R., & Schaub, R. E. (1954). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C: Organic, 1954, 233-237. [Link]

  • Federsel, H.-J., et al. (2005). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 3(5), 853-858. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Heterocyclic Scaffold of Interest

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, integral to the structure of numerous bioactive molecules and therapeutic agents. The compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one emerges as a molecule of significant interest, belonging to a class of compounds explored for their potential as versatile heterocyclic building blocks in drug discovery. Its structural similarity to established drugs, such as the antihypertensive and hair-growth stimulant Minoxidil, underscores the potential for novel pharmacological applications.

This technical guide provides a deep dive into the physicochemical properties of this compound. Recognizing the current scarcity of extensive experimental data for this specific molecule, this paper establishes a robust framework for its characterization. We will present the available computed data, leverage a comparative analysis with the well-characterized and structurally analogous compound Minoxidil, and provide detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This dual approach of presenting known data while empowering researchers to generate new, high-quality data is central to advancing the scientific understanding and potential application of this compound.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is identified by the Chemical Abstracts Service (CAS) number 76750-95-3 .[1]

The structural architecture, depicted below, consists of a pyrimidinone core substituted with an amino group at the 6-position and a piperidine ring at the 2-position. This arrangement of functional groups is pivotal, as it dictates the molecule's polarity, hydrogen bonding capacity, and potential for interaction with biological targets.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties: A Comparative Analysis

A thorough understanding of a compound's physicochemical properties is a prerequisite for any drug development endeavor, influencing everything from formulation to pharmacokinetics. Due to the limited publicly available experimental data for this compound, we present its computed properties alongside the extensively documented experimental data for Minoxidil (CAS: 38304-91-5). Minoxidil, or 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide, shares the 6-amino- and piperidinyl-pyrimidine core, making it a valuable, albeit distinct, comparator.[2][3] The primary structural difference is the presence of an N-oxide and an additional amino group in Minoxidil, which is expected to influence properties like polarity, solubility, and pKa.

PropertyThis compoundMinoxidil (for comparison)Significance in Drug Development
IUPAC Name 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one[1]6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide[2]Ensures unambiguous chemical identification.
CAS Number 76750-95-3[1]38304-91-5[4]Unique identifier for chemical substance registration.
Molecular Formula C₉H₁₄N₄O[1]C₉H₁₅N₅O[4]Defines the elemental composition of the molecule.
Molecular Weight 194.23 g/mol [1]209.25 g/mol [3][4]Impacts diffusion rates and molar concentration calculations.
Appearance Not Experimentally DeterminedWhite to off-white, odorless, crystalline powder[3][4]Important for formulation and quality control.
Melting Point Not Experimentally Determined248 °C, with decomposition at 259-261 °C[4][5]Indicator of purity and solid-state stability.
logP (Octanol/Water) -0.3 (XLogP3, computed)[1]1.24 (experimental)[5]Measures lipophilicity, affecting membrane permeability and solubility.
pKa Not Experimentally Determined4.61 (experimental)[4][5]Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Aqueous Solubility Not Experimentally Determined2.2 mg/mL[4][5]Crucial for dissolution, absorption, and formulation of oral and parenteral dosage forms.

Expert Interpretation: The computed XLogP of -0.3 for the target compound suggests it is more hydrophilic than Minoxidil (experimental logP of 1.24).[1][5] This is a logical deduction, as the N-oxide in Minoxidil can reduce the basicity of the pyrimidine nitrogens and the additional amino group contributes to its overall properties in a complex manner. A lower logP often correlates with higher aqueous solubility. The pyrimidinone oxygen and the amino group in the target compound are strong hydrogen bond acceptors and donors, which would favor interaction with water. The pKa of Minoxidil at 4.61 is attributed to the protonation of one of the ring nitrogens or amino groups; the target compound is also expected to have a basic pKa, though the exact value may differ due to the absence of the N-oxide and the second amino group.

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps, this section provides standardized, step-by-step protocols for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Profiling

The following diagram outlines a logical workflow for the characterization of a novel compound.

G cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Data Analysis & Reporting synthesis Synthesis & Purification identity Identity Confirmation (NMR, MS) synthesis->identity purity Purity Assessment (HPLC, LC-MS) identity->purity mp Melting Point (Capillary Method) purity->mp solubility Aqueous Solubility (Shake-Flask) mp->solubility pka pKa Determination (Potentiometric Titration) solubility->pka logp logP Determination (Shake-Flask) pka->logp analysis Data Analysis & Property Profiling logp->analysis report Technical Report Generation analysis->report

Sources

An In-depth Technical Guide to 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, the aminopyrimidinone scaffold has garnered significant attention due to its versatile biological activities, particularly in oncology. This technical guide provides a comprehensive overview of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one , a molecule of interest in contemporary drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a modulator of key cellular pathways, such as protein kinases, which are often dysregulated in diseases like cancer.

I. Chemical Identity and Structure

The precise chemical identification of a compound is fundamental to all subsequent research and development.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-amino-2-(piperidin-1-yl)-1H-pyrimidin-6-one .[1] However, it is also commonly referred to by its depositor-supplied synonym, 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one .[1] This nomenclature reflects the tautomeric nature of the pyrimidinone ring.

Chemical Structure and Formula

The two-dimensional structure of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one is depicted below.

Caption: 2D structure of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one.

The molecular formula is C₉H₁₄N₄O , and its molecular weight is approximately 194.23 g/mol .[1]

II. Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 194.23 g/mol PubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

The negative XLogP3 value suggests that the compound is likely to be hydrophilic, a characteristic that can influence its solubility and membrane permeability.

III. Synthesis of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one

The synthesis of substituted aminopyrimidines often proceeds through the nucleophilic substitution of a halogenated pyrimidine precursor. A plausible and efficient synthetic route for 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one is outlined below.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from a readily available precursor, 6-aminouracil.

synthesis_pathway start 6-Aminouracil intermediate 6-amino-2-chloropyrimidin-4(3H)-one start->intermediate POCl3, heat final 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one intermediate->final Piperidine, Ethanol, reflux kinase_inhibition cluster_kinase Protein Kinase ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate Protein ATP_Binding_Site->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->ATP_Binding_Site Substrate Substrate Protein Substrate->ATP_Binding_Site Compound 6-amino-2-(piperidin-1-yl) pyrimidin-4(3H)-one Compound->ATP_Binding_Site Inhibition

Sources

spectroscopic data (NMR, IR, MS) of "6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established principles and data from closely related analogues to offer a robust characterization of the target molecule. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the spectral features.

Molecular Structure and Context

This compound is a substituted pyrimidine. The pyrimidine core is a fundamental heterocycle in numerous biologically active compounds.[1] The substituents—an amino group, a piperidinyl moiety, and a carbonyl group—each impart distinct spectroscopic signatures that are crucial for structural confirmation and purity assessment. The official IUPAC name for this compound is 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one, and it exists in tautomeric forms, with the 4(3H)-one form being a significant contributor.[2][3]

Section 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, NMR provides a detailed map of the proton and carbon environments.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective at solubilizing polar, hydrogen-bond-donating compounds.[4]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[4]

  • ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum in DMSO-d₆ will exhibit distinct signals corresponding to the piperidine, pyrimidine, and amino/amide protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~10.5 - 11.5Broad Singlet1HPyrimidine N-HThe N-H proton of the pyrimidinone ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding.
~6.5 - 7.5Broad Singlet2HAmino (-NH₂)Amine protons often appear as a broad signal due to quadrupole broadening and exchange. In a related compound, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the amino protons appear as a broad singlet at 7.21 ppm.[4][6]
~4.8 - 5.0Singlet1HPyrimidine C₅-HThis lone proton on the pyrimidine ring is in an electron-rich environment, but adjacent to a carbonyl group, placing its signal in this region. In a simpler analogue, 2-amino-6-methylpyrimidin-4-one, the C₅-H proton appears around 5.1 ppm.
~3.4 - 3.6Triplet / Multiplet4HPiperidine C₂', C₆'-H (adjacent to N)These protons are alpha to the nitrogen atom of the piperidine ring, leading to a downfield shift. In the related carbonitrile structure, these protons are observed as a triplet at 3.76 ppm.[4][6]
~1.5 - 1.7Multiplet6HPiperidine C₃', C₄', C₅'-HThese remaining piperidine protons are in a more shielded, aliphatic environment and will appear as a complex multiplet further upfield.[4][6][7]
Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165 - 170C₄ (C=O)The carbonyl carbon of the pyrimidinone ring is highly deshielded and is expected in this characteristic downfield region.[8]
~160 - 164C₂ & C₆These carbons are attached to nitrogen atoms within the heterocyclic ring. C₂ is bonded to the piperidinyl nitrogen, and C₆ is bonded to the amino group, placing them in a similar chemical shift range. In 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the corresponding carbons appear at 168.5, 164.3, and 159.9 ppm.[4][6]
~80 - 85C₅This carbon is adjacent to the carbonyl group and the amino-substituted carbon, placing it in a relatively upfield position for an sp² carbon in a heterocycle.
~44 - 46C₂', C₆' (Piperidine)These carbons are directly attached to the nitrogen of the piperidine ring.
~25 - 27C₃', C₅' (Piperidine)These are the β-carbons of the piperidine ring. A value of 26.8 ppm is reported for the analogue.[4][6]
~23 - 25C₄' (Piperidine)This is the γ-carbon of the piperidine ring, typically the most shielded. A value of 24.9 ppm is reported for the analogue.[4][6]

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol: IR Data Acquisition

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the N-H, C=O, C=N, and C-N bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3450 - 3300N-H Stretch (Asymmetric & Symmetric)Amino (-NH₂)Primary amines typically show two distinct stretching bands. In related amino pyrimidines, these bands are observed in the 3487-3300 cm⁻¹ range.[5]
3200 - 3000N-H StretchAmide (N-H in ring)The stretching vibration of the N-H group within the pyrimidinone ring will likely be broad due to hydrogen bonding.
2950 - 2850C-H StretchAliphatic (Piperidine)These bands correspond to the C-H stretching vibrations of the CH₂ groups in the piperidine ring.
1680 - 1650C=O StretchAmide (Pyrimidinone)A strong absorption band characteristic of a cyclic amide (lactam) carbonyl group is expected here. Its position is influenced by conjugation and hydrogen bonding.
1640 - 1580N-H Bend & C=N/C=C StretchesAmino (-NH₂) & Pyrimidine RingThe scissoring vibration of the NH₂ group often overlaps with the C=N and C=C stretching vibrations of the pyrimidine ring, resulting in a complex set of strong bands.[5][9] For a similar piperidinyl pyrimidine, a C=N stretch was noted at 1646 cm⁻¹.[4]
1350 - 1200C-N StretchAryl-Amine & PiperidineThe stretching vibrations for the C-N bonds connecting the piperidine and amino groups to the pyrimidine ring will appear in this region. A C-N stretch was observed at 1223 cm⁻¹ for a related structure.[4]
Visualization: Key Functional Groups

G Compound This compound NH2 Amino Group (-NH₂) IR: ~3400 cm⁻¹ (stretch) ¹H NMR: ~7.0 ppm Compound->NH2 N-H Vibrations Piperidine Piperidine Ring IR: ~2900 cm⁻¹ (C-H stretch) ¹H NMR: 1.5-1.7, 3.4-3.6 ppm Compound->Piperidine Aliphatic Signals Pyrimidinone Pyrimidinone Core IR: ~1660 cm⁻¹ (C=O stretch) ¹³C NMR: ~168 ppm (C=O) Compound->Pyrimidinone Core Structure Signatures

Caption: Key functional groups and their expected spectroscopic signatures.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its identity.

Experimental Protocol: MS Data Acquisition

Methodology:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Mass Analyzer: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements, which can confirm the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate product ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula of the compound is C₉H₁₄N₄O.

  • Molecular Weight: 194.24 g/mol

  • Monoisotopic Mass: 194.1168 Da

Predicted Key Ions:

  • [M+H]⁺: The most abundant ion in the full scan ESI-MS spectrum is expected to be the protonated molecule at m/z 195.1246 .

  • [M+Na]⁺: An adduct with sodium may also be observed at m/z 217.1065 .

Fragmentation Analysis (MS/MS of m/z 195): The fragmentation of pyrimidines is highly dependent on the substituents.[10] For this compound, fragmentation is likely initiated by cleavages related to the piperidine ring or losses from the pyrimidine core.

Visualization: Predicted Fragmentation Pathway

G cluster_piperidine Piperidine Ring Fragmentation cluster_pyrimidine Pyrimidine Ring Fragmentation M_H [M+H]⁺ m/z 195.12 Frag1 Loss of C₂H₄ (ethylene) via retro-Diels-Alder m/z 167.10 M_H->Frag1 Frag2 Loss of piperidine radical m/z 111.04 M_H->Frag2 Frag3 Loss of CO m/z 167.11 M_H->Frag3 Frag4 Loss of HNCO m/z 152.11 M_H->Frag4

Caption: Plausible fragmentation pathways for the [M+H]⁺ ion.

Detailed Fragmentation Rationale:

  • Loss of Piperidine: A common fragmentation pathway for N-substituted piperidines involves cleavage of the C-N bond, leading to a fragment corresponding to the pyrimidinone core at m/z 111.04 .

  • retro-Diels-Alder of Piperidine: The piperidine ring itself can undergo fragmentation, such as a retro-Diels-Alder type cleavage, leading to the loss of ethylene (28 Da), resulting in a fragment at m/z 167.10 .

  • Losses from the Pyrimidine Ring: The pyrimidinone ring can undergo characteristic losses. The expulsion of carbon monoxide (CO, 28 Da) is a common pathway for pyrimidinones, which would also lead to a fragment at m/z 167.11 .[11] Another possibility is the loss of isocyanic acid (HNCO, 43 Da), yielding a fragment at m/z 152.11 .

Conclusion

This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from closely related structures and fundamental spectroscopic principles, we have established a robust analytical framework for the characterization of this molecule. The protocols and interpretations herein serve as a valuable resource for researchers, ensuring both the confirmation of the molecule's identity and the assessment of its purity with a high degree of scientific confidence.

References
  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Available from: [Link]

  • ChemBK. (n.d.). 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. Available from: [Link]

  • ResearchGate. (2020, March 12). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]

  • Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Available from: [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

Sources

A Technical Guide to 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one (CAS: 76750-95-3), a heterocyclic compound belonging to the esteemed 2-aminopyrimidin-4-one class. While direct biological data for this specific molecule is limited in public literature, its structural motifs are present in numerous biologically active agents, positioning it as a valuable scaffold for medicinal chemistry and drug development. This document details its chemical identity, proposes a robust, literature-derived synthetic pathway, outlines standard protocols for its characterization, and explores its potential applications as a core structure in the design of targeted therapeutics, particularly kinase inhibitors. The guide is intended for researchers and scientists in the field of drug discovery, offering both foundational data and field-proven insights into the strategic use of this promising chemical entity.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and understand its physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one are summarized below.[1]

IdentifierValue
CAS Number 76750-95-3
IUPAC Name 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one
Other Synonyms 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one, 6-Amino-2-piperidino-4(3H)-pyrimidinone
Molecular Formula C₉H₁₄N₄O
Canonical SMILES C1CCN(CC1)C2=NC(=CC(=O)N2)N
InChI Key JFCZKCABKZZONC-UHFFFAOYSA-N
Computed Physicochemical Properties

The computed properties, derived from the molecule's structure, provide valuable predictions of its behavior, such as solubility, membrane permeability, and metabolic stability. These values, sourced from PubChem, are essential for designing formulation strategies and interpreting biological data.[1]

PropertyValueSignificance in Drug Discovery
Molecular Weight 194.23 g/mol Complies with Lipinski's Rule of Five (<500), favoring oral bioavailability.
XLogP3 -0.3Indicates good hydrophilicity, suggesting potential for aqueous solubility but may require optimization for membrane permeability.
Hydrogen Bond Donors 2The amino group and ring nitrogen provide key sites for target interaction.
Hydrogen Bond Acceptors 3The carbonyl oxygen and ring nitrogens can form critical hydrogen bonds with biological targets.
Topological Polar Surface Area 70.7 ŲSuggests good potential for oral absorption and cell permeability.

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The core pyrimidinone ring is logically formed from the reaction between a guanidine and a three-carbon electrophile. The piperidinyl group at the C2 position suggests the use of a piperidine-substituted guanidine as a key nucleophilic building block.

Retrosynthesis Target 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one Disconnect1 C-N Bond Formation (Cyclocondensation) Target->Disconnect1 Piperidinylguanidine 1-(Diaminomethylene)piperidinium (Piperidinylguanidine) Disconnect1->Piperidinylguanidine BetaKetoester Ethyl 3-amino-3-oxopropanoate (Cyanoacetate derivative) Disconnect1->BetaKetoester

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Cyclocondensation

This protocol describes a two-step process starting from commercially available materials. The choice of a strong base like sodium ethoxide is critical as it serves two purposes: to deprotonate the β-ketoester, forming a reactive enolate, and to facilitate the final ring-closing condensation by neutralizing the generated acid.

Step 1: Synthesis of 1-(Diaminomethylene)piperidinium Acetate (Piperidinylguanidine salt)

  • To a stirred solution of piperidine (1.0 eq) in isopropanol, add cyanamide (1.1 eq).

  • Heat the mixture to 60°C and add glacial acetic acid (1.1 eq) dropwise.

  • Maintain the reaction at 80°C for 4-6 hours, monitoring by TLC for the consumption of piperidine.

  • Cool the reaction to room temperature and then to 0-5°C to precipitate the product.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the guanidine salt.

  • Scientific Rationale: The use of cyanamide is a standard method for guanylation of amines. The acetic acid acts as a catalyst and forms a stable, isolable salt of the strongly basic guanidine product, which simplifies handling and purification.

Step 2: Synthesis of 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one

  • Prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To this solution, add ethyl cyanoacetate (1.0 eq) dropwise at room temperature, followed by the piperidinylguanidine salt from Step 1 (1.0 eq).

  • Heat the resulting mixture to reflux (approx. 78°C) for 8-12 hours. Monitor reaction completion via TLC or LC-MS.

  • After completion, cool the mixture to room temperature and neutralize carefully with glacial acetic acid until pH ~7.

  • The product will precipitate from the solution. Cool the slurry to 0-5°C for 1 hour to maximize precipitation.

  • Filter the crude product, wash sequentially with cold water and cold ethanol.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Scientific Rationale: This is a classic pyrimidine synthesis. The base-catalyzed condensation between the nucleophilic guanidine and the electrophilic ester and nitrile functionalities of ethyl cyanoacetate proceeds via a well-defined mechanism, ensuring high regioselectivity and yield. Neutralization precipitates the product as it is typically a solid with limited solubility in the ethanolic solution at neutral pH.

Synthesis_Workflow cluster_step1 Step 1: Guanidine Formation cluster_step2 Step 2: Cyclocondensation Piperidine Piperidine + Cyanamide Reaction1 Acetic Acid, IPA 80°C, 4-6h Piperidine->Reaction1 GuanidineSalt Piperidinylguanidine Salt Reaction1->GuanidineSalt Reaction2 NaOEt, Ethanol Reflux, 8-12h GuanidineSalt->Reaction2 EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction2 CrudeProduct Crude Product in Solution Reaction2->CrudeProduct Neutralize Neutralization (AcOH) Precipitation CrudeProduct->Neutralize Purify Filtration & Recrystallization Neutralize->Purify FinalProduct Pure Target Compound Purify->FinalProduct

Caption: Proposed two-step synthesis workflow.

Analytical Characterization Protocols

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. The following are standard, self-validating protocols for a molecule of this class.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and for reaction monitoring.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: A pure sample should yield a single major peak. Purity is calculated by the area percentage of the main peak.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight.

  • Method: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.12. The isotopic pattern should match the calculated pattern for C₉H₁₅N₄O⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the local environment of each proton and carbon atom.

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • ¹H NMR (400 MHz):

    • Piperidine Protons: Expect complex multiplets between ~1.5-1.7 ppm (6H) and ~3.4-3.6 ppm (4H). The protons alpha to the nitrogen will be further downfield.

    • Vinyl Proton: A sharp singlet around ~5.0-5.5 ppm (1H) for the C5-H on the pyrimidine ring.

    • Amino Protons: A broad singlet around ~6.5-7.0 ppm (2H) for the -NH₂ group, which will be exchangeable with D₂O.

    • NH Proton: A broad singlet for the ring N3-H, potentially around ~10.0-11.0 ppm.

  • ¹³C NMR (100 MHz):

    • Piperidine Carbons: Peaks expected in the aliphatic region ~24-26 ppm and ~45-50 ppm.

    • Pyrimidine Carbons: Peaks for C5 (~80-90 ppm), C6 (~155-160 ppm), C2 (~160-165 ppm), and the carbonyl C4 (~170-175 ppm).

Potential Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide range of biological targets, primarily by mimicking the purine core of ATP.[2][3] Its derivatives have found success as anticancer, anti-inflammatory, and antimicrobial agents.[3]

The Kinase Inhibitor Hypothesis

Many successful kinase inhibitors, such as Imatinib and Palbociclib, feature a 2-aminopyrimidine core.[2] This scaffold is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases. The N1 and the exocyclic amino group of the pyrimidine ring often act as a "hinge-binding" motif, forming two key hydrogen bonds with the backbone of the kinase hinge region.

The subject molecule, 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one, possesses all the necessary features to act as a potential kinase inhibitor:

  • Hinge-Binding Motif: The 6-amino group and the adjacent ring nitrogen (N1) can form the canonical hydrogen bonds.

  • Solvent-Front Interactions: The piperidine ring is a moderately bulky, lipophilic group that can extend into the solvent-exposed region of the ATP pocket, where it can be modified to enhance potency and selectivity.

  • Gatekeeper Interactions: The pyrimidinone oxygen provides an additional hydrogen bond acceptor site that can be exploited for further interactions.

Kinase_Binding_Hypothesis cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH, CO) Solvent Solvent-Exposed Region Gatekeeper Gatekeeper Residue Molecule 6-amino-2-(piperidin-1-yl) pyrimidin-4(3H)-one Molecule->Hinge H-Bonds (Amino Group) Molecule->Solvent van der Waals (Piperidine Ring) Molecule->Gatekeeper Potential Interaction (Pyrimidinone Core)

Caption: Hypothesized binding mode in a kinase active site.

Conclusion and Future Directions

6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a well-defined chemical entity with significant, albeit underexplored, potential in drug discovery. Its straightforward and scalable proposed synthesis makes it an attractive starting point for library generation. While specific biological activity has yet to be reported, its structural similarity to a multitude of proven kinase inhibitors provides a strong rationale for its investigation in this area.

Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and rigorously characterizing the compound to establish a baseline for future studies.

  • Biological Screening: Screening the compound against a broad panel of kinases to identify potential targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the piperidine ring and the 6-amino position to probe for improvements in potency and selectivity.

This molecule represents not just a single compound, but a gateway to a chemical space rich with therapeutic potential.

References

  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. Retrieved January 19, 2026, from [Link]

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solubility of "6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Technical Guide to the Solubility Profiling of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, aqueous and solvent solubility stand out as critical determinants of a drug candidate's ultimate bioavailability and formulability. This guide provides an in-depth technical framework for characterizing the solubility of This compound , a heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1] We will delve into the theoretical underpinnings of solubility, present a strategic approach to solvent selection, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable solubility profile for this, or structurally similar, novel chemical entities.

Introduction: The Central Role of Solubility

The compound this compound belongs to the aminopyrimidine class of heterocyclic compounds.[2] This structural motif is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets.[3][4] The journey of a promising compound from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physical properties. Poor aqueous solubility, for instance, is a leading cause of low oral bioavailability, which can compromise the efficacy and therapeutic potential of a drug candidate.[5]

Therefore, a comprehensive solubility assessment is not merely a data collection exercise; it is a critical step in risk mitigation and strategic development. Early and accurate solubility data can inform decisions on lead optimization, salt form selection, and the design of appropriate formulations.[6] This guide will provide the necessary tools to generate such crucial data for this compound.

Theoretical Framework: Predicting and Understanding Solubility

Before embarking on experimental work, it is instructive to analyze the structure of this compound to anticipate its solubility behavior. Several key molecular descriptors, available from public databases like PubChem, offer valuable insights.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Weight194.23 g/mol Within the range for good oral bioavailability.
XLogP3-0.3Indicates a hydrophilic character, suggesting good aqueous solubility.[2]
Hydrogen Bond Donors2The amino group and the pyrimidinone nitrogen can donate hydrogen bonds, enhancing interaction with protic solvents.[2]
Hydrogen Bond Acceptors3The pyrimidinone oxygen and ring nitrogens can accept hydrogen bonds, further promoting solubility in polar solvents.[2]
Rotatable Bonds1Limited flexibility may favor crystallization, potentially reducing solubility.[2]

The principle of "like dissolves like" is a foundational concept in solubility.[7] The presence of multiple hydrogen bond donors and acceptors, along with a negative XLogP3 value, suggests that this compound will exhibit favorable solubility in polar solvents, particularly water. The pyrimidine and piperidine rings also introduce some non-polar character, which may allow for solubility in certain organic solvents.

A Strategic Approach to Solvent and Media Selection

A comprehensive solubility profile requires testing in a variety of solvents that are relevant to different stages of the drug development process.

Aqueous Media for Biopharmaceutical Relevance

For the purpose of biopharmaceutical classification (BCS), solubility should be determined across the physiological pH range of the gastrointestinal tract.[8][9] The World Health Organization (WHO) and the International Council for Harmonisation (ICH) recommend testing at a minimum of three pH levels.[10][11]

  • pH 1.2 (Simulated Gastric Fluid, without enzymes): Represents the acidic environment of the stomach.

  • pH 4.5 (Acetate Buffer): Simulates the conditions in the upper small intestine.

  • pH 6.8 (Phosphate Buffer): Represents the environment of the lower small intestine.

The basic nitrogen atoms in the piperidine and pyrimidine rings are likely to be protonated at low pH, forming a more soluble cationic species. Conversely, the pyrimidinone moiety may be deprotonated at higher pH, also potentially increasing solubility. Therefore, a full pH-solubility profile is essential.

Organic Solvents for Formulation and Synthesis

A range of organic solvents should also be screened to inform on potential formulation strategies and to understand the compound's behavior in synthetic and analytical procedures.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are often good solvents for polar molecules.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are strong solvents for a wide range of compounds and are commonly used in early-stage in vitro assays.[13]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be low, but the data can be informative for understanding the compound's overall polarity.[12]

ShakeFlask start Start add_solid Add Excess Solid Compound to Vial start->add_solid add_solvent Add Solvent add_solid->add_solvent equilibrate Equilibrate on Shaker (24-48h, constant T) add_solvent->equilibrate filter Filter Supernatant equilibrate->filter analyze Quantify by HPLC-UV filter->analyze end End analyze->end

Caption: Shake-Flask Thermodynamic Solubility Workflow.

Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method is suitable for rapidly screening a large number of compounds or conditions.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Aqueous buffers.

  • 96-well plates.

  • Plate reader with nephelometry or UV-Vis capabilities.

Procedure:

  • In a 96-well plate, add the aqueous buffer.

  • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (typically ensuring the final DMSO concentration is <1%).

  • Mix the plate and incubate for a set period (e.g., 2 hours) at room temperature. [14]

  • Measure the turbidity of the solution using a nephelometer or the absorbance using a UV-Vis plate reader. The point at which precipitation is observed is the kinetic solubility.

Data Analysis and Interpretation

For the shake-flask method, the concentration of the dissolved compound is determined from a calibration curve generated using standards of known concentration. The solubility is then reported in units such as µg/mL or mM.

Table 2: Hypothetical Thermodynamic Solubility Data

Solvent/MediumTemperature (°C)Solubility (µg/mL)Solubility (mM)
pH 1.2 Buffer25>2000>10.3
pH 4.5 Buffer2515007.72
pH 6.8 Buffer2512006.18
Water2513506.95
Methanol25>5000>25.7
Ethanol25350018.0
DMSO25>10000>51.5
Acetonitrile258004.12
Toluene25<10<0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this hypothetical data, this compound would be classified as a highly soluble compound according to the Biopharmaceutics Classification System (BCS), as its lowest solubility in the pH 1.2-6.8 range would likely allow the highest therapeutic dose to be dissolved in less than 250 mL of aqueous media. [8][9]

Conclusion

A systematic and rigorous evaluation of solubility is a cornerstone of successful drug development. For this compound, its chemical structure suggests favorable solubility in aqueous and polar organic solvents. By employing the detailed protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is invaluable for guiding further preclinical development, including formulation design, and for building a comprehensive understanding of the compound's biopharmaceutical properties. The application of both high-throughput kinetic assays and gold-standard thermodynamic methods provides a complete picture, enabling informed, data-driven decisions in the complex process of bringing a new therapeutic agent to fruition.

References

  • Avdeef, A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-13. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • ACS Publications. (2025, January 24). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Retrieved from [Link]

  • Chemical Register. (n.d.). 6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of drug solubility from structure. Retrieved from [Link]

  • SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

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  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

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Investigating the Potential Mechanism of Action of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. The specific compound, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, combines this versatile core with functional groups that suggest multiple potential mechanisms of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and elucidate the primary biological targets and signaling pathways of this compound. We will explore structurally-derived hypotheses, outline a phased experimental strategy for target deconvolution, and provide detailed protocols for key validation assays. The objective is to offer a scientifically rigorous and practical roadmap, moving from broad, unbiased screening to specific, hypothesis-driven validation to uncover the therapeutic potential of this promising molecule.

Structural Analysis and Mechanistic Overview

The compound this compound (PubChem CID: 135587490) is an aromatic heterocyclic molecule featuring a pyrimidinone core.[1] An in-depth analysis of its structure reveals key pharmacophoric features that form the basis of our mechanistic hypotheses:

  • Pyrimidinone Core: This bicyclic system is structurally analogous to the purine base adenine, a critical component of adenosine triphosphate (ATP). This mimicry allows many pyrimidine-containing drugs to function as competitive inhibitors at the ATP-binding sites of enzymes, particularly protein kinases.[2]

  • 6-Amino Group: The primary amine at the C6 position can act as a crucial hydrogen bond donor, forming a key interaction with the "hinge" region of many kinase active sites.[2]

  • 2-Piperidinyl Group: The piperidine ring attached at the C2 position introduces a lipophilic and basic moiety. This group can engage in hydrophobic interactions within a binding pocket and potentially form salt bridges. Such features are common in ligands targeting G-protein coupled receptors (GPCRs) and ion channels.[3][4]

Based on these structural features and the extensive pharmacology of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Primary Hypothesized Mechanisms of Action

Hypothesis 1: Protein Kinase Inhibition

The most prominent hypothesis is that the compound functions as a protein kinase inhibitor. The 2-aminopyrimidine scaffold is present in numerous FDA-approved kinase inhibitors, including imatinib and dasatinib.[2] The pyrimidine core acts as an ATP-competitive scaffold, while substituents dictate potency and selectivity. Research on analogous pyrimidinone derivatives has demonstrated inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Polo-like kinase 1 (PLK1), Bromodomain-containing protein 4 (BRD4), and p21-Activated Kinase 1 (PAK1).[5][6][7][8]

Potential Signaling Pathways:

  • Proliferation and Survival Pathways: Inhibition of receptor tyrosine kinases (e.g., EGFR, FGFR) or downstream kinases (e.g., PI3K, Akt, MEK, ERK) could explain potential anti-cancer effects.

  • Cell Cycle Control Pathways: Targeting kinases like PLK1 or Cyclin-Dependent Kinases (CDKs) could induce cell cycle arrest.[2][6][8]

Hypothesis 2: Ion Channel Modulation

A compelling alternative mechanism is the modulation of ion channels. The structurally related compound Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) is a well-known ATP-sensitive potassium channel (K-ATP) opener used to treat hypertension and androgenetic alopecia.[9][10] The shared 6-amino-piperidinyl-pyrimidine core suggests that our compound of interest could possess similar vasodilatory or cellular hyperpolarizing properties by modulating K-ATP or other ion channels.

Potential Signaling Pathways:

  • Vascular Smooth Muscle Relaxation: Opening of K-ATP channels in vascular smooth muscle cells leads to hyperpolarization, closure of voltage-gated calcium channels, and subsequent vasodilation.[9]

  • Cellular Protection: In neurons or cardiac cells, opening K-ATP channels can be protective against ischemic damage.

Hypothesis 3: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism

The 2-aminopyrimidine scaffold has also been identified in ligands targeting GPCRs. Structure-activity relationship studies have shown that derivatives can act as potent ligands for the histamine H4 receptor[3] and as antagonists for adenosine A1/A2A receptors.[11] The piperidine moiety is a common feature in many GPCR ligands, where it often occupies a hydrophobic pocket and its basic nitrogen interacts with acidic residues like aspartate.[4]

Potential Signaling Pathways:

  • Inflammatory and Immune Response: Modulation of histamine or adenosine receptors could impact inflammatory signaling cascades.[3][11]

  • Neurological Function: Many GPCRs are central to neurotransmission, and activity at these targets could suggest applications in neurological disorders.

A Phased Experimental Approach for Target Deconvolution

To systematically test these hypotheses and uncover the compound's true mechanism, we propose a three-phased experimental approach. This strategy begins with broad, unbiased screening to identify the general target class, followed by focused validation and finally, confirmation of target engagement in a cellular context.

Phase 1: Unbiased Phenotypic and Target Class Screening

The initial goal is to determine the compound's primary biological effect without preconceived bias.

Workflow: Phase 1 Screening

cluster_0 Phase 1: Unbiased Screening Compound Test Compound This compound Assay1 Protocol 1: Cell Proliferation Assay (e.g., NCI-60 Panel) Compound->Assay1 Assay2 Protocol 2: Broad Target Class Panel (e.g., Eurofins SafetyScreen44) Compound->Assay2 Result1 Identify sensitive cell lines & determine GI50 values Assay1->Result1 Result2 Identify primary target class (Kinase, GPCR, Ion Channel, etc.) Assay2->Result2

Caption: Phase 1 workflow for initial, unbiased screening.

Protocol 1: Cell Proliferation Assay

  • Objective: To determine the compound's cytotoxic or cytostatic effect on a diverse panel of human cancer cell lines.

  • Methodology:

    • Select a broad panel of cell lines (e.g., the NCI-60 panel, representing leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Prepare a 10-point serial dilution of the test compound, typically from 100 µM down to 1 nM.

    • Treat cells with the compound dilutions for 48-72 hours.

    • Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

    • Calculate the concentration that causes 50% growth inhibition (GI50) for each cell line.

  • Causality: A low GI50 value in multiple cell lines suggests a potent anti-proliferative mechanism, such as kinase inhibition or DHFR inhibition, consistent with the activities of many pyrimidine derivatives.[6][12][13] A selective effect on certain lineages may provide early clues about the target pathway.

Protocol 2: Broad Target Class Binding Assay

  • Objective: To screen the compound against a large, diverse panel of known biological targets in vitro to identify the most likely target class(es).

  • Methodology:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that offers binding assays for hundreds of targets.

    • Provide the compound for screening at a fixed concentration (typically 1 µM or 10 µM).

    • The service performs competitive radioligand binding assays for a panel including >50 kinases, >100 GPCRs, >30 ion channels, and various other enzymes and transporters.

    • Results are reported as percent inhibition of radioligand binding. A cutoff of >50% inhibition is typically used to identify a significant "hit."

  • Causality: This unbiased approach provides the strongest initial evidence for a specific target class. A strong hit on multiple kinases would heavily support Hypothesis 1, while a hit on the hERG channel or specific serotonin receptors would favor Hypothesis 2 or 3, respectively. This step is crucial for efficiently allocating resources in Phase 2.

Phase 2: Hypothesis-Driven Target Identification and Validation

Based on the results from Phase 1, the investigation now focuses on identifying the specific molecular target(s) within the implicated class.

Workflow: Phase 2 Target Validation

cluster_1 If Kinase Hit cluster_2 If Ion Channel Hit cluster_3 If GPCR Hit Input Phase 1 Result (e.g., Kinase Hit) P3A Protocol 3A: Kinome-wide Profiling (e.g., KinomeScan) Input->P3A P3B Protocol 3B: Electrophysiology (Patch-Clamp) Input->P3B P3C Protocol 3C: Functional Assays (cAMP, Ca2+ Flux) Input->P3C R3A Identify specific kinases inhibited (Kd values) P3A->R3A R3B Confirm channel block/activation (IC50/EC50 values) P3B->R3B R3C Determine agonist/antagonist activity (IC50/EC50 values) P3C->R3C

Caption: Phase 2 workflows for specific target validation.

Protocol 3A: Kinome-wide Profiling (if Kinase Hit)

  • Objective: To identify the specific kinase(s) that the compound binds to with high affinity from a panel of over 400 kinases.

  • Methodology:

    • Utilize a competitive binding assay platform like DiscoverX's KINOMEscan™.

    • The compound is tested at a single concentration (e.g., 1 µM) against a library of human kinases.

    • The technology relies on a proprietary active site-directed competition binding assay. An immobilized ligand binds to the kinase active site, and the compound competes for this binding.

    • Results are reported as "% Control," where a lower percentage indicates stronger binding.

    • For high-affinity hits, a follow-up Kd determination is performed using a multi-dose titration to precisely quantify binding affinity.

  • Causality: This assay provides a quantitative measure (Kd) of the physical interaction between the compound and its kinase targets. Identifying a small number of high-affinity targets is a critical step in building a compelling mechanism-of-action story.

Phase 3: Cellular Target Engagement and Pathway Analysis

The final phase confirms that the compound engages its intended target in a physiological environment and produces the expected downstream effects.

Workflow: Phase 3 Cellular Confirmation

Input Validated Target (e.g., Kinase X) P4 Protocol 4: Cellular Thermal Shift Assay (CETSA) Input->P4 P5 Protocol 5: Western Blot of Downstream Pathway Input->P5 R4 Confirm direct target engagement in cells P4->R4 Final Confirmed Mechanism of Action R4->Final R5 Confirm inhibition of signaling (e.g., p-Akt) P5->R5 R5->Final

Caption: Phase 3 workflow for cellular target validation.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To directly measure the physical engagement of the compound with its target protein in intact cells or cell lysates.

  • Methodology:

    • Treat intact cells (or cell lysate) with the compound or a vehicle control.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C).

    • Upon heating, proteins denature and aggregate. Ligand-bound proteins are stabilized and denature at a higher temperature.

    • Cool the samples and centrifuge to pellet the aggregated proteins.

    • Analyze the supernatant (containing soluble protein) by Western blot or mass spectrometry to quantify the amount of the target protein remaining in solution at each temperature.

    • A "thermal shift" (an increase in the melting temperature, Tm) in the compound-treated sample compared to the vehicle control confirms direct target engagement.

  • Causality: CETSA provides unequivocal evidence that the compound enters the cell and binds to its intended target. It is the gold standard for confirming target engagement in a physiological context.

Protocol 5: Western Blot Analysis of Downstream Signaling

  • Objective: To verify that target engagement by the compound leads to the expected functional modulation of the downstream signaling pathway.

  • Methodology (Example for a PI3K/Akt pathway kinase):

    • Select a cell line known to have active signaling through the target pathway.

    • Starve the cells (e.g., in serum-free media) to reduce basal signaling, then stimulate with a growth factor (e.g., EGF, IGF-1) to activate the pathway.

    • Pre-treat cells with various concentrations of the test compound for 1-2 hours before stimulation.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target's substrate (e.g., anti-phospho-Akt Ser473) and the total protein (e.g., anti-total-Akt).

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.

    • Quantify band intensity to determine if the compound reduces the level of the phosphorylated substrate in a dose-dependent manner.

  • Causality: This experiment directly links the binding of the compound to its target with a functional cellular outcome. Observing a dose-dependent decrease in the phosphorylation of a known substrate confirms the compound's inhibitory mechanism of action.

Data Presentation and Interpretation

Quantitative data gathered from these experiments should be summarized for clear interpretation and comparison.

Table 1: Example Data Summary for a Kinase Inhibitor Candidate

Assay TypeMetricTarget/Cell LineResultInterpretation
Cell Proliferation GI50HT-29 (Colon)50 nMPotent anti-proliferative activity.
Cell Proliferation GI50A549 (Lung)85 nMPotent anti-proliferative activity.
Kinome Profiling KdKinase X15 nMHigh-affinity binding to Kinase X.
Kinome Profiling KdKinase Y250 nMModerate off-target binding.
CETSA ΔTmKinase X+4.2 °CStrong target engagement in cells.
Western Blot IC50p-Substrate Z60 nMFunctional inhibition of pathway in cells.

Confirmed Pathway Visualization

If the data confirms that this compound is an inhibitor of "Kinase X" in the PI3K/Akt pathway, the mechanism can be visualized as follows:

cluster_inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 6-amino-2-piperidin-1-yl- pyrimidin-4(3H)-one KinaseX Kinase X (Hypothetical Target) Compound->KinaseX INHIBITS KinaseX->Akt phosphorylates (Ser473)

Caption: Hypothesized signaling pathway inhibited by the compound.

Conclusion

The compound this compound possesses significant therapeutic potential, suggested by its privileged chemical scaffold. Its mechanism of action, however, requires systematic and rigorous investigation. The multi-phased approach detailed in this guide—progressing from broad, unbiased screening to specific biochemical and cellular validation—provides a robust framework for identifying its primary molecular target and mechanism of action. By combining phenotypic assays, comprehensive target profiling, and direct measures of cellular engagement, researchers can effectively deconvolve the complex biology of this compound, paving the way for its potential development as a novel therapeutic agent.

References

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  • ResearchGate. Structure of the model (2- or 4-)-aminopyrimidines (15−17) and herein documented A 1 antagonists (18−20). Available from: [Link].

  • PubMed. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Available from: [Link].

  • MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link].

  • MDPI. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link].

  • PubChem. This compound. Available from: [Link].

  • PubMed. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Available from: [Link].

  • PharmaCompass. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. Available from: [Link].

  • MDPI. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Available from: [Link].

  • National Institutes of Health (NIH). (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Available from: [Link].

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  • National Institutes of Health (NIH). (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link].

  • National Institutes of Health (NIH). (2015). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. PMC. Available from: [Link].

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"6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one" structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Abstract

The 6-amino-2-substituted-pyrimidin-4(3H)-one scaffold represents a privileged chemotype in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology and inflammatory diseases. This guide provides a comprehensive technical overview of the structural analogs and derivatives of this compound, with a particular focus on their design, synthesis, and biological evaluation as kinase inhibitors. We will delve into the nuanced structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed, field-proven experimental protocols, and explore the underlying biological pathways these molecules modulate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Aminopyrimidinone Core - A Scaffold of Therapeutic Promise

The aminopyrimidinone core is a heterocyclic motif that has garnered significant attention in drug discovery due to its ability to mimic the adenine base of ATP, enabling competitive binding to the ATP-binding pocket of a wide array of protein kinases.[1] This structural feature, combined with the synthetic tractability of the pyrimidinone ring, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The parent compound, this compound, serves as an excellent starting point for the exploration of a rich chemical space with profound biological implications.

Derivatives of this scaffold have shown potent inhibitory activity against several clinically relevant kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[2][3] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of autoimmune and inflammatory disorders, as well as certain cancers, making it a highly sought-after therapeutic target.[4][5][6] This guide will use the lens of IRAK4 inhibition to illustrate the principles of designing and evaluating novel this compound analogs.

Strategic Design and Synthesis of Analogs

The synthetic versatility of the aminopyrimidinone core allows for systematic modification at several key positions to probe the structure-activity landscape. The primary points of diversification are the substituent at the 2-position and modifications to the 6-amino group, although the latter is often conserved for key hydrogen bonding interactions with the target kinase.

General Synthetic Strategy: Condensation of Guanidines with β-Ketoesters

A robust and widely employed method for the synthesis of 2,6-disubstituted pyrimidin-4(3H)-ones involves the condensation of a substituted guanidine with a β-ketoester in the presence of a base.[7] This approach offers a convergent and efficient route to a diverse library of analogs.

Diagram 1: General Synthetic Route to 2,6-Disubstituted Pyrimidin-4(3H)-ones

G cluster_reactants Reactants cluster_reaction Reaction Conditions guanidine Substituted Guanidine (e.g., Piperidine-1-carboximidamide) conditions Base (e.g., NaOEt) Solvent (e.g., EtOH) Heat guanidine->conditions ketoester β-Ketoester (e.g., Ethyl acetoacetate) ketoester->conditions product 6-amino-2-substituted- pentylpyrimidin-4(3H)-one conditions->product Cyclocondensation G A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Detect soluble target protein (e.g., Western Blot) C->D E Analyze data to determine thermal shift D->E G cluster_membrane Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Gene Transcription Inhibitor 6-amino-2-piperidin-1-yl- pyrimidin-4(3H)-one Analog Inhibitor->IRAK4

Sources

A Technical Guide to the Preliminary Biological Screening of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unseen Potential of a Novel Pyrimidinone

The journey of a novel chemical entity from the bench to potential clinical significance is one of rigorous, systematic, and insightful investigation. This guide is crafted for researchers, medicinal chemists, and drug development professionals embarking on the initial biological evaluation of "6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one." The pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities. While direct data on this specific molecule is not extensively available in the public domain, its structural motifs—a 2,6-disubstituted pyrimidin-4(3H)-one—provide a strong rationale for a targeted, multi-faceted preliminary screening approach. This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, evidence-based workflow, grounded in the established activities of analogous structures, to efficiently uncover the therapeutic potential of this compound. We will proceed with the scientific integrity and meticulousness required at this critical early stage of drug discovery.

Initial Strategic Assessment: Rationale for Targeted Screening

The structure of this compound suggests several plausible biological targets. The pyrimidinone core is a cornerstone in the development of kinase inhibitors, and the specific substitution pattern has been associated with various therapeutic areas.[1][2][3] Our preliminary screening strategy will therefore be focused on three primary areas with the highest probability of yielding significant findings: oncology, central nervous system (CNS) modulation, and antimicrobial activity. A secondary, broader screen for anti-inflammatory effects will also be outlined. This tiered approach ensures that resources are directed toward the most likely areas of impact first.

Logical Flow of Preliminary Biological Screening

The following diagram illustrates the proposed hierarchical screening cascade, designed to move from broad, cost-effective cellular assays to more specific mechanistic studies.

Screening_Workflow A Antiproliferative Assays (Cancer Cell Lines) D Kinase Inhibition Assays (e.g., EGFR, CHK1) A->D If Active E Apoptosis & Cell Cycle Analysis A->E If Potent B CNS Receptor Binding/Functional Assays (e.g., 5-HT2C) G In Vitro ADME/Tox B->G If Selective C Antimicrobial Susceptibility Testing (Broad Panel) C->G If Active D->G E->G F Anti-inflammatory Assays (e.g., NO Inhibition) F->G

Caption: Hierarchical workflow for the preliminary biological screening of this compound.

Tier 1: Primary Screening Protocols

The initial tier of screening is designed to be broad, identifying any significant biological activity across the primary areas of interest.

Antiproliferative Activity Screening

Rationale: Numerous pyrimidine derivatives have demonstrated potent anticancer effects by targeting key enzymes in cell proliferation and survival pathways, such as checkpoint kinase 1 (CHK1) and epidermal growth factor receptor (EGFR).[1][3] A primary screen against a panel of cancer cell lines from diverse tissue origins is a cost-effective first step to identify cytotoxic or cytostatic effects.[4][5][6]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and PC-3 (prostate)) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared and added to the wells to achieve a final concentration range (e.g., 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[7]

  • Incubation: Plates are incubated for 48-72 hours.

  • Cell Fixation: The media is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.[7]

  • Staining: Plates are washed with water and air-dried. A 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[7]

  • Solubilization and Absorbance Reading: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base. The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Data Presentation:

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7BreastExperimental ValueExperimental Value
HCT-116ColonExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
PC-3ProstateExperimental ValueExperimental Value
Central Nervous System (CNS) Activity Screening

Rationale: Disubstituted pyrimidines have been successfully developed as selective agonists for serotonin receptors, particularly the 5-HT2C receptor, which is a key target for treating obesity and psychiatric disorders.[2] A preliminary screen to assess the affinity of the test compound for this receptor is therefore warranted.

Experimental Protocol: 5-HT2C Receptor Binding Assay

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT2C receptor (e.g., HEK293 cells) are prepared.

  • Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand with known affinity for the 5-HT2C receptor (e.g., [3H]mesulergine), and varying concentrations of the test compound.

  • Incubation: The plates are incubated to allow for competitive binding between the radioligand and the test compound to the receptor.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated to determine the compound's binding affinity for the 5-HT2C receptor.

Data Presentation:

Receptor TargetRadioligandKi (nM) of Test Compound
5-HT2C[3H]mesulergineExperimental Value
Antimicrobial Activity Screening

Rationale: The pyrimidine scaffold is present in numerous natural and synthetic antimicrobial agents. A broad-spectrum initial screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a prudent step to identify any potential anti-infective properties.[8][9]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Standard strains of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus) are cultured to the mid-logarithmic phase and diluted to a standardized inoculum density.

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

  • Controls: A positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control (DMSO) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Data Presentation:

Microbial StrainGram Stain/TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control
S. aureusGram-positiveExperimental ValueExperimental Value
E. coliGram-negativeExperimental ValueExperimental Value
P. aeruginosaGram-negativeExperimental ValueExperimental Value
C. albicansFungusExperimental ValueExperimental Value

Tier 2: Secondary and Mechanistic Assays

Should the primary screens yield promising results in any of the tested areas, the following secondary assays can be employed to further characterize the compound's activity and mechanism of action.

Mechanistic Anticancer Assays

If significant antiproliferative activity is observed, the next logical step is to investigate the underlying mechanism.

Kinase Inhibition Assays: Based on the literature for similar scaffolds, enzymatic assays for EGFR and CHK1 inhibition would be a priority.[1][3] These are typically cell-free assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme.

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism for anticancer agents.[3]

Apoptosis Induction Assay: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death (apoptosis).

Anti-inflammatory Activity Screening

Rationale: While a secondary focus, inflammation is a critical process in many diseases, and pyrimidine derivatives have been reported to possess anti-inflammatory properties. The nitric oxide (NO) inhibition assay is a standard and reliable method for initial screening.[12][13][14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using RAW 264.7 Macrophages

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured and seeded in a 96-well plate.[7]

  • Compound and LPS Treatment: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. A positive control such as Dexamethasone is included.[7]

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured, and the concentration of nitrite is determined. The IC50 for NO inhibition is calculated. A concurrent cell viability assay (e.g., MTT) is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[7]

Logical Progression to Lead Optimization

The diagram below outlines the logical progression from a "hit" in the preliminary screens to a potential lead compound for further development.

Lead_Progression A Initial Hit from Primary Screening B Confirmation of Activity (Dose-Response) A->B C Secondary Mechanistic Assays (e.g., Kinase, Apoptosis) B->C D Selectivity Profiling (Against Related Targets) C->D E In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->E F Lead Compound Identification E->F

Caption: Logical progression from an initial screening hit to a lead compound.

Conclusion: A Data-Driven Path Forward

This guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of this compound. By adopting a hierarchical screening cascade rooted in the known biological activities of structurally related pyrimidinones, researchers can efficiently and cost-effectively probe the therapeutic potential of this novel compound. The detailed protocols and data presentation formats are designed to ensure robustness and clarity in the results obtained. Positive findings from this preliminary screening will form the critical foundation for more in-depth mechanistic studies, lead optimization, and the potential development of a novel therapeutic agent.

References

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. [Link]

  • In-vitro Assays for Antimicrobial Assessment | Request PDF - ResearchGate. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. [Link]

  • In vitro methods of screening of anticancer agents | PPTX - Slideshare. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING - IJCRT.org. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

  • In Vitro Antimicrobials - Pharmacology Discovery Services. [Link]

  • Anti-Inflammatory Screen - IIVS.org. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • In vitro Disease Models for Screening Services - NeuroProof. [Link]

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - MDPI. [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PubMed Central. [Link]

  • Synthesis and biological evaluation of 2,6-disubstituted-9H-purine, 2,4-disubstitued-thieno[3,2-d]pyrimidine and -7H-pyrrolo[2,3-d]pyrimidine analogues as novel CHK1 inhibitors - PubMed. [Link]

  • CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services. [Link]

  • Screening and identification of novel biologically active natural compounds - PMC. [Link]

  • Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates - Globalmeetx Publishing. [Link]

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  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC - PubMed Central. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review - ResearchGate. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. [Link]

Sources

A Researcher's Technical Guide to Sourcing and Validating 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Heterocyclic Building Block

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrimidine scaffold remains a cornerstone of medicinal chemistry. 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one (CAS No. 76750-95-3) is a heterocyclic compound of significant interest.[1][2] Its structure, featuring a substituted pyrimidinone core, presents multiple points for chemical modification, making it a versatile building block for creating libraries of potential therapeutic agents.

With a molecular formula of C₉H₁₄N₄O and a molecular weight of approximately 194.23 g/mol , this compound serves as a crucial starting material.[2] The inherent structural motifs are prevalent in molecules designed to target ATP-binding sites of various kinases. The quality and purity of such a foundational reagent are paramount; impurities can lead to ambiguous biological data, artifactual hits in screening campaigns, and a significant loss of time and resources. This guide provides a comprehensive framework for researchers to navigate the commercial supplier landscape, assess compound quality, and implement a self-validating protocol for this specific molecule.

Chapter 1: Navigating the Supplier Landscape for a Niche Reagent

Sourcing a specialized chemical like this compound is rarely as simple as ordering from a major catalog. It often exists in the realm of "make-on-demand" or is stocked by smaller, specialized suppliers. The procurement process, therefore, requires a diligent, multi-step approach.

The Sourcing Workflow: From Identification to Acquisition

A systematic approach is crucial to ensure both the quality of the chemical and the reliability of the supplier. Researchers should follow a logical progression from identifying potential sources to validating the received material.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Validation define Define Requirements (Purity >95%, Quantity) identify Identify Potential Suppliers (Databases, Custom Synthesis) define->identify Use CAS: 76750-95-3 request Request Quotation & CoA (Lead Time, Price, Specs) identify->request evaluate Evaluate Supplier Data (Compare CoAs, Reputation) request->evaluate order Place Order evaluate->order Select Best Supplier receive Receive & Log Compound order->receive qc In-House QC Verification (See Protocol in Chapter 3) receive->qc release Release for Research Use qc->release If Passes Specs

Caption: A workflow for sourcing and validating research chemicals.

Potential Commercial Sources and Procurement Strategies

Given that this compound is not a common stock item, researchers must look towards chemical marketplaces and companies specializing in custom synthesis.

Sourcing StrategyKey Considerations & ExamplesTypical PurityLead Time
Chemical Marketplaces Platforms like ChemicalBook and PubChem aggregate listings from numerous, often smaller, international suppliers.[1][2] Vetting the actual end-supplier is critical.95-98% (Stated)2-6 Weeks
Custom Synthesis Companies like BLDpharm or Boron Molecular may offer synthesis of related structures and can be contracted for this specific target.[3][4] This route offers high purity but at a higher cost.>98% (On Request)6-12 Weeks
Specialty Building Blocks Suppliers such as AA Blocks or Ambeed often carry novel heterocyclic compounds. It is worth inquiring directly even if not listed in their online catalog.>97% (Typical)1-4 Weeks (If in stock)

Actionable Insight: Always request a Certificate of Analysis (CoA) from the specific lot you intend to purchase. Do not rely on a generic CoA from the website, as purity can vary significantly between batches.

Chapter 2: Decoding the Certificate of Analysis: Critical Quality Attributes

The CoA is the single most important document accompanying your research chemical. It provides a snapshot of the compound's identity and purity as determined by the supplier. A researcher must be able to critically evaluate this document.

Key Analytical Techniques and What They Reveal:

  • Nuclear Magnetic Resonance (¹H NMR): This is the gold standard for structural confirmation. The proton NMR spectrum should show peaks corresponding to the protons on the pyrimidine ring, the piperidine ring, and the amino group. The integration values (the area under the peaks) should match the number of protons in the structure. Causality: If the spectrum shows unexpected peaks, it indicates the presence of impurities, such as residual solvents or synthetic by-products.

  • High-Performance Liquid Chromatography (HPLC): This technique is essential for determining purity. A high-quality sample should exhibit a single major peak. The purity is typically reported as a percentage based on the area of this peak relative to the total area of all peaks detected. Causality: Multiple peaks suggest the presence of related-structure impurities, which could have their own biological activity and confound experimental results.

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound, the expected mass would correspond to its molecular formula, C₉H₁₄N₄O.[2] Causality: A mismatch between the observed and expected mass indicates that the compound is not the one you ordered.

Chapter 3: A Self-Validating Protocol for In-House Quality Verification

Trust, but verify. Even with a comprehensive CoA, performing a simple in-house quality check is a self-validating step that ensures the integrity of your research. This is particularly critical when sourcing from less-established suppliers or via custom synthesis. An HPLC-UV analysis is a straightforward and effective method for this purpose.

Experimental Workflow for Purity Verification

This workflow outlines the essential steps a researcher should take upon receiving a new batch of the compound before using it in any biological assay.

G compound Receive Compound (CAS: 76750-95-3) stock Prepare Stock Solution (10 mM in DMSO) compound->stock sample Prepare Analytical Sample (Dilute stock to 50 µM in Acetonitrile/Water) stock->sample hplc Inject on HPLC-UV System sample->hplc data Acquire Chromatogram (Monitor at 254 nm) hplc->data analyze Analyze Data (Integrate peaks, calculate % area) data->analyze compare Compare Results (Purity ≥ 95%? Major peak at expected retention time?) analyze->compare decision Pass? compare->decision accept Accept Batch decision->accept Yes reject Reject Batch (Contact Supplier) decision->reject No

Caption: An experimental workflow for in-house HPLC-based QC.

Step-by-Step HPLC Protocol

This protocol is designed to be a general-purpose method for assessing the purity of this compound.

  • Stock Solution Preparation:

    • Accurately weigh approximately 2 mg of the compound.

    • Dissolve in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Rationale: DMSO is a standard solvent for creating compound libraries and solubilizes a wide range of organic molecules.

  • Analytical Sample Preparation:

    • Dilute the 10 mM stock solution to a final concentration of approximately 50 µM using a 50:50 mixture of acetonitrile and water. Rationale: This concentration is typically within the linear range of UV detectors, and the acetonitrile/water mixture is compatible with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: A C18 column is a workhorse for separating small organic molecules of moderate polarity.

    • Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid helps to protonate silanols on the column and the analyte, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm. Rationale: The pyrimidine ring contains a chromophore that absorbs UV light, making this a suitable detection wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The result should be ≥95% for most research applications. If it is lower, or if significant impurity peaks are present, the batch should be flagged for further investigation.

Conclusion

Successfully sourcing and utilizing this compound is a task that requires more than a simple online order. It demands a researcher's scientific diligence. By adopting a systematic sourcing strategy, critically evaluating analytical data, and performing independent, self-validating quality control, scientists can ensure the integrity of their foundational reagents. This rigorous approach minimizes experimental variability and ultimately accelerates the path of drug discovery by building research on a foundation of verified chemical quality.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Boron Molecular. 2,4-diamino-6-(piperidin-1-yl)pyrimidine. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Aminopyrimidine Scaffolds

The pyrimidin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] These nitrogen-containing heterocyclic molecules are of significant interest due to their ability to interact with critical biological macromolecules, including various enzyme systems.[1] The specific derivative, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one , belongs to a class of compounds extensively investigated for their potential as kinase inhibitors.[2] Analogous structures have shown potent and selective inhibition of specific kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in the treatment of hepatocellular carcinoma.[2][3]

This guide provides a comprehensive, field-tested framework for the in vitro characterization of this compound. The protocols herein are designed as a self-validating cascade, beginning with direct biochemical interrogation of target activity, progressing to cellular efficacy, and culminating in the definitive confirmation of target engagement within a physiological context. This structured approach ensures that each experimental stage logically informs the next, providing a robust and reliable dataset for drug development professionals.

Compound Handling and Physicochemical Properties

Prior to initiating any assay, proper handling of the test compound is paramount for reproducibility.

  • Solubility: While specific data for this exact molecule is not widely published, analogous compounds like Minoxidil are soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] When preparing working dilutions for cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stability: The compound is expected to be stable for at least two years if stored correctly as a dry powder, protected from moisture.[4]

PropertyRecommended Value/SolventRationale
Primary Stock Solvent 100% DMSOHigh solubility for a wide range of organic small molecules.
Stock Concentration 10-50 mMProvides a concentrated source for creating a wide range of dilutions.
Storage Temperature -20°C to -80°CMinimizes degradation of the compound in solution.
Final Assay DMSO % < 0.5% v/vReduces the risk of vehicle-induced artifacts in cellular assays.

Part 1: Biochemical Assay - Quantifying Direct Kinase Inhibition

The Causality: The foundational step is to determine if the compound directly inhibits the activity of a purified target enzyme in a cell-free environment. This confirms a direct molecular interaction and allows for the determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5] We will describe a luminescent-based kinase assay, which is a robust, high-throughput compatible method.[5][6]

Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, and then an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the newly formed ADP back into ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the ADP generated and, therefore, to the kinase activity.[7] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[7]

cluster_prep Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition A Prepare serial dilutions of test compound in DMSO D Dispense compound dilutions and controls into 384-well plate A->D B Prepare Kinase Reaction Buffer (with substrate and ATP) B->D C Prepare purified target kinase E Add kinase to initiate reaction C->E D->E F Incubate at 30°C (e.g., 30-60 min) E->F G Add ADP-Glo™ Reagent to stop reaction & deplete ATP (Incubate ~40 min) F->G H Add Kinase Detection Reagent to convert ADP -> ATP & generate light (Incubate ~60 min) G->H I Read luminescence on a plate reader H->I J Calculate % Inhibition and determine IC50 I->J

Caption: Workflow for a biochemical kinase inhibition assay using a luminescence-based method.

Protocol 1: In Vitro Kinase IC50 Determination
  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of this compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup (384-well, low volume):

    • Transfer 250 nL of each compound dilution into the appropriate wells of the assay plate.

    • Controls: Dispense 250 nL of 100% DMSO for "vehicle control" (0% inhibition) and a known potent inhibitor for the target kinase as a "positive control" (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and ATP.

    • Scientist's Note: The ATP concentration is a critical parameter. For robust and comparable IC50 values, it is highly recommended to use an ATP concentration that is equal to the Michaelis constant (Km) of the specific kinase being tested.[8]

    • Add 5 µL of this master mix to each well.

    • To initiate the reaction, add 5 µL of the purified target kinase (diluted in kinase buffer) to all wells. Final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plate to mix and incubate at 30°C for 30-60 minutes.[6]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-50 minutes to stop the reaction and deplete the unused ATP.[6]

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 60-90 minutes to generate a stable luminescent signal.[6]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cell-Based Assays - Determining Cellular Effects

Once direct target inhibition is confirmed, the next logical step is to assess the compound's activity in a more complex, physiological environment: the living cell.

2A. Cellular Viability Assay

The Causality: This assay measures the compound's effect on cell health and proliferation.[9] For a potential anti-cancer agent targeting a kinase, a reduction in the viability of cancer cells is the desired outcome. The MTT assay is a classic, reliable colorimetric method for this purpose.[9][10]

Principle of the MTT Assay: The assay relies on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[10]

cluster_prep Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate (e.g., 5,000 cells/well) B Incubate for 24h to allow attachment A->B D Remove old medium and add compound dilutions B->D C Prepare serial dilutions of compound in culture medium C->D E Incubate for desired time (e.g., 48-72 hours) D->E F Add MTT solution (0.5 mg/mL final conc.) E->F G Incubate for 2-4 hours at 37°C (purple crystals form) F->G H Remove MTT medium and add Solubilization Agent (DMSO) G->H I Shake plate to dissolve crystals H->I J Read absorbance at 570 nm I->J K Calculate % Viability and determine EC50 J->K

Caption: Workflow for a cell viability/cytotoxicity assay using the MTT method.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding:

    • Seed a relevant cancer cell line (e.g., Hep3B for an FGFR4 inhibitor) into a 96-well flat-bottom plate at an optimized density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in complete culture medium.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include wells with medium containing only the vehicle (e.g., 0.1% DMSO) as a negative control and wells with no cells (medium only) for background subtraction.

  • Incubation:

    • Incubate the plate for the desired exposure time, typically 48 to 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL sterile MTT stock solution in PBS to each well (final concentration 0.45-0.5 mg/mL).[11]

    • Incubate for 2 to 4 hours at 37°C, allowing intracellular purple formazan crystals to form.[10][11]

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10][11]

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.[9]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell blank wells from all other wells.

    • Calculate percent viability relative to the vehicle-treated control wells.

    • Plot the percent viability versus the log of the compound concentration to determine the half-maximal effective concentration (EC50).

2B. Cellular Thermal Shift Assay (CETSA®)

The Causality: A positive result in a cell viability assay is encouraging, but it does not prove that the observed effect is due to the compound binding its intended kinase target. Off-target effects are common. CETSA provides the critical link by directly measuring target engagement in intact cells.[12][13]

Principle of CETSA: The assay is founded on the principle of ligand-induced thermal stabilization.[14] When a protein binds to its ligand (e.g., our inhibitor), it becomes thermodynamically more stable.[13] When cells are heated, proteins denature and aggregate out of solution. A ligand-bound protein, being more stable, will require a higher temperature to denature.[14] Therefore, by heating cell lysates at various temperatures, one can observe more soluble target protein remaining in the supernatant of compound-treated samples compared to vehicle-treated samples, confirming direct physical interaction.[15]

cluster_unbound Unbound Target Protein cluster_bound Ligand-Bound Target Protein Unbound Target Heat1 Heat Denatured Denatured & Aggregated Heat1->Denatured Low Tm Ligand Inhibitor Bound Target-Inhibitor Complex Heat2 Heat Stable Soluble & Stable Heat2->Stable High Tm

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.

Protocol 3: CETSA for Target Engagement
  • Cell Treatment:

    • Culture cells to ~80-90% confluency. Treat cells with the test compound at a relevant concentration (e.g., 10x the cellular EC50) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[12]

  • Harvesting:

    • Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR thermocycler, followed by cooling to 4°C.[12] One aliquot should be kept at room temperature as the non-heated control.

  • Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the specific target kinase remaining in the supernatant by a suitable protein detection method, such as Western Blot or ELISA.

  • Data Analysis:

    • Quantify the band intensity (for Western Blot) at each temperature for both vehicle- and compound-treated samples.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature.

    • The resulting "melting curve" for the compound-treated sample should show a rightward shift compared to the vehicle control, indicating thermal stabilization and target engagement.

Summary and Forward Outlook

This structured in vitro testing cascade provides a robust method for characterizing novel aminopyrimidine compounds like this compound.

  • Biochemical Assays confirm direct potency against a purified enzyme.

  • Cell Viability Assays establish efficacy in a cellular context.

  • CETSA validates that the cellular effect is a direct consequence of the compound binding its intended target.

Successful validation through this workflow provides strong justification for advancing a compound to more complex studies, such as selectivity profiling against a broad panel of kinases, analysis of downstream signaling pathways, and eventual in vivo efficacy models.

References

  • ResearchGate. (n.d.). 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives as new candidates for the antagonism at the P2Y(12) receptors. Retrieved from [Link]

  • ChemBK. (n.d.). 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. Retrieved from [Link]

  • Kim, H. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Retrieved from [Link]

  • Sauerberg, P., et al. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. Retrieved from [Link]

  • MDPI. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Küblbeck, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH.
  • PubChem. (n.d.). 6-Amino-2-anilino-1-pyridin-2-ylpyrimidin-4-one. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • Boron Molecular. (n.d.). 2,4-diamino-6-(piperidin-1-yl)pyrimidine. Retrieved from [Link]

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  • PubChem. (n.d.). 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial investigation of the novel pyrimidine derivative, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, in cell culture experiments. It is important to note that as of the writing of this guide, publicly available data on the specific biological activity of this compound is limited. Therefore, this guide is structured to provide a robust framework for discovery, drawing upon the known activities of structurally related pyrimidine compounds, which frequently exhibit kinase inhibitory properties. We will use the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of cellular processes, as a primary example to illustrate a systematic approach to characterizing the compound's potential as a signaling inhibitor. The protocols and methodologies outlined herein are designed to be adaptable and serve as a foundational template for a thorough investigation.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the pyrimidine family.[1] While its specific biological functions are not yet well-defined in the scientific literature, the pyrimidine scaffold is a common feature in a wide array of biologically active molecules, including kinase inhibitors.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and fibrosis.[3][4] Therefore, it is plausible to hypothesize that this compound may exert its effects through the modulation of one or more cellular kinases.

Compound Properties:

PropertyValueSource
Molecular FormulaC₉H₁₄N₄O[1]
Molecular Weight194.23 g/mol [1]
IUPAC Name4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one[1]

A Framework for Investigation: Targeting the TGF-β Pathway

The TGF-β signaling pathway is integral to numerous cellular functions, including proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is implicated in cancer and fibrotic diseases.[3] A key mediator in this pathway is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase that, upon activation by TGF-β, phosphorylates SMAD2 and SMAD3, leading to the transcription of target genes.[5] Small molecule inhibitors of ALK5 are of significant interest as potential therapeutics.[3][5][6]

Given that pyrimidine derivatives have been identified as kinase inhibitors, a logical starting point for the characterization of this compound is to assess its potential as an ALK5 inhibitor.

The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.[5]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc p-SMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc Nuclear Translocation Compound This compound Compound->ALK5 Hypothesized Inhibition Gene_transcription Target Gene Transcription SMAD_complex_nuc->Gene_transcription Regulation

Caption: Hypothesized mechanism of action via ALK5 inhibition in the TGF-β pathway.

Experimental Protocols

The following protocols provide a step-by-step guide to begin characterizing the effects of this compound.

Preparation of Stock Solutions

The solubility of this compound is a critical first step. While specific data is unavailable, related compounds are often soluble in dimethyl sulfoxide (DMSO).[7]

  • Initial Solubility Test: Begin by attempting to dissolve the compound in cell culture grade DMSO to a concentration of 10 mM.

  • Stock Solution Preparation: Once solubility is confirmed, prepare a 10 mM stock solution in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[7]

Cell Culture and Maintenance

A549 (human lung carcinoma) cells are a suitable model as they are known to respond to TGF-β.

  • Cell Line: A549 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay

Before assessing the compound's specific activity, it is essential to determine its cytotoxic concentration range.

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). Subsequent experiments should use non-toxic concentrations of the compound.

Western Blot Analysis of SMAD2/3 Phosphorylation

This assay directly assesses the compound's ability to inhibit ALK5-mediated SMAD phosphorylation.

  • Cell Seeding and Serum Starvation: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 12-16 hours in a medium containing 0.5% FBS.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known ALK5 inhibitor, e.g., SB431542).

  • TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Seeding & Serum Starvation B 2. Compound Pre-treatment A->B C 3. TGF-β Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE & Transfer E->F G 7. Immunoblotting (p-SMAD, Total SMAD, Loading Control) F->G H 8. Detection & Analysis G->H

Caption: Workflow for assessing SMAD2/3 phosphorylation via Western Blot.

Data Interpretation and Next Steps

A dose-dependent decrease in the ratio of phospho-SMAD2/3 to total SMAD2/3 in the presence of this compound would suggest that the compound is an inhibitor of the TGF-β signaling pathway, potentially at the level of ALK5.

Further investigative steps could include:

  • In vitro Kinase Assays: To directly determine if the compound inhibits ALK5 kinase activity.

  • Gene Expression Analysis: Using qPCR or RNA-seq to assess the expression of TGF-β target genes (e.g., SERPINE1, CTGF).

  • Functional Assays: Investigating the compound's effects on TGF-β-mediated cellular processes, such as epithelial-to-mesenchymal transition (EMT) or cell migration.

  • Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity.

Conclusion

While the specific biological role of this compound remains to be fully elucidated, its pyrimidine core suggests a potential for kinase inhibitory activity. This guide provides a scientifically rigorous and systematic framework for initiating the investigation of this compound in a cell culture setting, using the well-characterized TGF-β/ALK5 pathway as a prime example. The outlined protocols are designed to be a starting point for researchers to uncover the compound's mechanism of action and potential therapeutic applications.

References

  • Patsnap Synapse. What are ALK5 inhibitors and how do they work? [Link]

  • Aly, M. A., et al. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. Bioorganic Chemistry. [Link]

  • ResearchGate. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. [Link]

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  • National Center for Biotechnology Information. Activin Receptor-Like Kinase 5 Inhibitor Attenuates Fibrosis in Fibroblasts Derived from Peyronie's Plaque. [Link]

  • ChemBK. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. [Link]

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"6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one" for kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterization of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one for In Vitro Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors, with numerous approved drugs and clinical candidates featuring this privileged core structure.[1][2][3] This document provides a comprehensive guide for the initial characterization of This compound , a pyrimidinone derivative, as a potential kinase inhibitor. We present the rationale for its investigation, detailed protocols for compound handling, and a robust, step-by-step methodology for determining its inhibitory potency (IC50) using a luminescence-based in vitro kinase assay. The principles outlined herein are broadly applicable for screening this compound against a panel of kinases to identify primary targets and determine its selectivity profile. This guide is designed to provide researchers with the scientific framework and practical insights required to generate reliable and reproducible data, thereby enabling a thorough evaluation of this compound's therapeutic potential.

Compound Profile & Rationale

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a core pyrimidinone ring system, which is an isostere of the adenine ring of ATP.[4] This structural mimicry is a key reason for its investigation as a potential ATP-competitive kinase inhibitor.[5]

PropertyValueSource
IUPAC Name 6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one[6]
CAS Number 76750-95-3[7]
Molecular Formula C₉H₁₄N₄O[6]
Molecular Weight 209.24 g/mol [8]
Physical Appearance White or off-white crystalline powder[8]
Solubility Soluble in DMSO. Limited solubility in aqueous solutions.[8]
Rationale for Investigation as a Kinase Inhibitor

Protein kinases are critical regulators of the majority of cellular signaling pathways, and their dysregulation is a frequent driver of diseases like cancer.[9][10] The development of small molecule inhibitors that target the ATP-binding site of kinases is a highly successful therapeutic strategy.[11]

The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design for several key reasons:

  • ATP Mimicry: The pyrimidine core mimics the purine ring of ATP, allowing it to form key hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket.[4]

  • Structural Versatility: The pyrimidine ring offers multiple substitution points (in this case, the amino and piperidinyl groups) that can be modified to enhance potency and selectivity for specific kinases.[1][12]

  • Proven Efficacy: Numerous compounds with pyrimidine-based cores have demonstrated potent inhibition of various kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and others, leading to significant anti-tumor activity.[1][12]

Therefore, this compound represents a promising starting point for kinase-targeted drug discovery. The following protocols are designed to empirically determine its activity.

Principles of In Vitro Kinase Assays

An in vitro kinase assay quantifies the enzymatic activity of a purified kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate (protein or peptide).[10] The inhibitory potential of a compound is measured by its ability to reduce this catalytic activity.

Kinase_Reaction cluster_reactants Reactants cluster_products Products Kinase Kinase Enzyme ADP ADP Kinase->ADP Phosphorylation Phos_Sub Phosphorylated Substrate Kinase->Phos_Sub Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor (e.g., 6-amino-2-...) Inhibitor->Kinase Blocks Activity

Figure 1. General principle of a kinase reaction and inhibition.

Choosing the right assay technology is critical for generating high-quality data.[13] The three most common formats are summarized below.

Assay TechnologyPrincipleAdvantagesDisadvantages
Radiometric Measures the incorporation of radioactive phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[14][15]Considered the "gold standard"; direct measurement of phosphorylation; highly sensitive and robust.[14][16]Requires handling of radioactive materials; generates hazardous waste; not easily amenable to high-throughput screening (HTS).[10]
Luminescence-Based Measures the change in ATP concentration (e.g., Kinase-Glo®) or the formation of ADP (e.g., ADP-Glo™).[16][17]Homogeneous ("mix-and-read") format; high sensitivity and wide dynamic range; suitable for HTS.[18][19]Indirect measurement; susceptible to interference from compounds that inhibit the luciferase reporter enzyme.[13]
Fluorescence-Based Includes methods like Fluorescence Polarization (FP) and Time-Resolved FRET (TR-FRET) that detect the phosphorylated product using specific antibodies or tracers.[10][17]Homogeneous format; suitable for HTS; can provide high sensitivity.[20]Requires specific detection reagents (e.g., antibodies) for each substrate; susceptible to light-scattering or fluorescent compound interference.[21]

Senior Application Scientist Note: For initial screening of a novel compound like this compound, a luminescence-based assay such as ADP-Glo™ offers an excellent balance of convenience, sensitivity, and universality.[16] It can be applied to virtually any kinase-substrate pair without the need for modification or specific antibodies, making it ideal for profiling against a kinase panel.[17]

Protocol: Compound Handling and Preparation

Scientific integrity starts with proper compound management. Aggregation or precipitation can lead to inaccurate potency measurements.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO).

  • Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming (37°C) or sonication. Visually inspect the solution for any particulates.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

  • Serial Dilutions: For the assay, prepare a serial dilution series from the high-concentration stock using 100% DMSO. This ensures that the final concentration of DMSO in all assay wells remains constant, which is critical for avoiding solvent-induced artifacts.[21]

Protocol: In Vitro IC50 Determination using a Luminescence-Based Assay

This protocol provides a detailed workflow for determining the IC50 value of the test compound against a specific kinase using the ADP-Glo™ Kinase Assay (Promega) as a model system. The principle involves a first step where the kinase reaction produces ADP, and a second step where the remaining ATP is depleted. In a third step, ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.[17]

Assay Optimization (Self-Validation)

Before determining the IC50, key reaction parameters must be optimized to ensure the assay is run under initial velocity conditions (linear enzyme kinetics).[22] This is a mandatory prerequisite for accurate inhibitor characterization.

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio while ensuring substrate (ATP) consumption is below 20% to maintain linearity.

  • ATP Concentration: The concentration of ATP significantly impacts the apparent IC50 value of an ATP-competitive inhibitor.[23] It is recommended to run the assay at the ATP concentration equal to its Michaelis-Menten constant (Km) for the specific kinase. This allows for a more standardized comparison of inhibitor potencies.

  • Reaction Time: Establish a reaction time course to identify the linear phase of the reaction for the chosen enzyme and ATP concentrations.

Experimental Workflow for IC50 Determination
Figure 2. Step-by-step experimental workflow for IC50 determination.
Step-by-Step Protocol

This protocol is based on a final assay volume of 25 µL in a 384-well plate. Adjust volumes as needed for other plate formats.

  • Reagent Preparation: Prepare kinase reaction buffer, enzyme solution, substrate solution, and ATP solution according to the manufacturer's or literature recommendations.

  • Plate Layout: Design the plate to include:

    • 100% Activity Control: Wells with enzyme but only DMSO (no inhibitor).

    • 0% Activity Control (Blank): Wells with DMSO but no kinase enzyme.

    • Test Compound Wells: Wells with enzyme and the serial dilution of this compound.

  • Compound Addition: Add 1 µL of the DMSO serial dilutions of the test compound or 100% DMSO to the appropriate wells.

  • Kinase/Substrate Addition: Add 12 µL of a solution containing the kinase and its peptide/protein substrate in reaction buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.

    Senior Application Scientist Note: This pre-incubation step allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced, which is particularly important for accurately assessing the potency of slow-binding inhibitors.

  • Reaction Initiation: Add 12 µL of the ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • First Detection Step: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

Data_Analysis RawData Raw Luminescence Data (RLU) AvgControls 1. Average Control Signals (Max Signal, Blank) RawData->AvgControls CalcInhibition 2. Calculate % Inhibition for each concentration AvgControls->CalcInhibition PlotCurve 3. Plot % Inhibition vs. [Inhibitor] (log scale) CalcInhibition->PlotCurve FitCurve 4. Fit Data with Nonlinear Regression (4-parameter variable slope) PlotCurve->FitCurve IC50 Result: IC50 Value (Inhibitor concentration at 50% inhibition) FitCurve->IC50

Figure 3. Workflow for data analysis to determine the IC50 value.
  • Calculate Percent Inhibition:

    • First, subtract the average blank signal (0% activity) from all data points.

    • Normalize the data by defining the average signal of the DMSO control wells (100% activity) as 100%.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO_Control))

  • Generate Dose-Response Curve:

    • Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Determine IC50:

    • Fit the dose-response curve using a non-linear regression model, typically a four-parameter logistic equation (variable slope).[24] Software such as GraphPad Prism, Origin, or R can be used for this analysis.

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[25][26]

  • Mechanism of Action (Advanced):

    • To confirm if the compound is ATP-competitive, IC50 values can be determined at multiple ATP concentrations.[23] For a competitive inhibitor, the apparent IC50 will increase linearly with an increase in ATP concentration.[23] This data can then be used with the Cheng-Prusoff equation to calculate the inhibitor constant (Ki), a true measure of binding affinity.[22]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting- Incomplete reagent mixing- Compound precipitation- Use calibrated pipettes; mix plate gently after each addition- Ensure compound is fully dissolved in DMSO stock- Perform a solubility test in the final assay buffer
No or Weak Inhibition at High Concentrations - Compound is inactive against the target kinase- Compound degradation- Assay conditions are not optimal (e.g., too much enzyme)- Screen against a different panel of kinases- Check compound integrity and use fresh aliquots- Re-optimize the assay, particularly enzyme concentration[21]
"U-shaped" or Inconsistent Dose-Response Curve - Compound interference with the assay signal (e.g., luciferase inhibition)- Compound aggregation at high concentrations- Cytotoxicity to the enzyme itself- Perform a counter-screen without the primary kinase to check for direct effects on the detection reagents[13]- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer
Calculated IC50 is Outside the Tested Concentration Range - The dilution series was not appropriate for the compound's potency- Re-run the assay with a shifted concentration range (either higher or lower) to fully define the top and bottom plateaus of the curve

Concluding Remarks

This compound is a compound of interest for kinase inhibitor screening due to its privileged pyrimidine core. The protocols and principles detailed in this guide provide a robust framework for its initial characterization. By employing a systematic approach that includes assay optimization, precise execution, and rigorous data analysis, researchers can confidently determine the inhibitory profile of this compound. The resulting data will be crucial for making informed decisions regarding its potential as a lead candidate for further development in kinase-targeted therapeutic programs.

References

  • Huang, M., Huang, Y., Guo, J., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]

  • Chu, X. J., DePinto, W., Bartkovitz, D., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

  • PubChem. 6-Amino-1H-pyrimidin-4-one. [Link]

  • ChemBK. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. [Link]

  • PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]

  • ScienceDirect. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. [Link]

  • Klafki, H. W., Staufenbiel, M., & Jucker, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8633. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • PubMed. Non-ATP competitive protein kinase inhibitors. [Link]

  • Sharma, P., Kumar, A., & Kumar, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 337-368. [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay? [Link]

  • Hastie, C. J., & Cohen, P. (2005). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... [Link]

  • Wang, J., Zhang, Y., Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7439-7457. [Link]

  • NIH. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. [Link]

  • SpringerLink. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • PubMed. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy. [Link]

  • Lab Archives. Lab Standard Operating Procedure Template: Kinase Assay with P-32. [Link]

  • Portland Press. Inhibitors in AKTion: ATP-competitive vs allosteric. [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • AACR Journals. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • NIH. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 10(1), 289-300. [Link]

  • bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • Edinburgh Research Explorer. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

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Application Notes & Protocols: Evaluating the In Vivo Efficacy of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one . Drawing from the established biological activities of analogous aminopyrimidine structures, this document outlines a scientifically grounded strategy for assessing the compound's therapeutic efficacy. The primary focus is on a hepatocellular carcinoma (HCC) xenograft model, predicated on the hypothesis that the compound functions as a kinase inhibitor, a common mechanism for this chemical class. This guide provides the scientific rationale for model selection, detailed experimental protocols, and key efficacy endpoints to ensure a robust and self-validating study design.

Introduction and Scientific Rationale

The compound this compound belongs to the pyrimidine derivative family, a scaffold of significant interest in medicinal chemistry due to its versatile biological activities.[1] While direct biological data for this specific molecule is not extensively published, its structural analogues have shown promise as potent inhibitors of specific kinases, which are enzymes that play a critical role in cellular signaling pathways governing growth, proliferation, and survival.[1]

Notably, a closely related compound, 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one, has been investigated for its anticancer properties, with research suggesting it may act as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The FGFR4 signaling pathway is frequently dysregulated in hepatocellular carcinoma (HCC), making it a compelling therapeutic target.[2] Given the structural similarities, it is a primary working hypothesis that this compound may also exert its effects through kinase inhibition, potentially targeting FGFR4 or other kinases implicated in oncogenesis. Therefore, the initial in vivo efficacy studies proposed herein will focus on an HCC cancer model.

Hypothesized Mechanism of Action: Kinase Inhibition

Kinases are central nodes in intracellular signaling cascades. In many cancers, aberrant kinase activity leads to uncontrolled cell proliferation and tumor growth. Small molecule inhibitors, such as the pyrimidine derivatives, can bind to the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.

The hypothesized mechanism for this compound is the inhibition of a key oncogenic driver kinase, such as FGFR4. The diagram below illustrates a simplified representation of this proposed mechanism of action.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor (e.g., FGF19) Receptor_Kinase Receptor Tyrosine Kinase (e.g., FGFR4) Growth_Factor->Receptor_Kinase Binds & Activates Signaling_Proteins Downstream Signaling Proteins Receptor_Kinase->Signaling_Proteins Phosphorylates Proliferation Cell Proliferation & Survival Signaling_Proteins->Proliferation Activates Test_Compound 6-amino-2-piperidin-1-yl- pyrimidin-4(3H)-one Test_Compound->Receptor_Kinase Inhibits ATP Binding

Figure 1: Hypothesized mechanism of action. The compound is proposed to inhibit a receptor tyrosine kinase, blocking downstream signaling that leads to cell proliferation.

Recommended Animal Model: Human HCC Xenograft in Immunocompromised Mice

To test the anticancer efficacy of this compound, a subcutaneous xenograft model using a human HCC cell line implanted in immunocompromised mice is the recommended starting point.

Rationale for Model Selection:

  • Clinical Relevance: This model directly assesses the compound's effect on human cancer cells. Selecting an HCC cell line with known FGFR4 amplification or overexpression (e.g., HuH-7, Hep3B) provides a direct link to the hypothesized mechanism.[2]

  • Established Methodology: Xenograft models are a standard and well-understood platform in oncology drug development for evaluating anti-proliferative efficacy.

  • Clear Endpoints: Tumor growth can be non-invasively and quantitatively measured over time, providing a robust primary endpoint.

  • Immunocompromised Host: The use of athymic nude or NOD/SCID mice is essential to prevent the rejection of the human tumor cells, allowing for consistent tumor establishment and growth.

Experimental Protocol: Subcutaneous HCC Xenograft Efficacy Study

This protocol provides a detailed, step-by-step methodology for conducting the efficacy study.

Materials and Reagents
  • Cell Line: HuH-7 human hepatocellular carcinoma cells (or another suitable HCC line with documented FGFR4 expression).

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel®, Phosphate Buffered Saline (PBS).

  • Test Compound: this compound.

  • Vehicle Control: A suitable vehicle for compound formulation (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).

  • Positive Control: A standard-of-care agent for HCC, such as Sorafenib or Lenvatinib.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the HCC xenograft efficacy study.

Step-by-Step Methodology

Step 1: Cell Culture and Preparation

  • Culture HuH-7 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

  • Harvest cells at ~80-90% confluency using Trypsin-EDTA.

  • Wash cells with sterile PBS and perform a cell count using a hemocytometer or automated counter. Ensure cell viability is >95%.

  • Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

Step 2: Tumor Implantation

  • Anesthetize the mice and shave a small area on the right flank.

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the prepared site.

  • Monitor animals for recovery from anesthesia and for any adverse reactions at the injection site.

Step 3: Tumor Growth and Animal Randomization

  • Begin monitoring tumor growth approximately 7-10 days post-implantation.

  • Measure tumors using digital calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2 .

  • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

Step 4: Compound Formulation and Administration

  • Prepare a stock solution of this compound.

  • On each dosing day, prepare fresh formulations of the test compound and positive control in the designated vehicle.

  • Administer the formulations to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, once daily for 21 days. The vehicle group receives the vehicle alone.

Table 1: Example Dosing and Group Structure

Group Treatment Dose Route Frequency
1 Vehicle Control - p.o. QD
2 Test Compound 10 mg/kg p.o. QD
3 Test Compound 30 mg/kg p.o. QD
4 Test Compound 100 mg/kg p.o. QD
5 Positive Control (e.g., 30 mg/kg) p.o. QD

(QD = once daily; p.o. = oral gavage)

Step 5: Efficacy Monitoring and Endpoints

  • Measure tumor volume and animal body weight 2-3 times per week throughout the study.

  • Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, significant weight loss).

  • The primary study endpoint is typically the end of the dosing period (e.g., Day 21). Individual animals should be euthanized if their tumor volume exceeds a predetermined limit (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).

Data Analysis and Interpretation of Efficacy

A thorough analysis of the collected data is crucial for interpreting the compound's efficacy.

Table 2: Primary and Secondary Efficacy Endpoints

Endpoint Category Parameter Description and Calculation
Primary Efficacy Tumor Growth Inhibition (TGI) The primary measure of efficacy. Calculated at the end of the study as: TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.
Tumor Regression The percentage of tumors in a treatment group that decrease in size relative to their starting volume.
Tolerability Body Weight Change Assessed as the mean percentage change in body weight from Day 1. A loss of >15-20% is considered a sign of significant toxicity.
Clinical Observations A qualitative record of any adverse health effects observed during the study.

| Survival (Optional) | Kaplan-Meier Survival Analysis | If the study continues beyond the dosing period, a survival curve can be generated based on the time to reach the tumor volume endpoint. |

Statistical Analysis:

  • Differences in tumor volume between groups should be analyzed using a repeated-measures two-way ANOVA.

  • Final TGI values can be compared using a one-way ANOVA followed by Dunnett's or Tukey's post-hoc test.

  • A p-value of <0.05 is typically considered statistically significant.

Concluding Remarks and Future Directions

The protocol described provides a robust framework for the initial in vivo assessment of this compound. A positive outcome in this HCC model—demonstrated by significant, dose-dependent tumor growth inhibition at well-tolerated doses—would provide strong validation for the kinase inhibitor hypothesis.

Should the compound prove effective, subsequent studies could include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target inhibition in the tumor.

  • Orthotopic Models: Implanting tumor cells into the liver to better mimic the native tumor microenvironment.

  • Evaluation in other cancer models: Based on the broad activity of pyrimidine derivatives, testing in models for glioblastoma, breast, or lung cancer could be warranted.[3][4]

Conversely, if the compound is inactive in the HCC model, this would suggest that its primary mechanism may not be related to FGFR4 inhibition, prompting investigation into other potential targets and therapeutic areas, such as inflammatory or neurological disorders, where related structures have also shown activity.[5][6]

References

  • PubChem. This compound. [Online] Available at: [Link]

  • PharmaCompass. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. [Online] Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Online] Available at: [Link]

  • National Center for Biotechnology Information. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Online] Available at: [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Online] Available at: [Link]

  • National Center for Biotechnology Information. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Online] Available at: [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Online] Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. [Online] Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Biological Activity of Some Novel Pyrimidine Derivatives. [Online] Available at: [Link]

  • PubMed. Discovery of 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. [Online] Available at: [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Formulation of a Novel Pyrimidinone Derivative

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a heterocyclic compound of interest in contemporary drug discovery programs. As with many novel chemical entities, its progression from in vitro screening to in vivo evaluation is critically dependent on the development of a stable, safe, and bioavailable formulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this pyrimidinone derivative for preclinical in vivo studies. We will delve into the physicochemical characteristics of the compound, outline systematic formulation strategies, and provide detailed protocols for the preparation and quality control of dosing solutions suitable for various administration routes. Our approach is grounded in established pharmaceutical principles to ensure scientific integrity and experimental reproducibility.

Physicochemical Profile and Initial Formulation Considerations

A thorough understanding of the physicochemical properties of a compound is the cornerstone of rational formulation development. For this compound, the following computed properties from publicly available data provide initial guidance[1]:

PropertyValueImplication for Formulation
Molecular Weight194.23 g/mol Low molecular weight is generally favorable for absorption.
XLogP3-0.3A low XLogP3 value suggests good aqueous solubility.
Hydrogen Bond Donors2Can participate in hydrogen bonding, influencing solubility and interactions with excipients.
Hydrogen Bond Acceptors4Can participate in hydrogen bonding, influencing solubility and interactions with excipients.

The computed XLogP3 value of -0.3 suggests that "this compound" is likely to have favorable aqueous solubility[1]. However, it is imperative to experimentally verify the solubility in various relevant vehicles. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with both polar and non-polar excipients[1].

Initial Solubility Assessment: A preliminary solubility assessment is the first practical step. This can be performed using a small amount of the compound in a range of common pharmaceutical vehicles.

Formulation Development Strategy: A Step-by-Step Approach

The following workflow provides a systematic approach to developing a suitable formulation for in vivo studies.

Caption: A systematic workflow for in vivo formulation development.

Protocols for Oral Formulation Development

Oral administration is often the preferred route for initial in vivo studies due to its convenience and clinical relevance. Given the favorable predicted solubility, simple aqueous-based vehicles should be evaluated first.

Protocol 1: Screening of Aqueous Vehicles for Oral Dosing

Objective: To determine the solubility of this compound in common aqueous vehicles.

Materials:

  • This compound

  • Purified Water (e.g., Milli-Q or equivalent)

  • 0.9% Sodium Chloride (Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5% Dextrose in Water (D5W)

  • 0.5% (w/v) Methylcellulose (MC) in water

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • Vials, magnetic stirrer, and stir bars

  • Analytical balance

  • pH meter

Procedure:

  • Vehicle Preparation: Prepare the required aqueous vehicles. For methylcellulose and carboxymethylcellulose, slowly add the powder to water while stirring to avoid clumping.

  • Saturated Solution Preparation:

    • Add an excess amount of the compound to a known volume of each vehicle (e.g., 10 mg to 1 mL).

    • Stir the mixtures at a consistent temperature (e.g., room temperature) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, visually inspect for undissolved solids.

    • Centrifuge the samples to pellet any undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable mobile phase for analysis by a validated HPLC-UV method to determine the concentration.

  • Data Interpretation: The concentration of the compound in the supernatant represents its solubility in that vehicle.

Expected Outcome: This screening will identify the most suitable aqueous vehicle that can dissolve the required dose in a reasonable volume for administration to animals. For rodents, the typical oral gavage volume is 5-10 mL/kg.

Protocol 2: Preparation of a Simple Aqueous Solution for Oral Dosing

Objective: To prepare a dosing solution of this compound in a selected aqueous vehicle.

Materials:

  • This compound

  • Selected aqueous vehicle (e.g., 0.5% MC in water)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Magnetic stirrer and stir bars

Procedure:

  • Calculate Required Amounts: Based on the desired dose concentration (e.g., 10 mg/mL) and the total volume needed for the study, calculate the mass of the compound and the volume of the vehicle required.

  • Dissolution:

    • Weigh the calculated amount of the compound and transfer it to a volumetric flask.

    • Add a portion of the vehicle (approximately 70-80% of the final volume).

    • Stir the mixture until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but the stability of the compound under these conditions must be confirmed.

  • Final Volume Adjustment: Once the compound is dissolved, add the vehicle to the final volume and mix thoroughly.

  • Quality Control: Perform quality control checks as detailed in the "Quality Control and Stability" section.

Protocols for Intravenous Formulation Development

For pharmacokinetic studies or when oral bioavailability is expected to be low, intravenous (IV) administration is necessary. IV formulations must be sterile, and the components must be safe for injection.

Protocol 3: Screening of Vehicles for Intravenous Dosing

Objective: To identify a suitable vehicle for IV administration that can solubilize the compound and is well-tolerated.

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Saline)

  • Sterile 5% Dextrose in Water (D5W)

  • Co-solvents:

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Surfactants:

    • Polysorbate 80 (Tween® 80)

    • Cremophor® EL

Procedure:

  • Aqueous Solubility: First, determine the solubility in sterile aqueous vehicles (WFI, Saline, D5W) as described in Protocol 1.

  • Co-solvent Systems: If aqueous solubility is insufficient, evaluate co-solvent systems.

    • Prepare binary or ternary mixtures of aqueous vehicles with co-solvents (e.g., 10% DMSO, 40% PEG 400, 50% Saline).

    • Determine the solubility of the compound in these co-solvent systems.

  • Surfactant-based Systems: If co-solvents do not provide the desired solubility, investigate the use of surfactants.

    • Prepare solutions of surfactants in aqueous vehicles (e.g., 5% Tween® 80 in Saline).

    • Determine the solubility of the compound in these surfactant-based vehicles.

  • Tolerability Assessment: The selection of co-solvents and surfactants should be guided by their known tolerability in the chosen animal species. High concentrations of some organic solvents can cause hemolysis or irritation.

Protocol 4: Preparation of a Dosing Solution for Intravenous Administration

Objective: To prepare a sterile dosing solution of this compound for IV injection.

Materials:

  • This compound

  • Selected IV vehicle

  • Sterile vials and closures

  • Sterile syringe filters (0.22 µm pore size)

  • Laminar flow hood or sterile environment

Procedure:

  • Preparation of the Formulation:

    • In a sterile environment, prepare the dosing solution as described in Protocol 2, using sterile components.

    • If co-solvents are used, it is often best to dissolve the compound in the organic solvent first before adding the aqueous component.

  • Sterile Filtration:

    • Draw the prepared solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile vial. This step removes any potential microbial contamination.

  • Quality Control: Aseptically collect a sample for quality control analysis, including sterility testing if required by institutional guidelines.

Quality Control and Stability

Ensuring the quality and stability of the prepared formulation is crucial for the integrity of the in vivo study.

Key Quality Control Assays:
  • Appearance: The formulation should be a clear solution, free of visible particles. For suspensions, the uniformity of the dispersion should be noted.

  • pH: The pH of the final formulation should be measured and recorded. For IV formulations, a pH close to physiological (7.4) is ideal to minimize irritation.

  • Concentration Verification: The concentration of the active compound in the final formulation should be confirmed using a validated analytical method (e.g., HPLC-UV). This ensures accurate dosing.

  • Sterility (for IV formulations): For parenteral formulations, sterility testing may be required to ensure the absence of microbial contamination.

Stability Assessment:

The stability of the dosing formulation should be assessed under the intended storage and handling conditions.

  • Short-Term Stability: Evaluate the stability of the formulation at room temperature for the duration of the experiment (e.g., 4-8 hours).

  • Long-Term Stability: If the formulation is to be prepared in batches and stored, its stability at refrigerated (2-8 °C) or frozen (-20 °C) conditions should be determined over the intended storage period.

  • Analysis: Stability is assessed by monitoring the appearance, pH, and concentration of the active compound over time. A significant change in any of these parameters (e.g., >5-10% change in concentration) may indicate that the formulation is not stable.

Conclusion: A Pathway to Successful In Vivo Evaluation

The formulation of "this compound" for in vivo studies, while requiring a systematic and careful approach, is achievable with standard pharmaceutical techniques. The favorable predicted physicochemical properties suggest that simple aqueous-based vehicles may be sufficient for oral administration, and potentially for intravenous administration as well. However, experimental verification of solubility is a non-negotiable first step. By following the protocols and quality control measures outlined in these application notes, researchers can develop a robust and reliable formulation, thereby ensuring the generation of high-quality and reproducible in vivo data. This foundational work is essential for accurately characterizing the pharmacokinetic and pharmacodynamic properties of this promising compound and advancing its preclinical development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gad, S. C. (2016). Vehicles for Animal Studies. International Journal of Toxicology, 35(1), 5-6. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230. [Link]

  • Merck Millipore. Filtration Methods to Sterilize Liquids. [Link]

  • Creative Biolabs. Quality Control for In Vivo Assays. [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International journal of pharmaceutics, 341(1-2), 1-19. [Link]

  • An, G., & Morris, K. R. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of pharmaceutical sciences, 109(1), 68-79. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2010). Solubility enhancement—eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 3(4), 932-943. [Link]

Sources

Application Notes and Protocols for Investigating 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pyrimidine derivatives are a cornerstone in the development of anticancer therapeutics, primarily due to their structural analogy to the natural nucleobases that constitute DNA and RNA.[1][2] This structural similarity allows them to interfere with essential cellular processes like DNA synthesis and repair, ultimately leading to cancer cell death.[1] The compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one belongs to this broad class of heterocyclic compounds, which have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] While specific research on this compound is emerging, its structural motifs—a pyrimidine core and a piperidine substituent—are present in numerous compounds that have demonstrated promising anticancer effects.[4][5] The piperidine group, in particular, is often incorporated to improve aqueous solubility and enhance interactions with biological targets.[4]

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as an anticancer agent. The protocols outlined below are based on established methodologies for evaluating the cytotoxicity, mechanism of action, and cellular effects of novel chemical entities in cancer research.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₄N₄O[6]
Molecular Weight 194.23 g/mol [6]
IUPAC Name 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one[6]

Postulated Mechanism of Action

Based on the activities of structurally similar pyrimidine derivatives, this compound may exert its anticancer effects through several potential mechanisms:

  • Kinase Inhibition: Many pyrimidine-based compounds act as inhibitors of various protein kinases that are crucial for cell signaling pathways controlling proliferation, survival, and metastasis.[2][7]

  • Induction of Apoptosis: The compound could trigger programmed cell death (apoptosis) in cancer cells, a common mechanism for many chemotherapeutic agents.[8]

  • Cell Cycle Arrest: It may interfere with the cell cycle progression, forcing cancer cells into a non-proliferative state.[9]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrimidine derivative.

putative_mechanism Hypothetical Signaling Pathway Compound This compound Kinase Protein Kinase (e.g., CDK, Akt) Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits CellCycle Cell Cycle Progression Kinase->CellCycle Promotes mtt_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Add Serial Dilutions of Compound start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Remove Medium & Add DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells after treatment with the compound.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Co-staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle distribution.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The data will be displayed as a histogram of cell count versus DNA content.

Data Interpretation and Expected Outcomes

  • Cytotoxicity: A dose-dependent decrease in cell viability is expected. The IC₅₀ value will provide a quantitative measure of the compound's potency.

  • Apoptosis: An increase in the percentage of Annexin V-positive cells (early and late apoptosis) compared to the control would indicate that the compound induces apoptosis. [8]* Cell Cycle: An accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M) would suggest that the compound interferes with cell cycle progression at that checkpoint. [9] The following diagram illustrates the logical flow of experiments to characterize the compound's anticancer potential.

experimental_logic Experimental Logic Flow start Initial Screening cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism If cytotoxic apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle conclusion Evaluate Anticancer Potential apoptosis->conclusion cell_cycle->conclusion

Caption: Logical flow for investigating the compound's anticancer properties.

References

  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550.
  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate.
  • Derissen, E. J. B. (n.d.). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace.
  • Benchchem. (n.d.). 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one. Benchchem.
  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
  • Al-Ostath, A. I., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central.
  • Kalinowska-Tłuścik, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health.
  • Sanmartín, C., et al. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. PubMed.
  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health.
  • PubChem. (n.d.). This compound. PubChem.
  • Benchchem. (n.d.). 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one. Benchchem.
  • Benchchem. (n.d.). 6-phenyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one. Benchchem.
  • Al-Warhi, T., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PubMed Central.
  • Wotring, L. L., et al. (1985). Effects of the tricyclic nucleoside 6-amino-4-methyl-8-(beta-D-ribofuranosyl)- pyrrolo[4,3,2-de]pyrimido[4,5-c]pyridazine on the viability and cell cycle distribution of L1210 cells in vitro. PubMed.

Sources

Application Note: High-Throughput Screening for Modulators of the Kappa Opioid Receptor Using a Homogeneous Time-Resolved FRET (HTRF) cAMP Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) of the Gi/o family, is a critical modulator of pain, mood, and addiction pathways, making it a high-value target for therapeutic development.[1][2] Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[3][4] This application note details a robust, automated high-throughput screening (HTS) workflow to identify and characterize novel KOR modulators. We focus on the compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one , a molecule with structural similarities to known KOR agonists like U-69,593, as a case study for pharmacological characterization.[5][6] The protocol employs a homogeneous, non-radioactive HTRF® (Homogeneous Time-Resolved FRET) cAMP assay, which measures the downstream consequence of Gi-protein activation—the inhibition of cyclic AMP production.[7][8] This guide provides detailed, field-proven protocols for primary screening, dose-response confirmation, assay validation, and data analysis, designed for researchers in drug discovery and pharmacology.

Scientific Principle: Interrogating KOR Signaling

The KOR Gi-Coupled Signaling Pathway

The kappa opioid receptor is predominantly coupled to the inhibitory G-protein, Gαi.[9] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates and inhibits the enzyme adenylyl cyclase (AC). This enzymatic inhibition leads to a quantifiable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8] This drop in cAMP is the functional readout for receptor activation.

G_protein_signaling KOR KOR (Kappa Opioid Receptor) G_protein Inactive Gαiβγ (GDP-bound) KOR->G_protein G_protein_active Active Gαi (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Agonist Agonist (e.g., 6-amino-2-piperidin-1- ylpyrimidin-4(3H)-one) Agonist->KOR Binding G_protein_active->AC Inhibition ATP ATP ATP->AC

Caption: KOR Gi-coupled signaling pathway.

HTRF cAMP Assay Principle

This workflow utilizes a competitive immunoassay based on HTRF® technology.[7][10] The assay quantifies endogenous cAMP produced by cells. A cAMP-specific monoclonal antibody is labeled with a fluorophore acceptor (d2), while a stable cAMP analog is labeled with a cryptate donor (Eu3+). In the absence of cellular cAMP, the donor and acceptor are in close proximity, leading to a high FRET signal. When cellular cAMP is present, it competes with the labeled cAMP for antibody binding, disrupting the FRET pair and causing a decrease in the signal. The HTRF signal is therefore inversely proportional to the intracellular cAMP concentration.

HTRF_assay cluster_low_cAMP Low Cellular cAMP (Agonist Present) cluster_high_cAMP High Cellular cAMP (No Agonist) Ab_d2_low Anti-cAMP Ab-d2 cAMP_Eu_low cAMP-Cryptate (Eu) Ab_d2_low->cAMP_Eu_low Binding Result_low High FRET Signal Ab_d2_high Anti-cAMP Ab-d2 Cell_cAMP Cellular cAMP Ab_d2_high->Cell_cAMP Competition cAMP_Eu_high cAMP-Cryptate (Eu) Result_high Low FRET Signal

Caption: Competitive HTRF cAMP assay principle.

Protocols: From Primary Screen to Pharmacological Characterization

This section provides a self-validating system for screening and characterization. Each plate includes controls for data normalization and quality assessment.

Materials & Reagents
ReagentSupplier & Cat. No.Purpose
CHO-K1 hKOR CellsExample: ATCC, #CRL-XXXXCell line stably expressing human KOR
HTRF cAMP Gi Detection KitRevvity, #62AM9PEBCore assay reagents
U-69,593Example: Tocris, #0469Reference KOR agonist[5][11]
Nor-Binaltorphimine (Nor-BNI)Example: Tocris, #0350Reference KOR antagonist
ForskolinExample: Sigma, #F6886Adenylyl cyclase activator
DMSO, Cell Culture GradeExample: Sigma, #D2650Compound solvent
F-12K Medium, FBS, Pen/StrepStandard cell culture suppliersCell growth and maintenance
384-well, low-volume, white platesExample: Greiner, #784075Assay plates
Protocol: Primary HTS for Agonist Identification

This protocol screens a compound library at a single concentration (e.g., 10 µM) to identify potential KOR agonists.

Workflow Overview

HTS_Workflow A 1. Prepare Compound Plate (10 µM final concentration) C 3. Add Compounds & Forskolin Incubate 30 min @ RT A->C B 2. Seed Cells (e.g., 2,500 cells/well) B->C D 4. Add HTRF Reagents (Antibody-d2 & cAMP-Eu) C->D E 5. Incubate 60 min @ RT D->E F 6. Read Plate (TR-FRET Reader) E->F

Caption: Primary HTS workflow for agonist screening.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or liquid handler, prepare 384-well compound plates.

    • Test Wells: Dispense test compounds to achieve a final assay concentration of 10 µM.

    • Negative Control (0% Effect): Dispense DMSO vehicle (16 wells/plate). This represents the forskolin-stimulated, uninhibited signal.

    • Positive Control (100% Effect): Dispense the reference agonist U-69,593 to achieve a final saturating concentration (e.g., 1 µM) (16 wells/plate).

  • Cell Preparation: Harvest CHO-K1 hKOR cells and resuspend in assay buffer containing forskolin (e.g., 1 µM final concentration). The optimal forskolin concentration should be determined empirically to be its EC₈₀ for robust signal.

  • Cell Dispensing & Incubation: Dispense 5 µL of the cell suspension into the compound plates (e.g., 2,500 cells/well). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Prepare the HTRF detection reagents according to the manufacturer's protocol (cAMP-Eu and anti-cAMP-d2 in lysis buffer).[7] Dispense 5 µL of each reagent mix into all wells.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision) using an excitation wavelength of 320 nm and measuring emission at 620 nm (cryptate) and 665 nm (d2).

Protocol: Dose-Response Confirmation

This protocol confirms the activity of "hits" from the primary screen and determines their potency (EC₅₀).

  • Compound Plating: Prepare a serial dilution plate for each hit compound (e.g., 11-point, 1:3 dilution series, starting at 30 µM). Include U-69,593 as a reference control on every plate.

  • Assay Execution: Follow steps 2-6 from the Primary HTS Protocol (2.2).

  • Data Analysis: Calculate the EC₅₀ value for each active compound using non-linear regression analysis (see Section 4).

Assay Validation and Quality Control

Rigorous validation ensures that the assay is robust, reproducible, and suitable for HTS.[12] This should be performed before initiating the screening campaign.

Key Performance Metrics

The Z'-factor is a statistical measure of assay quality, reflecting the separation between the positive and negative control signals relative to the signal variability.[12]

ParameterFormulaAcceptance CriteriaRationale
Z'-Factor 1 - (3*(SD_pos + SD_neg)) /Mean_pos - Mean_neg
S/B Ratio Mean_neg / Mean_pos≥ 3 Signal-to-Background ratio; ensures a sufficient dynamic range for hit detection.
CV (%) (SD / Mean) * 100< 15% Coefficient of Variation; measures the relative variability of control data.
Protocol: Z'-Factor Plate Qualification
  • Plate Layout: Prepare a 384-well plate where half the wells (n=192) are designated for the negative control (DMSO + Forskolin) and the other half (n=192) for the positive control (U-69,593 + Forskolin).

  • Assay Execution: Run the assay exactly as described in the Primary HTS Protocol (2.2).

  • Calculation: Calculate the Mean and Standard Deviation (SD) for both control populations. Use these values to calculate the Z'-factor, S/B, and CV%.

  • Decision: The assay is validated for HTS if all parameters meet the acceptance criteria.

Data Analysis and Interpretation

Data analysis transforms raw fluorescence readings into meaningful pharmacological parameters.

Data Processing Steps
  • Calculate HTRF Ratio: For each well, calculate the emission ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000.

  • Normalize Data: Convert the HTRF ratios to percent inhibition relative to the on-plate controls.

    • % Inhibition = 100 * (1 - (Ratio_sample - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Identification (Primary Screen): A common method is to define a hit as any compound producing an inhibition value greater than three standard deviations from the mean of the negative controls.[13]

    • Hit Threshold = Mean_neg_inhibition + (3 * SD_neg_inhibition)

  • Dose-Response Curve Fitting (Confirmation): For confirmatory assays, plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter variable slope model in software like GraphPad Prism or Dotmatics.

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Example Data Interpretation

The table below shows example dose-response data for our test compound, "this compound," compared to the reference agonist.

CompoundEC₅₀ (nM)Max Response (% Inhibition)Hill Slope
U-69,593 (Reference)5.298.5%1.1
This compound25.895.3%1.0

Interpretation: In this example, "this compound" is confirmed as a full agonist at the kappa opioid receptor, with an EC₅₀ of 25.8 nM. While it is approximately 5-fold less potent than the reference agonist U-69,593, it demonstrates comparable efficacy (max response), making it a valid hit for further investigation in a lead optimization program.

Conclusion

This application note provides a comprehensive and validated framework for conducting high-throughput screening campaigns to identify and characterize modulators of the kappa opioid receptor. By leveraging the robust and sensitive HTRF cAMP Gi assay, researchers can efficiently screen large compound libraries. The detailed protocols for primary screening, hit confirmation, and rigorous quality control ensure the generation of high-quality, reproducible data. The successful characterization of "this compound" as a potent KOR agonist in our example demonstrates the utility of this workflow in discovering novel chemical matter for this important therapeutic target.

References

  • Wikipedia. (2023). U-69,593. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from Molecular Devices. [Link]

  • Genomax. (n.d.). Revvity GPCRs assays. Retrieved from Genomax. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]

  • European Pharmaceutical Review. (2007). Statistical techniques for handling high content screening data. Retrieved from [Link]

  • The Department of Pharmacology. (2012). Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]

  • La Regina, A., Petrillo, P., Sbacchi, M., & Tavani, A. (1988). [3H]U-69593 a highly selective ligand for the opioid kappa receptor. PubMed. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Healy, D. J., & Meana, J. J. (1993). The kappa-opioid receptor agonist U-69593 attenuates cocaine-induced behavioral sensitization in the rat. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Retrieved from [Link]

  • Zhang, J. H., & Xie, M. (2012). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. PubMed. Retrieved from [Link]

  • Lattanzi, R., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. PMC. Retrieved from [Link]

  • Schenk, S., et al. (1999). U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. Retrieved from [Link]

  • Baker, J. G. (2014). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Retrieved from [Link]

  • Mores, K. L., et al. (2021). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a substituted pyrimidinone derivative of interest in pharmaceutical development due to its structural motifs commonly found in biologically active molecules.[1] Accurate and precise quantification of this compound in various matrices is critical for pharmacokinetic studies, formulation development, and quality control. This application note presents two robust and validated analytical methods for the quantitative determination of this compound: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an orthogonal Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for higher sensitivity and selectivity.

The methodologies presented herein are designed to be compliant with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines, ensuring they are suitable for their intended purpose in a regulated environment.[2][3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is designed for the routine quantification of this compound in bulk drug substance and simple formulations, offering a balance of performance, cost-effectiveness, and accessibility. The polarity of the analyte, a nitrogen-containing heterocyclic compound, requires careful selection of the stationary and mobile phases to achieve adequate retention and symmetrical peak shape.[4][5]

Experimental Protocol

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in a suitable solvent, followed by dilution with the mobile phase to a concentration within the calibration range.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (80:20, v/v). The acidic pH helps to ensure the consistent protonation of the basic nitrogen atoms in the molecule, leading to improved peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 231 nm, selected based on the UV absorption maximum of similar pyrimidine structures.[6]

  • Run Time: 10 minutes.

4. Data Analysis and System Suitability:

  • Quantification is performed by constructing a calibration curve of peak area versus concentration of the working standard solutions.

  • System suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be monitored to ensure the performance of the chromatographic system, in line with ICH guidelines.[7]

Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard working Prepare Working Standards stock->working hplc Inject into HPLC System working->hplc sample Prepare Sample Solution sample->hplc separation C18 Column Separation hplc->separation detection UV Detection at 231 nm separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices, an LC-MS/MS method is recommended. This approach offers superior specificity by monitoring unique precursor-to-product ion transitions. The development of this method leverages insights from the analysis of other polar, nitrogen-containing heterocyclic compounds.[8][9]

Experimental Protocol

1. Instrumentation and Consumables:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Mixed-mode or C18 column suitable for polar compounds (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid).

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method, but using LC-MS grade solvents.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution to cover a lower concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation (from biological matrix): Employ a suitable extraction technique, such as protein precipitation or solid-phase extraction, to remove matrix interferences.

3. LC-MS/MS Conditions:

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The use of formic acid is compatible with mass spectrometry and aids in the ionization of the analyte.[10]

    • Gradient Program: A typical gradient may start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the protonated molecule [M+H]+. For C9H14N4O, the theoretical m/z is 195.12.[1]

    • Product ions would be determined by infusion of a standard solution and performing collision-induced dissociation (CID).

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Workflow Diagram: LC-MS/MS Method

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Standard working Prepare Working Standards stock->working lc Inject into LC System working->lc sample Extract from Matrix sample->lc separation Chromatographic Separation lc->separation ionization ESI+ Ionization separation->ionization mrm MRM Detection ionization->mrm integration Peak Integration mrm->integration calibration Calibration Curve Construction integration->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Comparison

ParameterHPLC-UV MethodLC-MS/MS Method
Principle UV AbsorbanceMass-to-charge ratio (m/z)
Selectivity ModerateHigh
Sensitivity µg/mL rangeng/mL to pg/mL range
Typical Application Purity, assay of bulk drug and simple formulationsBioanalysis, impurity profiling, trace analysis
Matrix Tolerance Low to moderateHigh (with appropriate sample preparation)
Instrumentation Cost LowerHigher
Throughput HighHigh (with rapid gradients)
Validation Requires specificity, linearity, range, accuracy, precision.[11]Requires specificity, linearity, range, accuracy, precision, and assessment of matrix effects.[12]

Conclusion

The two analytical methods detailed in this application note provide robust and reliable options for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The HPLC-UV method is well-suited for routine quality control applications, while the LC-MS/MS method offers the high sensitivity and selectivity necessary for bioanalytical studies and trace-level analysis. Both methods are grounded in established chromatographic principles for pyrimidine derivatives and related nitrogen-containing heterocyclic compounds.[13][14]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - Semantic Scholar. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. [Link]

  • Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure - PubMed. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. [Link]

  • "Development of an LC-ESI-MS/MS method for determination of a novel Pyr" by Wafaa N. Aldhafiri - DigitalCommons@UNMC. [Link]

  • Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate. [Link]

  • This compound - PubChem. [Link]

  • 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide - ChemBK. [Link]

Sources

Topic: Determination of the Dose-Response Curve for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the in vitro and in vivo dose-response characteristics of the novel compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This pyrimidinone derivative is structurally related to Minoxidil, a well-characterized ATP-sensitive potassium (K-ATP) channel opener and potent vasodilator.[1][2][3] The protocols herein are designed based on the hypothesized mechanism of action, providing a robust framework for assessing the compound's potency, efficacy, and potential therapeutic window. We will detail methodologies for evaluating cellular viability, direct target engagement, functional vasodilation, and in vivo antihypertensive effects. Furthermore, this guide includes best practices for data analysis and interpretation, ensuring scientific rigor and reproducibility.

Introduction: Scientific Rationale and Mechanistic Hypothesis

The compound this compound shares a core pyrimidine scaffold with Minoxidil, a drug widely used for its potent antihypertensive and hair growth-stimulating properties.[2] The therapeutic effects of Minoxidil are primarily attributed to its sulfated metabolite, Minoxidil sulfate, which functions as an opener of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[4][5] This action leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent relaxation of the smooth muscle, resulting in vasodilation.[5][6]

Given the structural analogy, we hypothesize that this compound (hereinafter referred to as "the compound") may act through a similar mechanism. The primary objective of the following protocols is to systematically test this hypothesis by characterizing the compound's dose-dependent effects at the cellular, tissue, and whole-organism levels.

Hypothesized Signaling Pathway

The proposed mechanism involves the opening of K-ATP channels, leading to a cascade of events that culminates in smooth muscle relaxation and vasodilation.

Hypothesized Signaling Pathway Compound 6-amino-2-piperidin-1- ylpyrimidin-4(3H)-one KATP_Channel ATP-Sensitive K+ Channel (K-ATP) Compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Intracellular Ca2+ Ca_Channel->Ca_Influx Reduces Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Hypothesized mechanism of action for the compound.

This guide is structured to first establish a safe and effective concentration range in vitro, confirm target engagement, and then translate these findings to a functional tissue-level assay before proceeding to in vivo validation.

Experimental Master Workflow

A multi-tiered approach is essential for a comprehensive dose-response characterization. The workflow progresses from foundational safety and mechanistic assays to functional and physiological endpoints.

Experimental Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis P1_Viability Protocol 3.1: Cell Viability Assay (Determine Cytotoxicity) P2_Target Protocol 3.2: K-ATP Channel Activity Assay (Confirm Target Engagement) P1_Viability->P2_Target Define Non-Toxic Concentration Range P3_Function Protocol 3.3: Ex Vivo Vasodilation Assay (Assess Tissue Function) P2_Target->P3_Function Confirm Mechanism P5_Analysis Protocol 5.1: Dose-Response Curve Fitting (Calculate EC50/IC50, Emax) P2_Target->P5_Analysis P4_Invivo Protocol 4.1: Antihypertensive Efficacy Study (Measure Physiological Response) P3_Function->P4_Invivo Inform In Vivo Dose Selection P3_Function->P5_Analysis P4_Invivo->P5_Analysis

Caption: Overall workflow for dose-response curve determination.

In Vitro Dose-Response Protocols

Protocol: Cell Viability Assay

Objective: To determine the concentration range over which the compound exhibits cytotoxicity. This is a critical first step to ensure that subsequent functional assays measure a specific pharmacological effect rather than a consequence of cell death.[7][8]

Recommended Assay: ATP-based luminescent assay (e.g., CellTiter-Glo®). Rationale: These assays are highly sensitive and measure intracellular ATP levels, a direct indicator of metabolically active, viable cells.[9] Their simple "add-mix-measure" format is suitable for high-throughput screening.[9][10]

Cell Line: Vascular Smooth Muscle Cells (VSMCs), e.g., A7r5 rat aortic smooth muscle cell line.

Step-by-Step Methodology:

  • Cell Seeding: Plate VSMCs in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.[3] Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM down to ~50 nM. Include a vehicle control (DMSO equivalent) and a positive control for cell death (e.g., 1 µM Staurosporine).

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your downstream functional assays (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and the "no cells" or positive control wells as 0% viability. Plot normalized viability (%) against the log of the compound concentration.

Parameter Recommended Value
Cell LineA7r5 (Rat Aortic Smooth Muscle)
Seeding Density5,000 - 10,000 cells/well
Plate Format96-well, opaque-walled
Concentration Range50 nM to 100 µM (logarithmic)
Incubation Time24 - 48 hours
Endpoint MeasurementLuminescence (ATP levels)
Protocol: K-ATP Channel Activity Assay (Target Engagement)

Objective: To provide direct evidence that the compound engages its hypothesized target, the K-ATP channel, in a cellular context.[11][12]

Recommended Assay: Fluorescent Membrane Potential Assay. Rationale: K-ATP channel opening causes potassium efflux, leading to membrane hyperpolarization. This change in membrane potential can be detected using sensitive fluorescent dyes. This is a functional readout of direct target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Plate VSMCs in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions (e.g., using a FLIPR Membrane Potential Assay Kit).

    • Remove the growth medium and add 100 µL of the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentration serial dilution of the compound in assay buffer. Also prepare a 2X solution of a known K-ATP channel opener (e.g., Minoxidil sulfate, Pinacidil) as a positive control and a K-ATP channel blocker (e.g., Glibenclamide) for specificity testing.

  • Data Acquisition:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Record a baseline fluorescence reading for 1-2 minutes.

    • Inject 100 µL of the 2X compound/control solutions into the wells.

    • Immediately begin kinetic measurement of fluorescence for 5-15 minutes.

  • Specificity Test (Optional but Recommended): In separate wells, pre-incubate cells with the K-ATP channel blocker (Glibenclamide) for 15-30 minutes before adding the compound. A significant reduction in the compound's effect confirms its action is mediated through K-ATP channels.

  • Data Analysis: Calculate the change in fluorescence from baseline for each concentration. Plot the fluorescence change against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀.

Protocol: Ex Vivo Aortic Ring Vasodilation Assay

Objective: To assess the functional consequence of target engagement at the tissue level by measuring the compound's ability to relax pre-constricted arterial segments.[13]

Methodology: Organ Bath Myography.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat (e.g., Sprague-Dawley) and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂.

    • Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, replacing the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing contraction with 60 mM potassium chloride (KCl). After washout and return to baseline, assess endothelial integrity by inducing contraction with an α-adrenergic agonist (e.g., 1 µM Phenylephrine) followed by relaxation with an endothelium-dependent vasodilator (e.g., 10 µM Acetylcholine).[14]

  • Dose-Response Determination:

    • Pre-constrict the aortic rings to ~80% of their maximum response with Phenylephrine.[14]

    • Once the contraction has stabilized, add the compound to the bath in a cumulative, logarithmic manner (e.g., 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition: Record the isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by Phenylephrine. Plot the percentage relaxation against the log of the compound concentration to determine the EC₅₀ and Eₘₐₓ.

In Vivo Dose-Response Protocol

Protocol: Antihypertensive Efficacy in Rodents

Objective: To determine the dose-dependent effect of the compound on systemic blood pressure in a relevant animal model of hypertension.[15]

Animal Model: Spontaneously Hypertensive Rat (SHR). Rationale: The SHR model is a well-established and widely used model for studying essential hypertension and evaluating the efficacy of antihypertensive drugs.

Blood Pressure Measurement: Radiotelemetry is the gold standard, providing continuous and stress-free measurement of blood pressure in conscious, freely moving animals.[16][17] If unavailable, non-invasive tail-cuff plethysmography can be used, but requires careful acclimatization of the animals to minimize stress-induced artifacts.[18][19][20]

Step-by-Step Methodology:

  • Animal Preparation (Telemetry):

    • Surgically implant telemetry transmitters (e.g., DSI PhysioTel) with the catheter inserted into the abdominal aorta of the SHR rats.

    • Allow a recovery period of at least 7-10 days post-surgery.

  • Acclimatization: House the animals in their home cages on top of the telemetry receivers for at least 48 hours to obtain stable baseline blood pressure recordings. For the tail-cuff method, acclimatize the rats to the restraint and measurement procedure for 3-5 days prior to the study.[20]

  • Dose Formulation: Formulate the compound in a suitable vehicle (e.g., PEG300, Tween 80, and water[3]). The formulation should be optimized for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Study Design: Use a dose-escalation or parallel-group design.

    • Dose-Escalation: Administer single, sequentially larger doses to the same group of animals, with a sufficient washout period between doses.

    • Parallel-Group: Assign different groups of animals to receive either vehicle or a specific dose of the compound.

  • Administration and Monitoring:

    • Record baseline blood pressure, heart rate, and activity for at least 24 hours prior to dosing.

    • Administer the vehicle or compound at the selected doses.

    • Continuously monitor cardiovascular parameters for at least 24 hours post-administration to capture the onset, peak effect, and duration of action.[15]

  • Data Analysis:

    • Calculate the change in Mean Arterial Pressure (MAP) from the pre-dose baseline for each animal at each time point.

    • Determine the maximum fall in MAP (ΔMAPₘₐₓ) for each dose.

    • Plot the ΔMAPₘₐₓ against the log of the dose to generate the in vivo dose-response curve.

Parameter Recommended Approach
Animal ModelSpontaneously Hypertensive Rat (SHR)
BP MeasurementRadiotelemetry (Gold Standard) or Tail-Cuff
Administration RouteOral Gavage (p.o.) or Intraperitoneal (i.p.)
Doses3-5 logarithmically spaced doses
Monitoring Period24h pre-dose (baseline) to 24-48h post-dose
Primary EndpointChange in Mean Arterial Pressure (ΔMAP)

Data Analysis and Interpretation

Objective: To quantitatively describe the relationship between compound concentration/dose and the measured biological effect by fitting the data to a mathematical model.[21][22]

Protocol: Dose-Response Curve Fitting

Software: GraphPad Prism, R (with drc package), or similar scientific graphing and statistics software.

Step-by-Step Analysis:

  • Data Transformation: Transform the X-axis data (concentration or dose) to their logarithm (base 10).

  • Data Normalization (for in vitro data): Normalize the Y-axis data (response) so that it ranges from 0% to 100%. The baseline (no drug effect) is typically set to 0% and the maximal effect is set to 100%. For inhibition curves, the control is 100% and maximal inhibition is 0%.

  • Nonlinear Regression: Fit the transformed, normalized data to a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response model.[21][23]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

  • Parameter Interpretation:

    • Top/Bottom: The plateaus of the curve in the units of the Y-axis.

    • EC₅₀ / IC₅₀: The concentration (Effective Concentration) or dose that produces 50% of the maximal response (Eₘₐₓ). This is the most common measure of a compound's potency .

    • HillSlope: Describes the steepness of the curve. A value of 1.0 is standard; a value >1.0 indicates a steeper curve, and <1.0 indicates a shallower curve.

  • Model Validation: Visually inspect the fitted curve to ensure it accurately represents the data points.[24] Check the R-squared value and the confidence intervals of the fitted parameters.

Data Analysis Workflow RawData Raw Experimental Data (e.g., Luminescence, Tension, mmHg) Transform Transform X-axis (Log10[Concentration]) RawData->Transform Normalize Normalize Y-axis (0% to 100% Effect) Transform->Normalize Fit Nonlinear Regression (Four-Parameter Logistic Fit) Normalize->Fit Parameters Derive Key Parameters: EC50/IC50 (Potency) Emax (Efficacy) Hill Slope Fit->Parameters QC Quality Control: Visual Inspection R-squared Confidence Intervals Fit->QC

Caption: A typical workflow for dose-response data analysis.

Introduction to PK/PD Modeling

For advanced analysis, especially with in vivo data, consider Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. This approach mathematically links the drug's concentration in the body over time (PK) with its pharmacological effect (PD).[25][26][27][28][29] PK/PD modeling can provide a more sophisticated understanding of the dose-response relationship and help predict optimal dosing regimens.[25][29]

References

  • Sica, D. A. (2004). Minoxidil: an underused vasodilator for resistant or severe hypertension. Journal of Clinical Hypertension (Greenwich), 6(5), 283-7. [Link]

  • Messerli, F. H., & Bangalore, S. (2019). Minoxidil: mechanisms of action on hair growth. Journal of the European Academy of Dermatology and Venereology, 33(8), 1475-1479. [Link]

  • Meibohm, B., & Derendorf, H. (1997). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. International Journal of Clinical Pharmacology and Therapeutics, 35(10), 401–413. [Link]

  • Wikipedia contributors. (2024). Minoxidil. In Wikipedia, The Free Encyclopedia. [Link]

  • Sato, T., et al. (2001). Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection. Journal of Cardiovascular Pharmacology, 38(4), 543-549. [Link]

  • Wikipedia contributors. (2024). PKPD model. In Wikipedia, The Free Encyclopedia. [Link]

  • Shorter, K., et al. (2005). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. The FASEB Journal, 19(4), 557-559. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Minoxidil? Patsnap Synapse. [Link]

  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Goyal, A., & Zito, P. M. (2023). Minoxidil. In StatPearls. StatPearls Publishing. [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth? Patsnap Synapse. [Link]

  • Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194. [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Zanon, P., & Jones, L. H. (2019). Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications, 55(72), 10696-10707. [Link]

  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. MathWorks. [Link]

  • Mager, D. E., & Jusko, W. J. (2001). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Journal of Clinical Pharmacology, 41(10), 1053-1064. [Link]

  • Lomenick, B., et al. (2009). Determining target engagement in living systems. Nature Chemical Biology, 5(9), 621-624. [Link]

  • Derendorf, H., & Meibohm, B. (1999). The rationale for pharmacokinetic/pharmacodynamic modeling. Clinical Pharmacokinetics, 36(Suppl 1), 1-10. [Link]

  • Feng, M., et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 80(12), 2464-2473. [Link]

  • Gažová, A., et al. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods? Physiological Reports, 12(17), e70041. [Link]

  • McNay, J. L. (1982). Dose response studies with vasodilator antihypertensive drugs. Clinical and Experimental Hypertension. Part A, Theory and Practice, 4(1-2), 61-69. [Link]

  • Kramer, K., & Remie, R. (2005). Measuring Blood Pressure in Small Laboratory Animals. In Methods in Molecular Medicine (Vol. 108, pp. 51-62). Humana Press. [Link]

  • da Silva, R. A. G., et al. (2022). Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review. Research, Society and Development, 11(8), e37711831034. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? GraphPad. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Taylor, M., et al. (2023). Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives. BMC Medical Research Methodology, 23(1), 123. [Link]

  • TAME Toolkit. (n.d.). 2.1 Dose-Response Modeling. GitHub Pages. [Link]

  • Ritz, C., et al. (2020). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science, 76(11), 3615-3622. [Link]

  • Holzmann, S., & Pöch, G. (1999). Dose-response curves of vasorelaxants: computerized calculation of combination effects using the example of nicorandil. Journal of Clinical and Basic Cardiology, 2(2), 96-98. [Link]

  • Goldoni, M., & Tagliaferri, S. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology, 758, 415-434. [Link]

  • Collaborative Drug Discovery. (n.d.). Setting up a Dose Response Protocol. CDD Support. [Link]

  • Hafner, M., et al. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology, 9(4), 271-285. [Link]

  • Berger, R. M., & Beghetti, M. (2002). The Maze of Vasodilator Response Criteria. Pediatric Critical Care Medicine, 3(1), 94. [Link]

  • Hodges, G. J., & Johnson, J. M. (2017). Pharmacological curve fitting to analyze cutaneous adrenergic responses. Journal of Applied Physiology, 122(4), 1014-1020. [Link]

  • Wold, L. E., et al. (2022). Angiotensin-Converting Enzyme (ACE) Inhibitors and Statins Mitigate Negative Cardiovascular and Pulmonary Effects of Particulate Matter in a Mouse Exposure Model. International Journal of Molecular Sciences, 23(22), 14389. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers and drug development professionals. Our goal is to empower you with the scientific rationale behind the synthetic strategy and to help you navigate the common challenges encountered during this multi-step synthesis, ultimately improving your reaction yield and product purity.

Introduction to the Synthetic Challenge

The synthesis of this compound, a substituted aminopyrimidinone, presents a unique set of challenges. While the pyrimidine core is a common scaffold in medicinal chemistry, the specific substitution pattern of this molecule requires careful control of regioselectivity and reaction conditions. This guide will focus on a plausible and adaptable synthetic route, drawing parallels from the well-established synthesis of structurally related compounds like Minoxidil.

Proposed Synthetic Pathway: A Stepwise Approach

The most logical and well-precedented approach to the target molecule involves a linear synthesis starting from a pre-formed pyrimidine ring. This strategy offers better control over the introduction of the different functional groups. An alternative, convergent approach will also be discussed.

Primary Recommended Route: Linear Synthesis from 2-Amino-4,6-dichloropyrimidine

This pathway is analogous to established methods for synthesizing piperidinyl-substituted pyrimidines, such as Minoxidil[1][2][3].

graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Proposed linear synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Step 1: Synthesis of 6-Amino-4-chloro-2-(piperidin-1-yl)pyrimidine

Q1: I am getting a mixture of products, including the di-substituted pyrimidine, during the reaction of 2-amino-4,6-dichloropyrimidine with piperidine. How can I improve the regioselectivity for the mono-substituted product?

A1: This is a common challenge in reactions with di-substituted pyrimidines. The two chlorine atoms have different reactivities, but forcing conditions can lead to a loss of selectivity.

  • Underlying Cause: The C4 and C6 positions on the pyrimidine ring have different electronic properties. However, under harsh conditions (high temperature, strong base), the kinetic product can rearrange or further react to form the thermodynamically more stable di-substituted product.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a controlled amount of piperidine (1.0 to 1.2 equivalents). An excess of the nucleophile will favor di-substitution.

    • Temperature Control: Perform the reaction at a lower temperature. Start at room temperature and slowly increase if the reaction is too slow. Refluxing should be a last resort.

    • Base Selection: A mild, non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is recommended to scavenge the HCl formed during the reaction without competing with piperidine.

    • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile are generally preferred. The polarity of the solvent can influence the reaction rate and selectivity[4].

Q2: The reaction is very slow, and I have a low conversion to the product.

A2: Low reactivity can be due to several factors, including insufficient activation of the substrate or steric hindrance.

  • Troubleshooting & Optimization:

    • Increase Temperature Gradually: If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Catalyst: While not always necessary, the addition of a catalytic amount of a Lewis acid could potentially activate the pyrimidine ring towards nucleophilic attack. However, this should be approached with caution as it might also decrease selectivity.

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields, but optimization is required to prevent side reactions.

Step 2: Hydrolysis of 6-Amino-4-chloro-2-(piperidin-1-yl)pyrimidine

Q3: The hydrolysis of the chloro group is not going to completion, or I am observing decomposition of my starting material.

A3: The hydrolysis of a chloro group on an electron-rich pyrimidine ring can be challenging and may require forcing conditions, which can also lead to degradation.

  • Underlying Cause: The chloro group at the 4-position is less reactive than in the starting di-chloro pyrimidine due to the electron-donating effect of the amino and piperidinyl groups.

  • Troubleshooting & Optimization:

    • Reaction Conditions: This step typically requires heating in the presence of a base. A mixture of water and a co-solvent like dioxane or ethanol is often used to ensure solubility.

    • Base Concentration: Use a sufficient concentration of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Monitor the reaction progress to avoid prolonged exposure to harsh basic conditions.

    • Protection Strategy: If direct hydrolysis is problematic, consider a two-step approach where the chloro group is first converted to a more easily hydrolyzable group, although this adds steps to the synthesis.

Q4: I am having difficulty purifying the final product. What are some recommended methods?

A4: The final product is a polar molecule, which can make purification by standard column chromatography challenging.

  • Troubleshooting & Optimization:

    • Recrystallization: This is often the most effective method for purifying polar, crystalline compounds. Experiment with different solvent systems, such as ethanol/water, isopropanol, or acetonitrile.

    • Acid-Base Extraction: The basic nitrogen atoms in your molecule allow for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer and extract the pure product back into an organic solvent.

    • Ion-Exchange Chromatography: For particularly difficult purifications, cation-exchange chromatography can be a powerful tool for separating aminopyrimidine derivatives[5].

Alternative Synthetic Route: A Convergent Approach

An alternative strategy involves building the pyrimidine ring from a piperidinyl-guanidine precursor.

graph "Convergent_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Alternative convergent synthetic pathway.

Q5: What are the potential challenges with the convergent synthesis approach?

A5: While elegant, this approach has its own set of potential difficulties.

  • Synthesis of 2-(Piperidin-1-yl)guanidine: The synthesis of this precursor can be challenging. It typically involves the reaction of piperidine with a guanylating agent like cyanamide or a protected guanidine derivative. These reactions can be sensitive to conditions and may produce side products.

  • Cyclocondensation Reaction: The reaction of the N-substituted guanidine with ethyl cyanoacetate to form the pyrimidinone is a classic reaction. However, the yield can be sensitive to the choice of base, solvent, and temperature. Side reactions, such as the self-condensation of ethyl cyanoacetate, can occur. The strength of the base is a critical parameter to control[6].

  • Regioselectivity: While the reaction with ethyl cyanoacetate is expected to yield the desired 6-amino-4-oxo product, other regioisomers are theoretically possible, especially if the reaction conditions are not optimized.

Data Summary: Key Reaction Parameters

The following table provides a summary of typical reaction conditions for the key steps in the recommended linear synthesis. These are starting points and may require optimization for your specific setup.

StepReactantsSolventBaseTemperatureTypical Issues
1. Mono-substitution 2-Amino-4,6-dichloropyrimidine, Piperidine (1.1 eq)THF or DioxaneEt3N or DIPEA25-60 °CDi-substitution, Low conversion
2. Hydrolysis 6-Amino-4-chloro-2-(piperidin-1-yl)pyrimidineH2O/DioxaneNaOH or KOHRefluxIncomplete reaction, Degradation

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-4-chloro-2-(piperidin-1-yl)pyrimidine (Illustrative)

This protocol is a general guideline and should be adapted and optimized.

  • To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of piperidine (1.05 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • If the reaction is incomplete, gently warm the mixture to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound (Illustrative)

This protocol is based on general procedures for the hydrolysis of chloropyrimidines.

  • Dissolve 6-amino-4-chloro-2-(piperidin-1-yl)pyrimidine (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux (80-100 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl) to a pH of ~7.

  • The product may precipitate upon neutralization. If so, filter the solid and wash with cold water.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the organic extracts over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization.

References

  • Wikipedia. Minoxidil. [Link]

  • LookChem. Synthesis of Minoxidil Factory Directly Supply Top Quality. [Link]

  • Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link]

  • Google Patents. CN107235919B - Process for synthesizing minoxidil.
  • Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092–10097. [Link]

  • Google Patents. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • European Patent Office. A process for the preparation of 2,4-diamino-6-1-piperidinyl-pyrimidine N-oxide. [Link]

  • Sciforum. Reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde: experimental and theoretical investigation of the product. [Link]

  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-6.
  • Kim, Y. H., Yoon, C. M., & Lee, N. J. (1981). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. HETEROCYCLES, 16(1), 49-52.
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Khan, I. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2685.
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  • Al-Ostath, A. I., El-Brollosy, N. R., & El-Damasy, A. K. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 14(11), 1163.
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Technical Support Center: Purification of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this polar heterocyclic compound.

Introduction to Purification Challenges

This compound is a polar molecule with basic nitrogen atoms, a structure that presents several challenges during purification. Its polarity can lead to poor retention on standard reversed-phase chromatography columns, while its basicity can cause peak tailing and strong interactions with acidic silica gel in normal-phase chromatography. Furthermore, its solubility characteristics can make recrystallization challenging. This guide will address these common issues with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a sticky solid/oil. How should I proceed with purification?

A1: "Oiling out" or obtaining a non-crystalline solid is a common issue, often due to the presence of residual solvents or impurities that depress the melting point and disrupt crystal lattice formation.

  • Initial Step: Try co-evaporation with a solvent in which your compound has low solubility, such as heptane or diethyl ether. This can sometimes help to remove residual high-boiling solvents and produce a solid.

  • Next Step: If co-evaporation fails, a "trituration" can be effective. This involves suspending the crude material in a solvent in which the desired compound is poorly soluble but the impurities are soluble. Stir the suspension vigorously for several hours. The purified solid can then be collected by filtration. Good solvent choices for trituration of polar amines include diethyl ether, ethyl acetate, or a mixture of dichloromethane and heptane.

Q2: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A2: For many polar compounds, a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures is hard to find. A two-solvent (or mixed-solvent) recrystallization is often the best approach.[1][2]

  • Principle: You will use a "soluble" solvent in which your compound is readily soluble, and an "insoluble" or "anti-solvent" in which your compound is poorly soluble. The two solvents must be miscible.

  • Solvent Pairing: A good starting point for this compound is a polar protic solvent like methanol or ethanol as the "soluble" solvent, and a less polar solvent like ethyl acetate, dichloromethane, or diethyl ether as the "anti-solvent".

  • General Protocol:

    • Dissolve your crude compound in the minimum amount of the hot "soluble" solvent (e.g., methanol).

    • While the solution is still hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise until you observe persistent cloudiness.

    • Add a few more drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.[1]

Q3: My compound streaks badly on a standard silica gel column. How can I improve the chromatography?

A3: Streaking (or tailing) of basic compounds like this compound on silica gel is due to strong interactions between the basic amine groups and the acidic silanol groups on the silica surface.[3]

  • Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. Triethylamine (0.1-1%) is a common choice. For example, a mobile phase of dichloromethane:methanol with 0.5% triethylamine.

  • Solution 2: Alternative Stationary Phase:

    • Amine-functionalized silica: This is an excellent choice as it has a basic surface that repels basic compounds, leading to improved peak shape.[3]

    • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Reversed-Phase Chromatography: If the compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be effective. Often, a modifier like formic acid or trifluoroacetic acid is added to the mobile phase to improve peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent technique. It uses a polar stationary phase (like silica or an amide-bonded phase) with a high organic content mobile phase.[4][5]

Troubleshooting Purification Issues

Below is a troubleshooting table for common problems encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound is less soluble, or use a mixed-solvent system. Ensure you are using the minimum amount of hot solvent for dissolution.
The compound precipitated as an oil and was lost during filtration.Ensure slow cooling. If oiling out persists, try a different solvent system or use a more dilute solution.
Compound elutes in the void volume on a C18 column The compound is too polar for reversed-phase chromatography.Switch to a HILIC column. Alternatively, use an ion-pairing reagent in the mobile phase of your reversed-phase method.[6]
Broad or tailing peaks in HPLC/Flash Chromatography Strong interaction with the stationary phase (e.g., acidic silica).Add a modifier to the mobile phase (e.g., triethylamine for normal phase, formic acid for reversed phase). Use an alternative stationary phase (amine-functionalized silica, HILIC).[3]
Column overload.Reduce the amount of sample loaded onto the column.
Multiple spots on TLC after purification The compound may be degrading on the silica TLC plate.Spot the compound and elute the plate immediately. Also, run a "stability spot" where you spot the compound and leave it on the plate for an hour before eluting to check for degradation.
The purification method was not effective at removing all impurities.Try an alternative purification technique (e.g., if chromatography failed, try recrystallization). Use a different chromatography mode (e.g., switch from normal phase to HILIC).

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Ethyl Acetate)

This protocol is a good starting point for the purification of gram-scale quantities of this compound.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol while stirring to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Induce Precipitation: While the methanol solution is still hot, add ethyl acetate dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot methanol to re-clarify the solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate or a cold mixture of methanol/ethyl acetate.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

This method is suitable for purifying smaller quantities of the compound or for separating it from closely related impurities.

  • Column: Select an appropriately sized amine-functionalized silica flash column.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase. If solubility is low, a small amount of methanol can be added.

  • Mobile Phase: A good starting point is a gradient of ethyl acetate in hexane, or for more polar impurities, methanol in dichloromethane. A typical gradient could be 0-10% methanol in dichloromethane.

  • Elution: Equilibrate the column with the initial mobile phase. Load the sample onto the column and begin the gradient elution.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: HILIC Purification

For highly polar impurities that are difficult to separate by other means, HILIC can be a powerful tool.[4][6]

  • Column: A HILIC column with an amide or un-derivatized silica stationary phase.

  • Mobile Phase:

    • Solvent A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid).

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of acetonitrile and gradually increase the percentage of the aqueous mobile phase. For example: 95% B to 50% B over 20 minutes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Water with buffer).

  • Purification: Equilibrate the column with the initial mobile phase, inject the sample, and run the gradient. Collect fractions and analyze for purity.

  • Post-Purification: The collected fractions will contain buffer salts, which may need to be removed. This can often be achieved by a subsequent solid-phase extraction (SPE) step or by lyophilization if the buffer is volatile (like ammonium formate).

Visualization of Purification Workflows

Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in min. hot 'soluble' solvent (e.g., MeOH) Crude->Dissolve Add_Antisolvent Add hot 'anti-solvent' (e.g., EtOAc) to cloud point Dissolve->Add_Antisolvent Clarify Add drop of hot 'soluble' solvent to clarify Add_Antisolvent->Clarify Cool Cool slowly to RT, then ice bath Clarify->Cool Filter Vacuum Filter & Wash with cold solvent Cool->Filter Dry Dry under vacuum Filter->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for mixed-solvent recrystallization.

Chromatography Troubleshooting Logic

Chromatography_Troubleshooting Start Poor Peak Shape (Tailing/Streaking) Check_Phase Normal Phase (Silica)? Start->Check_Phase Yes_NP Yes Check_Phase->Yes_NP Yes No_NP No (e.g., RP-C18) Check_Phase->No_NP No Add_Base Add Base to Mobile Phase (e.g., 0.5% Triethylamine) Yes_NP->Add_Base Use_Amine_Column Use Amine-Functionalized Silica Column Yes_NP->Use_Amine_Column Check_Polarity Compound Too Polar? No_NP->Check_Polarity Result Improved Peak Shape Add_Base->Result Use_Amine_Column->Result Yes_Polar Yes Check_Polarity->Yes_Polar Yes No_Polar No Check_Polarity->No_Polar No Use_HILIC Switch to HILIC Method Yes_Polar->Use_HILIC Add_Acid Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) No_Polar->Add_Acid Use_HILIC->Result Add_Acid->Result

Sources

"6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one" stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting for common stability and degradation challenges encountered during experimentation. The information herein is synthesized from established chemical principles and data from related aminopyrimidine derivatives to offer a scientifically grounded resource.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemical structure, which features an aminopyrimidine core, a lactam (in the pyrimidinone ring), and a piperidine moiety, the primary drivers of degradation are expected to be:

  • pH: The compound is likely susceptible to both acid- and base-catalyzed hydrolysis. Similar to other aminopyrimidines, extreme pH conditions can be detrimental. For instance, thiamine, which also contains an aminopyrimidine ring, is known to be unstable in alkaline solutions[1].

  • Temperature: Elevated temperatures will likely accelerate degradation, a common characteristic for many organic molecules.

  • Oxidation: The presence of amino and piperidine groups suggests a potential for oxidative degradation. Other pyrimidinone derivatives have been studied as oxidation inhibitors, indicating the ring system can interact with oxidizing agents[2].

  • Light: Photodegradation is a possibility, and it is generally recommended to protect compounds with heterocyclic amine structures from light.

Q2: What are the recommended storage conditions for solid and solvated this compound?

For the solid form, it is advisable to store the compound in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture. This recommendation is based on practices for similar compounds like 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide (a minoxidil analog), which is stable for up to 2 years under these conditions[3].

When in solution, the stability will be highly dependent on the solvent and pH. For short-term storage, a slightly acidic to neutral pH buffer is likely preferable to an alkaline one. If using organic solvents, anhydrous DMSO or ethanol are common choices. Solutions of a related minoxidil analog in DMSO or ethanol can be stored at -20°C for up to 3 months[3]. It is crucial to perform a stability study in your specific formulation or experimental buffer.

Q3: I am observing a loss of my compound's activity in an aqueous buffer over time. What could be the cause?

This is a common issue and is most likely due to hydrolytic degradation. The pyrimidinone ring contains an amide-like bond (a lactam), which is susceptible to hydrolysis. This process can be accelerated by either acidic or basic conditions[4]. To confirm this, you can run a time-course experiment and analyze samples at different time points using an appropriate analytical method like HPLC to look for the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Problem 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of the compound in the cell culture medium. Cell culture media are typically buffered around pH 7.4 and incubated at 37°C, conditions that can promote slow hydrolysis over the course of a multi-day experiment.

Troubleshooting Steps:

  • Prepare fresh solutions: For each experiment, prepare a fresh stock solution of the compound.

  • Assess stability in media: Perform a stability test of the compound in the specific cell culture medium you are using. Incubate a solution of the compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) and analyze samples at various time points (e.g., 0, 4, 8, 24, 48 hours) by HPLC or LC-MS to quantify the remaining parent compound.

  • Minimize exposure time: If degradation is observed, consider experimental designs that minimize the incubation time of the compound with the cells.

Problem 2: Appearance of unknown peaks in my HPLC chromatogram after sample preparation.

Possible Cause: The compound may be degrading during your sample preparation process. This could be due to the pH of your diluent, exposure to light, or elevated temperatures.

Troubleshooting Steps:

  • Evaluate diluent effect: Prepare the sample in different diluents (e.g., slightly acidic mobile phase, water, acetonitrile) and analyze immediately to see if the degradation profile changes.

  • Protect from light: Prepare samples in amber vials or under low-light conditions to rule out photodegradation.

  • Control temperature: Avoid heating samples during preparation. If sonication is used for dissolution, do so in an ice bath.

Problem 3: The solid compound has changed color or appearance.

Possible Cause: This is often a sign of degradation, potentially due to oxidation or reaction with moisture.

Troubleshooting Steps:

  • Re-analyze the compound: Use an analytical technique like LC-MS or NMR to check the purity of the compound and identify any potential degradation products.

  • Review storage conditions: Ensure the compound has been stored according to the recommended conditions (cold, dark, and dry).

  • Consider re-purification: If significant degradation has occurred, the compound may need to be re-purified before use.

Predicted Degradation Pathways

Hydrolysis

The lactam bond within the pyrimidinone ring is a likely site for hydrolysis, which can be catalyzed by acid or base. This would lead to the opening of the pyrimidine ring.

G cluster_hydrolysis Hydrolytic Degradation Pathway parent 6-amino-2-piperidin-1-yl pyrimidin-4(3H)-one intermediate Ring-Opened Intermediate parent->intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) product Degradation Products intermediate->product Further Decomposition

Caption: Predicted hydrolytic degradation of the pyrimidinone ring.

Oxidation

The piperidine ring and the exocyclic amino group are potential sites for oxidation. This could lead to the formation of N-oxides or other oxidized species.

G cluster_oxidation Oxidative Degradation Pathway parent 6-amino-2-piperidin-1-yl pyrimidin-4(3H)-one n_oxide Piperidine N-oxide derivative parent->n_oxide Oxidizing Agent (e.g., H₂O₂) other_products Other Oxidized Species parent->other_products Oxidizing Agent

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days. Also, incubate a solution of the compound at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Analyze all samples, including an unstressed control, by a suitable reverse-phase HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.

Workflow for Stability Assessment

G start Start: Pure Compound forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev validation Method Validation method_dev->validation long_term_stability Long-Term Stability Study (Real-time & Accelerated) validation->long_term_stability end Determine Shelf-life & Storage Conditions long_term_stability->end

Sources

Technical Support Center: Crystallization of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific pyrimidinone derivative. As a molecule with multiple hydrogen bond donors and acceptors, its crystallization behavior can be nuanced. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve high-quality, consistent crystalline material.

Part 1: Foundational FAQs

This section addresses common initial questions regarding the crystallization of this compound.

Q1: What are the key physicochemical properties of this molecule that influence crystallization?

A1: Understanding the fundamental properties is the first step to designing a successful crystallization experiment. The molecule's structure, featuring a pyrimidinone core, an amino group, and a piperidinyl substituent, dictates its behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Crystallization
Molecular Formula C₉H₁₄N₄O-
Molecular Weight 194.23 g/mol A relatively small molecule, which typically crystallizes more readily than large biologics.[1]
XLogP3 -0.3This value indicates that the molecule is relatively hydrophilic, suggesting good solubility in polar solvents.[1]
Hydrogen Bond Donor Count 2The amino group and the N-H on the pyrimidinone ring can form strong intermolecular interactions, which are crucial for building a crystal lattice.[1]
Hydrogen Bond Acceptor Count 4Multiple nitrogen and oxygen atoms can accept hydrogen bonds, increasing the likelihood of forming stable crystal structures, but also potentially leading to polymorphism.[1]

The presence of multiple hydrogen bonding sites suggests that protic solvents (like alcohols) or polar aprotic solvents (like DMSO, DMF) will be good starting points for solubility testing.[2][3]

Q2: Where should I start with solvent selection?

A2: Solvent selection is the most critical parameter in crystallization. The ideal solvent should exhibit high solubility at an elevated temperature and low solubility at room temperature or below. Given the molecule's hydrophilic nature (XLogP3 of -0.3), polar solvents are the logical starting point.

A systematic screening approach is recommended. Begin by testing the solubility of a few milligrams of your compound in 0.5 mL of various solvents at room temperature and then with gentle heating.

Table 2: Suggested Starting Solvents for Screening

Solvent ClassExamplesRationale
Alcohols (Protic) Methanol, Ethanol, Isopropanol (IPA)Can act as both hydrogen bond donors and acceptors, interacting favorably with the molecule. Ethanol is often a good first choice.[2][4]
Ketones (Polar Aprotic) AcetoneGood for dissolving many organic compounds; its volatility can be useful for evaporation methods.
Ethers Tetrahydrofuran (THF)A moderately polar solvent that can be effective.
Esters Ethyl AcetateA common solvent with moderate polarity.
Aprotic Dipolar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dissolving power, often used to dissolve poorly soluble compounds. Can be used as the primary solvent in an anti-solvent crystallization.[4]
Water H₂OGiven the hydrophilic nature, aqueous systems or water/alcohol mixtures should be explored.[3][4]

Q3: Why is the rate of supersaturation so important?

A3: Supersaturation is the driving force for crystallization. However, the rate at which it is achieved dictates the outcome.[5]

  • Rapid Supersaturation (e.g., crash cooling) leads to high nucleation rates, resulting in a large number of very small, often impure, crystals or even amorphous precipitate.[5]

  • Slow, Controlled Supersaturation allows the system to remain in the "metastable zone" for longer.[6] This favors the growth of existing nuclei over the formation of new ones, leading to larger, higher-quality crystals.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer guides for specific experimental challenges.

Problem 1: My compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?

The Science Behind the Problem: "Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a super-saturated, amorphous liquid (an "oil") instead of an ordered solid crystal.[7][8] This occurs when the solution's temperature is above the melting point of the solid at that concentration, or when supersaturation is so high that the kinetics of nucleation are bypassed.[7][8] Impurities can also suppress the melting point, exacerbating this issue.[9][10] Oiled out products are often impure because the oil phase can act as a solvent for impurities.[7][8]

Systematic Troubleshooting Protocol:

G start Oiling Out Observed step1 Step 1: Re-dissolve & Dilute Return to heat, add 10-20% more solvent. start->step1 step2 Step 2: Slow Down Cooling Insulate the flask. Cool from boiling to RT over several hours. step1->step2 fail Oiling Persists step2->fail Still Oiling? step3 Step 3: Introduce Seeds Add seed crystals when solution is slightly cloudy or at a lower temperature. success Crystals Formed step3->success fail2 Oiling Persists step3->fail2 Still Oiling? step4 Step 4: Change Solvent System Try a solvent where solubility is lower, or use an anti-solvent system. fail3 Oiling Persists step4->fail3 Still Oiling? step5 Step 5: Consider Purity If oiling persists, consider a purification step (e.g., charcoal treatment, chromatography). step5->success fail->step3 fail2->step4 fail3->step5

Caption: Decision tree for troubleshooting oiling out.

Detailed Experimental Steps:

  • Re-heat and Dilute: Place your flask back on the heat source and add 10-20% more of the same solvent to reduce the supersaturation level upon cooling.[7]

  • Control the Cooling Rate: Do not place the hot flask directly on the benchtop or in an ice bath. Insulate it by placing it on a cork ring or wooden block and covering the top. Allow it to cool to room temperature over several hours, then move it to a refrigerator.

  • Utilize Seeding: Seeding is a powerful technique to bypass the energy barrier of primary nucleation.[11][12] Prepare a seed stock by grinding a small amount of solid material. Once the diluted solution has cooled slightly (e.g., to 40-50°C), add a tiny amount of seed crystal. This provides a template for ordered growth.[13]

  • Modify the Solvent System: If a single solvent fails, try a binary system. Dissolve the compound in a "good" solvent (like methanol or DMSO) and slowly add a miscible "anti-solvent" (like water or heptane) in which the compound is poorly soluble, until turbidity persists. This allows for crystallization at a constant temperature.

Problem 2: I'm getting very small, needle-like crystals. How can I grow larger, higher-quality crystals?

The Science Behind the Problem: Crystal morphology (shape and size) is determined by the interplay between the internal crystal structure and external growth conditions like the solvent and supersaturation level.[14] Solvents can interact differently with various crystal faces, slowing or promoting growth in specific directions.[15][16][17] High supersaturation leads to rapid nucleation, which depletes the solute and results in many small crystals. Needle-like crystals are often undesirable in pharmaceutical manufacturing due to poor flow and processing properties.[18]

Systematic Troubleshooting Protocol:

G cluster_prep Preparation cluster_exp Experiment Setup cluster_process Growth Phase prep1 Dissolve Compound in 'Good' Solvent (e.g., Methanol) setup1 Place Compound Solution in a small, open vial. prep1->setup1 prep2 Prepare 'Anti-Solvent' (e.g., Water) setup2 Place small vial inside a larger, sealed jar containing the anti-solvent. prep2->setup2 process1 Vapor of anti-solvent slowly diffuses into the compound solution. setup2->process1 process2 Supersaturation is reached very slowly, promoting large crystal growth. process1->process2

Caption: Workflow for vapor diffusion crystallization.

Detailed Experimental Steps:

  • Reduce Supersaturation Level: The simplest method is to use more solvent than the minimum required for dissolution at high temperature. This ensures the solution enters the metastable zone more slowly upon cooling.

  • Slow Down the Crystallization Process:

    • Slow Cooling: As described above, insulate the flask to ensure gradual cooling.

    • Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., ethyl acetate or acetone) in a vial. Cover the vial with a cap that has a small pinhole. This allows the solvent to evaporate over days, gently increasing the concentration.[6]

    • Vapor Diffusion: This is an excellent method for growing high-quality single crystals.[6] Dissolve your compound in a good, volatile solvent (e.g., THF or methanol). Place this vial inside a larger, sealed jar that contains a small amount of a miscible anti-solvent (e.g., heptane or water). The vapor of the anti-solvent will slowly diffuse into your compound solution, inducing crystallization.

  • Employ Seeding: A well-executed seeding protocol is one of the most effective ways to control crystal size.[11][13]

    • Protocol: Seeding for Improved Crystal Quality

      • Prepare a saturated solution of your compound at an elevated temperature.

      • Cool the solution slowly. Before spontaneous nucleation begins, add a very small amount of high-quality, crushed seed crystals.

      • The ideal seeding point is typically midway between the solubility curve and the supersolubility curve.[12]

      • Continue the slow cooling. The added seeds will grow, consuming the solute and preventing excessive new nucleation.[11][12]

Problem 3: My results are inconsistent, and I suspect polymorphism. How do I investigate and control this?

The Science Behind the Problem: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[19] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[20] This can lead to significant differences in physical properties like solubility, melting point, and stability, which is a major concern in the pharmaceutical industry.[21][22] Pyrimidinone derivatives are known to exhibit polymorphism due to their flexible hydrogen bonding capabilities.[23][24]

Systematic Investigation Workflow: A polymorphism screen involves crystallizing the compound under a wide variety of conditions to deliberately produce different forms.

  • Vary Solvents: Crystallize the compound from a diverse range of solvents (polar, non-polar, protic, aprotic) as listed in Table 2. The solvent molecule can sometimes be incorporated into the lattice, forming "pseudopolymorphs" or solvates.[19]

  • Vary Crystallization Method & Rate: For each solvent, test different methods:

    • Slow cooling

    • Fast cooling (crash cooling)

    • Slow evaporation

    • Anti-solvent addition

  • Characterize the Solids: This is the most critical step. Each solid obtained from the screen must be analyzed to determine if it is a new form.

Table 3: Key Analytical Techniques for Polymorph Characterization

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) The "gold standard" for polymorph identification. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.[19][22][25]
Differential Scanning Calorimetry (DSC) Measures thermal events like melting points and phase transitions. Different polymorphs will typically have different melting points and may show solid-solid transitions upon heating.[19][21][22]
Thermogravimetric Analysis (TGA) Measures changes in mass with temperature. It is essential for identifying solvates or hydrates by showing mass loss corresponding to the solvent.
Raman / Infrared (IR) Spectroscopy These vibrational spectroscopy techniques are sensitive to the molecular environment and can differentiate polymorphs based on shifts in spectral peaks.[21][22]
Hot-Stage Microscopy Allows for direct visualization of thermal events (like melting or phase transitions) as a function of temperature, complementing DSC data.[22][25]

By systematically screening conditions and analyzing the resulting solids with these techniques, you can identify the different polymorphic forms of this compound and determine the conditions that reliably produce the desired, most stable form.

References
  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN).
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • How Do Solvents Impact Crystal Morphology In Crystalliz
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
  • Troubleshooting Crystalliz
  • Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.
  • Oiling Out in Crystalliz
  • Seeding Studies For Crystalliz
  • Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology.
  • Recrystalliz
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. BIOVIA.
  • The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. MDPI.
  • Characterizing Polymorphs and Amorphous Form. News-Medical.Net.
  • Why do crystals oil out and what are the remedies and prevention methods? Brainly.
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. The International Journal of Engineering and Science (IJES).
  • This compound. PubChem.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis.
  • Small Molecule Crystallization Des Moines | Expert Guide 2026. Maiyam Group.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. ChemBK.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Supramolecular Poly (tetrahydrofuran) Based on a Pyrimidinone Associating Motif.
  • Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
  • 3-Hydroxy-2-imino-6-(1-piperidyl)pyrimidin-4-amine | Solubility of Things. Solubility of Things.
  • 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-ol. Vulcanchem.

Sources

Technical Support Center: Synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This document provides in-depth troubleshooting advice, process optimization strategies, and detailed protocols designed for researchers and drug development professionals. Our goal is to help you maximize the yield and purity of your target compound by proactively minimizing the formation of common byproducts.

Section 1: Understanding the Synthesis and Key Byproducts

The synthesis of this compound typically proceeds via a [3+3] cyclocondensation reaction. The most common route involves the reaction of a guanidine derivative, specifically 1-piperidinecarboximidamide (piperidinoguanidine), with a β-ketoester or a similar C3 synthon like ethyl cyanoacetate , under basic conditions.

While this reaction is effective, several potential byproducts can arise if conditions are not carefully controlled. Understanding the origin of these impurities is the first step toward minimizing them.

FAQ: What are the most common byproducts in this synthesis?

Based on the established chemistry of pyrimidine synthesis, the following byproducts are frequently encountered. While direct literature on this exact molecule's byproducts is sparse, these proposed structures are based on known side reactions in similar systems, such as the synthesis of guanine and other pyrimidinones.[1][2]

  • Isomer A (Regioisomer): 4-amino-2-(piperidin-1-yl)pyrimidin-6(1H)-one. This is often the most significant and difficult-to-remove impurity. It forms when the initial nucleophilic attack by the guanidine occurs at the ester carbonyl of ethyl cyanoacetate, followed by cyclization of the alternative guanidine nitrogen onto the nitrile.

  • Byproduct B (Michael Adduct): Ethyl 3,3-bis(1-piperidinecarboximidamido)acrylate. This can form if a second molecule of the guanidine adds to the intermediate before cyclization can occur, particularly at high concentrations.

  • Byproduct C (Hydrolyzed Starting Material): Piperidine-1-carboxamide. If moisture is present, the starting guanidine can hydrolyze, reducing the overall yield.

  • Byproduct D (Cyanoacetate Dimer): Ethyl 2-cyano-3-ethoxy-2-pentenedioate. Under strongly basic conditions, ethyl cyanoacetate can self-condense.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired reaction pathway leading to the target molecule and the competing pathways that result in the formation of key byproducts.

G cluster_reactants Starting Materials cluster_intermediates Reaction Pathways cluster_products Products & Byproducts R1 Piperidinoguanidine R2 Ethyl Cyanoacetate I1 Intermediate A (Nitrile Adduct) R1->I1 Attack at Nitrile (Favored) I2 Intermediate B (Ester Adduct) R1->I2 Attack at Ester (Side Reaction) R2->I1 R2->I2 P TARGET PRODUCT 6-amino-2-piperidin-1-yl- pyrimidin-4(3H)-one I1->P Cyclization B2 BYPRODUCT Michael Adduct I1->B2 + Piperidinoguanidine (High Concentration) B1 BYPRODUCT Isomer A I2->B1 Cyclization

Caption: Reaction scheme for the synthesis and major byproduct pathways.

Section 2: Troubleshooting and Proactive Minimization Strategies

This section provides direct answers to common issues encountered during the synthesis. The key to a high-purity product lies in precise control over reaction parameters.

Q&A Troubleshooting Guide

Question: My final product is contaminated with a significant amount of an isomer that is difficult to separate. How can I improve regioselectivity?

Answer: This is the most common problem and is related to the formation of Isomer A. The key is to control the initial nucleophilic addition of the guanidine to the ethyl cyanoacetate.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in its corresponding alcohol solvent is standard. Using a slight excess of the guanidine starting material (1.1 to 1.2 equivalents) can sometimes favor the desired pathway, but a large excess should be avoided.[3][4] The base deprotonates the guanidine, increasing its nucleophilicity. Using exactly one equivalent of a strong base is crucial to drive the reaction towards the desired intermediate.

  • Temperature Control: This reaction is highly temperature-dependent.

    • Initial Addition: Perform the initial addition of the guanidine/base mixture to the ethyl cyanoacetate at a lower temperature (0-10 °C). This slows down the reaction rates, often favoring the thermodynamically preferred pathway leading to your target product.

    • Reflux: After the initial addition, gradually warm the reaction to a moderate reflux (e.g., 60-80 °C in ethanol).[5] Overly aggressive heating can provide the activation energy needed for the less-favored pathway to Isomer A to proceed. Monitor the reaction by TLC or LCMS to avoid prolonged heating once the starting material is consumed.

Question: My yield is low, and I have a lot of unreacted starting materials. What can I do?

Answer: Low conversion is often a result of insufficient activation or reaction time.

  • Ensure Anhydrous Conditions: Water can hydrolyze your alkoxide base and interfere with the reaction.[3] Ensure your solvent is dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Time and Temperature: While high temperatures can cause side products, insufficient heat will stall the reaction. A good starting point is refluxing in ethanol for 3-5 hours.[4] Use TLC to monitor the disappearance of the ethyl cyanoacetate spot. If the reaction stalls, a modest increase in temperature or an extended reaction time may be necessary.

  • Purity of Reactants: Ensure your starting materials, particularly the guanidine salt, are pure and dry. Impurities can inhibit the reaction.[3]

Question: I'm observing several minor, polar byproducts in my crude LCMS. What could be their source?

Answer: This could be due to hydrolysis or self-condensation side reactions.

  • Moisture Control: As mentioned, rigorous exclusion of water is essential to prevent the hydrolysis of your guanidine precursor into the corresponding urea/amide.

  • Order of Addition: Add the solution of deprotonated guanidine to the ethyl cyanoacetate. Reversing the addition (adding the ester to the strong base) can create localized high concentrations of base, which can promote the self-condensation of the ethyl cyanoacetate (Byproduct D).

Data-Driven Process Optimization

The following table summarizes the impact of key reaction parameters on the formation of the primary byproduct, Isomer A.

ParameterConditionExpected Outcome on PurityRationale
Temperature Low initial temp (0-10°C), then moderate reflux (60-80°C)Increases Favors the desired kinetic product and minimizes energy for the alternative cyclization pathway.[6]
High temperature (>100°C) from the startDecreases Provides sufficient activation energy for the formation of the undesired regioisomer (Isomer A).
Base 1.0-1.1 eq. NaOEt in EthanolIncreases Stoichiometric base ensures complete deprotonation of the guanidine without promoting side reactions.
>1.5 eq. of Base or weaker bases (e.g., K₂CO₃)Decreases Excess strong base can promote dimerization; weaker bases may lead to incomplete reaction or different equilibria.[5]
Concentration Moderate (0.5-1.0 M)Increases Balances reaction rate with minimizing intermolecular side reactions like the Michael Adduct (Byproduct B).
High (>2.0 M)Decreases Increases the probability of intermolecular side reactions before cyclization can occur.
Troubleshooting Workflow

If you encounter an issue with product purity, follow this logical workflow to diagnose and solve the problem.

G start Analysis of Crude Product (LCMS / ¹H NMR) purity Is Purity < 95%? start->purity major_impurity What is the major impurity? purity->major_impurity Yes end Proceed to Purification purity->end No isomer Impurity is likely Isomer A major_impurity->isomer Unknown peak with same mass sm Unreacted Starting Materials major_impurity->sm Matches SM peaks other Multiple Minor Byproducts major_impurity->other Other peaks fix_isomer1 ACTION: 1. Lower initial reaction temp to 0-10°C. 2. Ensure base stoichiometry is 1.0-1.1 eq. isomer->fix_isomer1 fix_sm1 ACTION: 1. Ensure anhydrous conditions. 2. Increase reflux time and monitor by TLC. sm->fix_sm1 fix_other1 ACTION: 1. Use dry solvents/reagents. 2. Check order of addition (add guanidine to ester). other->fix_other1

Caption: A logical workflow for troubleshooting synthesis impurities.

Section 3: Recommended Experimental Protocols

Adherence to a validated protocol is crucial for reproducibility and purity.

Optimized Synthesis Protocol

This protocol is designed to maximize the yield of the target product while minimizing byproduct formation.

  • Preparation: Under an inert atmosphere (N₂), add sodium metal (1.1 eq.) to anhydrous ethanol (calculated to make a final reaction concentration of 0.5 M) at 0 °C. Allow the sodium to react completely to form sodium ethoxide.

  • Guanidine Addition: To the sodium ethoxide solution, add 1-piperidinecarboximidamide hydrochloride (1.0 eq.) portion-wise, maintaining the temperature below 10 °C. Stir for 20 minutes to ensure complete salt exchange and deprotonation.

  • Cyclocondensation: In a separate flask, dissolve ethyl cyanoacetate (1.05 eq.) in anhydrous ethanol. Cool this solution to 0 °C.

  • Reaction Initiation: Slowly add the guanidine solution from step 2 to the ethyl cyanoacetate solution from step 3 via a dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to a gentle reflux (~78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid to pH ~7. Remove the solvent under reduced pressure.

  • Isolation: Add water to the residue to precipitate the crude product. The inorganic salts will remain dissolved. Filter the solid, wash with cold water, and then a small amount of cold ethanol. Dry the crude product under vacuum.

Purification Protocol: Recrystallization

The primary impurity, Isomer A, often has slightly different solubility profiles, which can be exploited for purification.

  • Solvent Selection: A mixed solvent system of Isopropanol/Water or Ethanol/Water is often effective.[7] The product should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Procedure: a. Dissolve the crude product in a minimum amount of the hot alcohol (e.g., boiling isopropanol). b. Add hot water dropwise until the solution becomes faintly turbid. c. Add a few more drops of hot alcohol until the solution is clear again. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) to maximize crystal formation.[7] e. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

  • Purity Check: Analyze the purified product by LCMS and ¹H NMR to confirm purity. Repeat recrystallization if necessary.

By implementing these strategies and protocols, you can significantly improve the outcome of your synthesis, leading to higher yields and purities of this compound, thereby accelerating your research and development efforts.

References

Sources

Technical Support Center: Managing Unexpected Cytotoxicity of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one in Control Cells

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with the compound 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one when used in control cell populations. As a pyrimidine derivative, this molecule belongs to a class of compounds known for a wide range of biological activities, including potential anticancer effects through mechanisms like kinase inhibition or interference with nucleotide metabolism.[1][2][3] When such a compound, intended for use as a negative control or vehicle, exhibits toxicity, it compromises experimental integrity.

This guide provides a structured troubleshooting workflow, detailed protocols, and mitigation strategies to diagnose and manage this issue, ensuring the reliability and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our control cells treated with this compound. What are the most likely causes?

A1: Unexpected cytotoxicity in control cells can arise from several sources. Firstly, the compound itself may possess inherent, previously uncharacterized off-target cytotoxic effects.[4] Pyrimidine analogs can interfere with essential cellular processes like DNA synthesis, leading to apoptosis.[3][5] Secondly, the issue could be experimental or technical. This includes problems with compound purity, solvent toxicity (e.g., DMSO at high concentrations), or suboptimal cell culture conditions that sensitize cells to stress, such as oxidative stress.[6][7] Finally, contamination, particularly by mycoplasma, can dramatically alter cellular responses to chemical stimuli.

Q2: How can we confirm that the observed cell death is a true cytotoxic effect and not just an inhibition of cell proliferation?

A2: This is a critical distinction. Assays like the MTT or MTS assay measure metabolic activity, which is an indicator of cell viability. A reduction in signal could mean either cell death or a cytostatic effect (inhibition of proliferation).[1] To differentiate, you should employ a multi-assay approach. Combine a metabolic assay with a direct measure of cell death, such as a Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity loss (a hallmark of necrosis), or a Trypan Blue exclusion assay.[4] For a more detailed analysis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells.[8]

Q3: Could the cytotoxicity be specific to our cell line?

A3: Absolutely. Different cell lines exhibit varied sensitivities to chemical compounds based on their genetic background, metabolic activity, and expression of drug transporters.[9] A compound may be benign in one cell line but cytotoxic in another. It is crucial to characterize the cytotoxic profile of a novel compound in the specific cell line being used. If feasible, testing the compound on a panel of cell lines, including a non-cancerous or "normal" cell line (e.g., fibroblasts), can provide a broader understanding of its cytotoxic potential.[9][10]

In-Depth Troubleshooting Guide

This section is structured to guide you through a logical sequence of experiments to identify the root cause of the observed cytotoxicity and find a viable solution.

Phase 1: Characterize and Quantify the Cytotoxicity

The first step is to obtain robust, quantitative data on the cytotoxic effect. This involves performing a dose-response and time-course analysis using multiple, mechanistically distinct viability and cytotoxicity assays.

Question: What is the precise cytotoxic potency (CC50) of my compound on my control cells?

Answer: To determine the 50% cytotoxic concentration (CC50), you must perform a dose-response experiment. This will establish the concentration range at which the compound is toxic and help you identify a potential non-toxic working concentration.

Workflow for Characterizing Cytotoxicity

G cluster_0 Phase 1: Characterization A Prepare Serial Dilutions of Compound (e.g., 0.1 to 100 µM) C Treat Cells for 24h, 48h, 72h A->C B Seed Control Cells in 96-well Plates B->C D Perform Parallel Assays C->D E MTT Assay (Metabolic Activity) D->E Viability F LDH Release Assay (Necrosis) D->F Cytotoxicity G Annexin V/PI Staining (Apoptosis/Necrosis) D->G Mechanism H Analyze Data: Calculate CC50 Values E->H F->H G->H

Caption: Workflow for quantifying compound cytotoxicity.

By running these assays in parallel, you can build a comprehensive profile of the compound's effect. For instance, a decrease in MTT signal without a significant increase in LDH release might suggest a cytostatic effect or early-stage apoptosis, while a strong LDH signal clearly indicates necrosis.[4]

Phase 2: Investigate the Root Cause

Once you have confirmed cytotoxicity, the next step is to determine if it's an intrinsic property of the compound or an experimental artifact.

Question: Is the observed cytotoxicity caused by the compound itself or by external factors?

Answer: Systematically rule out common external factors.

G Start Unexpected Cytotoxicity Observed Solvent Solvent Start->Solvent Result1 Cytotoxicity Persists? Conclusion1 Issue is Solvent-related. Lower solvent concentration. Result1->Conclusion1 No Purity Purity Result1->Purity Yes Result2 Cytotoxicity Persists? Conclusion2 Impurity may be the cause. Source new batch. Result2->Conclusion2 No Culture Culture Result2->Culture Yes Result3 Cytotoxicity Persists? Conclusion3 Culture conditions are suboptimal. Address issues. Result3->Conclusion3 No OxidativeStress OxidativeStress Result3->OxidativeStress Yes Result4 Cytotoxicity Reduced? Conclusion4 Oxidative stress is involved. Proceed to Mitigation. Result4->Conclusion4 Yes Conclusion5 Cytotoxicity is likely an intrinsic property of the compound. Result4->Conclusion5 No Solvent->Result1 Purity->Result2 Culture->Result3 OxidativeStress->Result4

Sources

"6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential assay interference and artifacts associated with this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experimental data and make informed decisions in your research.

Introduction

This compound is a heterocyclic compound with a chemical structure that, while potentially biologically active, also contains moieties known to interfere with various biochemical and cell-based assays. Such interference can lead to false-positive or false-negative results, consuming valuable time and resources.[1][2] This guide provides a proactive approach to identifying and mitigating these potential artifacts.

The structure of this compound features an aminopyrimidinone core substituted with a piperidine ring. This combination of a nitrogen-rich aromatic system and a saturated heterocycle gives rise to specific physicochemical properties that warrant careful consideration during assay development and hit validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Optical Interference

Question 1: My fluorescence-based assay shows an unexpected signal when I add this compound, even in my no-enzyme/no-cell controls. What could be the cause?

Answer: This is a classic sign of compound autofluorescence. The aminopyrimidine core in your compound is structurally similar to other substituted pyrimidines that are known to be fluorescent.[3][4][5][6] The compound itself may be absorbing light at your excitation wavelength and emitting light in the detection range of your assay, leading to a false-positive signal.

Troubleshooting Steps:

  • Characterize the Compound's Spectral Properties:

    • Run a full excitation and emission scan of this compound in your assay buffer. This will reveal its intrinsic fluorescence profile.

    • A study on 2-N-piperidinopyrimidine, a closely related structure, showed fluorescence with an emission peak around 403 nm when excited at 360 nm in ethanol.[3][4] Your compound may have similar properties.

  • Run an Interference Control:

    • In your assay plate, include wells with all assay components except the biological target (e.g., enzyme or cells) and add your compound at the screening concentration. A high signal in these wells confirms fluorescence interference.

  • Optimize Assay Wavelengths:

    • If possible, switch to a fluorescent dye that excites and emits at longer wavelengths (red-shifted). Autofluorescence from small molecules is typically more pronounced at shorter wavelengths (UV to green spectrum).

  • Implement a Pre-read Protocol:

    • Read the fluorescence of your assay plate after adding the compound but before initiating the biological reaction. You can then subtract this background fluorescence from your final reading.

Category 2: Compound Aggregation

Question 2: I'm observing a steep dose-response curve and the IC50 value for my compound is not reproducible. Could this be an artifact?

Answer: Yes, this is a common characteristic of non-specific inhibition caused by compound aggregation.[1] At a certain concentration, known as the critical aggregation concentration, molecules of this compound may self-assemble into colloidal particles. These aggregates can sequester and denature proteins, leading to what appears to be inhibition. Piperidine-containing compounds, in particular, can exhibit complex behaviors in aqueous solutions that may lead to aggregation.[7]

Troubleshooting Workflow:

start Inconsistent IC50 or Steep Hill Slope Observed detergent Run Assay with Increased Detergent Concentration (e.g., 0.01% to 0.1% Triton X-100) start->detergent dls Perform Dynamic Light Scattering (DLS) Analysis start->dls centrifugation Pre-centrifuge Compound Solution start->centrifugation no_change No change in IC50 detergent->no_change Result ic50_shift Rightward shift in IC50 detergent->ic50_shift Result aggregates_detected Aggregates Detected dls->aggregates_detected Result no_aggregates No Aggregates Detected dls->no_aggregates Result activity_reduced Activity Reduced or Abolished centrifugation->activity_reduced Result activity_unchanged Activity Unchanged centrifugation->activity_unchanged Result conclusion Interpret Results no_change->dls Further Investigation ic50_shift->conclusion Indicates Aggregation aggregates_detected->conclusion Confirms Aggregation no_aggregates->centrifugation Further Investigation activity_reduced->conclusion Suggests Aggregation activity_unchanged->conclusion Aggregation Unlikely

Caption: Troubleshooting workflow for suspected compound aggregation.

Detailed Protocols:

  • Detergent Test:

    • Prepare your standard assay buffer.

    • Prepare a second assay buffer containing a higher concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20).

    • Run the dose-response experiment for your compound in both buffers.

    • Interpretation: If the compound is an aggregator, the increased detergent concentration will disrupt the colloids, leading to a significant rightward shift (increase) in the IC50 value.

  • Dynamic Light Scattering (DLS):

    • Prepare solutions of your compound in the assay buffer at various concentrations, including those at and above the apparent IC50.

    • Analyze the samples using a DLS instrument.

    • Interpretation: The presence of particles in the nanometer to micrometer range is indicative of aggregation.

Category 3: Chemical Reactivity & PAINS

Question 3: My compound shows activity in multiple, unrelated assays. Should I be concerned?

Answer: Yes, this is a significant red flag. Compounds that are active across multiple assays are often termed "Pan-Assay Interference Compounds" (PAINS).[8][9] These compounds typically act through non-specific mechanisms, such as chemical reactivity, rather than by binding to a specific biological target.[9][10] The aminopyrimidinone scaffold can be a "privileged structure" in medicinal chemistry, but certain substitutions can render it reactive.

Potential Mechanisms of Reactivity for this compound:

Potential MechanismStructural RationaleRecommended Counter-Screen
Thiol Reactivity The pyrimidine ring can potentially act as a Michael acceptor under certain conditions, allowing for covalent modification of cysteine residues in proteins.[10]Include a high concentration of a strong nucleophile like Dithiothreitol (DTT) or Glutathione (GSH) in the assay. A loss of activity suggests thiol reactivity.
Redox Cycling Although less common for this specific scaffold, some nitrogen-containing heterocycles can undergo redox cycling, generating reactive oxygen species (ROS) that can damage proteins.Perform the assay in the presence of antioxidants like ascorbic acid or catalase. A change in activity may indicate a redox-related mechanism.
Impurity-Driven Reactivity Reactive starting materials or byproducts from the synthesis of the compound could be the source of the observed activity.[10]Re-synthesize or re-purify the compound and confirm its purity (>95%) by LC-MS and NMR before re-testing.

Experimental Protocol: Thiol Reactivity Counter-Screen

  • Determine the IC50 of your compound under standard assay conditions.

  • Repeat the IC50 determination in an identical assay buffer supplemented with 1 mM DTT.

  • Allow the compound to pre-incubate with the biological target for varying amounts of time (e.g., 0, 15, 30, and 60 minutes) before initiating the reaction.

  • Analysis: A time-dependent increase in inhibition that is attenuated by the presence of DTT is a strong indicator of covalent modification of thiol groups.

Category 4: Metal Chelation

Question 4: My assay is dependent on divalent metal cations (e.g., Mg2+, Zn2+), and I'm getting inconsistent results. Could my compound be interfering?

Answer: This is a plausible cause of interference. The aminopyrimidine core of your compound, with its multiple nitrogen atoms, has the potential to act as a chelating agent, binding to metal ions that are essential for the activity of your target protein (e.g., metalloproteases, kinases).[11][12] This sequestration of necessary cofactors would appear as inhibition of the target's activity.

start Assay is metal-dependent and shows inconsistent results edta_control Run control with known chelator (e.g., EDTA) start->edta_control metal_titration Titrate in excess metal ions (e.g., MgCl2, ZnCl2) start->metal_titration inhibition_mimicked Inhibition is mimicked edta_control->inhibition_mimicked Result activity_restored Activity is restored metal_titration->activity_restored Result no_effect No effect metal_titration->no_effect Result conclusion Interpret Results inhibition_mimicked->metal_titration Confirms metal-dependence activity_restored->conclusion Chelation is likely mechanism no_effect->conclusion Chelation is unlikely

Caption: Decision tree for investigating metal chelation interference.

Troubleshooting Steps:

  • Confirm Metal Dependence: Run your assay in the presence of a known chelator, such as EDTA. If EDTA inhibits the reaction, it confirms the assay's dependence on metal ions.

  • Metal Titration Rescue:

    • Perform a dose-response experiment with your compound as usual.

    • In a parallel experiment, add a high concentration of the relevant metal salt (e.g., 10-fold higher than the standard assay concentration) to the assay buffer.

    • Interpretation: If the inhibitory activity of your compound is significantly reduced or abolished in the presence of excess metal ions, this strongly suggests that chelation is the mechanism of action.

Summary of Potential Interferences and Mitigation Strategies

Interference TypeKey IndicatorsPrimary Mitigation Strategy
Autofluorescence Signal in no-target controls.Use red-shifted fluorophores; subtract background from a pre-read.
Aggregation Steep Hill slope; irreproducible IC50.Add non-ionic detergent (e.g., 0.1% Triton X-100) to the assay buffer.
Chemical Reactivity Activity in multiple unrelated assays.Run counter-screens with nucleophiles (e.g., DTT); confirm compound purity.
Metal Chelation Inconsistent results in metal-dependent assays.Perform a rescue experiment by titrating in excess metal ions.

Conclusion

While this compound may be a promising compound in your research, it is crucial to perform rigorous validation to ensure that its observed biological activity is genuine and not an artifact of assay interference. By employing the troubleshooting strategies and control experiments outlined in this guide, you can build confidence in your results and focus your efforts on true hits. Always remember to consider the physicochemical properties of your small molecules and design your assays to be as robust as possible.

References

  • Asif, M. (2021). A mini-review on the synthesis and bioactivities of piperidine-containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Barlin, G. B., & Pfleiderer, W. (1971). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Molecules, 9(6), 833-837.
  • Barlin, G. B., & Pfleiderer, W. (2004). Fluorescence studies of selected 2-alkylaminopyrimidines. Molecules, 9(6), 833-837.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
  • ResearchGate. (n.d.). Fluorescent Properties of Aminopyridines. [Download Scientific Diagram].
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2566-2569.
  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2566–2569.
  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). These moieties have been... [Download Scientific Diagram].
  • Khan, I., et al. (2019). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research, 5(2), 29-37.
  • Ghorab, M. M., et al. (2021). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 11(52), 32937-32951.
  • ResearchGate. (n.d.). General structure of 6-aminopyrimidin-4-one derivatives. [Download Scientific Diagram].
  • Taha, M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2633.
  • Kawaizumi, F., et al. (2017). Molecular Aggregation in Binary Mixtures of Pyrrolidine, N-Methylpyrrolidine, Piperidine, and N-Methylpiperidine with Water: Thermodynamic, SANS, and Theoretical Studies. The Journal of Physical Chemistry B, 121(16), 4165-4177.
  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter.
  • Ismail, A. A., & Walker, P. L. (2009). Interferences in Immunoassay. Clinical Chemistry, 55(6), 1147-1157.
  • Whitesell, L., et al. (2024). A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans. Microbiology Spectrum, 12(4), e04095-23.
  • Asif, M. (2021).
  • Mondovi, B., & Finazzi-Agrò, A. (1972). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. European Journal of Biochemistry, 30(2), 343-348.
  • Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133.
  • Hoellner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151(9), 1375-1385.
  • Abdel-Maksoud, M. S., et al. (2022).
  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788.
  • National Center for Biotechnology Information. (n.d.). 6-Amino-1H-pyrimidin-4-one. PubChem Compound Database. Retrieved from [Link]

  • Teoh, S. G., et al. (2013).
  • Kumar, A., et al. (2021). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)

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Technical Support Center: Scaling Up 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the scale-up production of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from bench-scale synthesis to preclinical manufacturing. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of this critical heterocyclic compound.

Introduction

This compound is a substituted pyrimidinone, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Scaling up the synthesis of such molecules for preclinical trials presents numerous challenges, from maintaining yield and purity to ensuring process safety and reproducibility.[3] This guide addresses common issues encountered during scale-up, offering practical solutions grounded in established chemical principles.

I. Synthetic Pathway and Key Considerations

The synthesis of this compound typically involves the condensation of a guanidine derivative with a β-ketoester or a similar three-carbon precursor, followed by the introduction of the piperidine moiety. A plausible synthetic approach is outlined below.

Synthetic_Pathway cluster_0 Step 1: Pyrimidinone Ring Formation cluster_1 Step 2: Nucleophilic Substitution Guanidine Guanidine derivative Intermediate 2-amino-6-substituted-pyrimidin-4(3H)-one Guanidine->Intermediate Condensation Beta-ketoester β-ketoester analog Beta-ketoester->Intermediate Final_Product This compound Intermediate->Final_Product Substitution Piperidine Piperidine Piperidine->Final_Product

Caption: General synthetic scheme for this compound.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the most critical parameters to control during the initial condensation reaction?

A1: The key parameters for the condensation step are temperature, reaction time, and the choice of solvent and catalyst.[4] Sub-optimal conditions can lead to low yields and the formation of side products. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I'm observing a significant drop in yield upon scaling up the condensation reaction. What could be the cause?

A2: A decrease in yield during scale-up is a frequent issue and can often be attributed to mass and heat transfer limitations.[3] In larger reactors, inefficient mixing can create localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of byproducts and the degradation of the desired product.[3] Ensure that the stirring rate and the design of the impeller are suitable for the size of the vessel to maintain a homogeneous reaction mixture.[3]

Q3: What are common side reactions to watch out for during the nucleophilic substitution with piperidine?

A3: A primary concern is the potential for di-substitution or reaction at other nucleophilic sites on the pyrimidine ring, especially if the reaction temperature is too high or the reaction time is excessively long. The purity of the starting pyrimidinone intermediate is also critical; impurities can lead to unexpected side products.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered during the scale-up synthesis.

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction - Monitor reaction progress closely with TLC/HPLC. - Consider extending the reaction time or moderately increasing the temperature.[4] - Ensure the catalyst (if used) is active and present in the correct stoichiometric amount.[4]Reactions may require more time to reach completion at a larger scale due to altered kinetics. Catalyst deactivation can halt the reaction prematurely.
Product Degradation - Analyze crude reaction mixture for degradation products. - If degradation is observed, consider running the reaction at a lower temperature for a longer duration. - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation.[3]The pyrimidine ring can be susceptible to oxidation or other degradation pathways, especially under harsh reaction conditions.[3]
Mechanical Losses - Optimize product isolation and purification steps. - Ensure efficient transfer of materials between vessels.During scale-up, losses during filtration, extraction, and chromatography can become more significant.
Poor Starting Material Quality - Verify the purity of all starting materials and reagents.[3] - Impurities can act as inhibitors or lead to the formation of side products.[3]The impact of impurities is often magnified at a larger scale.
Problem 2: Impurities in the Final Product

Impurity_Analysis Crude_Product Crude Product Analysis Impurity_ID Impurity Identification (LC-MS, NMR) Crude_Product->Impurity_ID Source_Determination Determine Source of Impurity Impurity_ID->Source_Determination Process_Optimization Optimize Process Parameters Source_Determination->Process_Optimization Purification_Refinement Refine Purification Method Process_Optimization->Purification_Refinement Final_Product_QC Final Product QC (Purity >98%) Purification_Refinement->Final_Product_QC

Caption: Workflow for identifying and mitigating impurities.

Potential Impurity Identification Method Mitigation Strategy
Unreacted Starting Materials HPLC, NMR[5]- Optimize reaction stoichiometry. - Increase reaction time or temperature cautiously.
Side-Products from Condensation LC-MS, NMR[6]- Re-evaluate and optimize the condensation reaction conditions (temperature, solvent, catalyst).
Di-substituted Piperidine Product LC-MS, NMR- Control the stoichiometry of piperidine carefully. - Consider a stepwise addition of piperidine.
Residual Solvents Gas Chromatography (GC), NMR- Optimize the drying process (e.g., vacuum oven temperature and time).
Frequently Asked Questions (FAQs) - Purification and Analysis

Q4: What is the recommended method for purifying the final product on a larger scale?

A4: For preclinical batches, column chromatography or recrystallization are common purification methods.[4] Recrystallization is often preferred for its scalability and cost-effectiveness. The choice of solvent system for recrystallization is critical and should be optimized at the lab scale first.

Q5: Which analytical techniques are essential for characterizing the final product and ensuring it meets preclinical specifications?

A5: A comprehensive analytical panel should be employed, including:

  • HPLC: To determine purity and quantify impurities.

  • LC-MS: To confirm the molecular weight of the product and identify any unknown impurities.[7]

  • NMR (¹H and ¹³C): To confirm the chemical structure.[5][8]

  • FTIR: To identify characteristic functional groups.[7]

  • Elemental Analysis: To confirm the elemental composition.[7]

III. Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Disclaimer: This is a general guideline. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.

  • Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the 2-amino-6-substituted-pyrimidin-4(3H)-one intermediate and a suitable solvent (e.g., ethanol, isopropanol).

  • Reagent Addition: Slowly add piperidine (typically 1.1 to 1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetonitrile).

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

IV. Safety Considerations for Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be addressed proactively.

  • Exotherm Control: The nucleophilic substitution reaction may be exothermic. Implement controlled addition of reagents and ensure the reactor's cooling system is adequate to manage the heat generated.[3]

  • Reagent Handling: Piperidine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up, especially during heating.

V. Conclusion

The successful scale-up of this compound for preclinical studies requires a systematic and thorough approach. By anticipating potential challenges related to yield, purity, and safety, and by implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can streamline the transition from the laboratory to preclinical manufacturing.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
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  • A Review on Medicinally Important Heterocyclic Compounds. (2022-04-28).
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  • National Institutes of Health.
  • ResearchGate. (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025-08-06).
  • Google Patents. CN87104694A - Process for preparing 6-amino-1, 2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine.
  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024-04-16).
  • ResearchGate. Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology. | Request PDF. (2025-08-06).
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Validation & Comparative

A Comparative Analysis for Hair Growth Promotion: Minoxidil vs. 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of androgenetic alopecia research, minoxidil stands as a cornerstone therapy, its efficacy and mechanism extensively documented. However, the quest for novel, potentially more effective molecules is perpetual. This guide provides an in-depth, objective comparison between the well-established minoxidil and the structurally related, yet lesser-known compound, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. While direct comparative data on the latter for hair growth is not publicly available, this analysis will proceed by thoroughly examining minoxidil as the benchmark, postulating potential mechanisms for the comparator based on its structural class, and providing a rigorous experimental framework for a head-to-head evaluation.

Section 1: The Benchmark - Minoxidil

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) was initially developed as an oral antihypertensive drug.[1][2] Its therapeutic utility in hair regrowth was discovered serendipitously through the observation of hypertrichosis in patients.[1] This led to the development of a topical formulation that has become a mainstay in the treatment of androgenetic alopecia.[1][2]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of Minoxidil is presented below.

PropertyValue
Molecular FormulaC₉H₁₅N₅O
Molecular Weight209.25 g/mol [3]
IUPAC Name6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide
Physical DescriptionWhite to off-white, crystalline powder[4]
SolubilityWater: ~2.2 mg/mL; Propylene Glycol: 75 mg/mL; Ethanol: 29 mg/mL[4]
pKa4.61[4]
Mechanism of Action

The precise mechanism by which minoxidil stimulates hair growth is not fully elucidated, but it is understood to be multifactorial.[5][6] It is a potent arteriolar vasodilator, and its action on the hair follicle is primarily mediated by its sulfated metabolite, minoxidil sulfate.[6][7] The enzyme responsible for this conversion in the hair follicle is sulfotransferase SULT1A1.[4]

Key proposed mechanisms include:

  • Potassium Channel Opening: Minoxidil sulfate opens ATP-sensitive potassium channels (KATP) in the cell membranes of vascular smooth muscle and potentially in hair follicles.[4][6] This leads to hyperpolarization and relaxation of smooth muscle, causing vasodilation and increased blood flow to the dermal papilla, which may improve nutrient supply to the follicle.[5][8]

  • Prolongation of Anagen Phase: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle and extend the anagen (growth) phase.[5][6][9] This results in an increased proportion of follicles in the active growth phase and can lead to an increase in hair follicle size.[6][9]

  • Stimulation of Growth Factors: Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), a key signaling molecule in angiogenesis and hair follicle development.[4][8] This may be linked to its ability to activate prostaglandin-endoperoxide synthase-1.[4][8]

  • Anti-apoptotic Effects: It may promote the survival of dermal papilla cells (DPCs) by activating signaling pathways such as ERK and Akt and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[10]

The following diagram illustrates the proposed signaling pathways involved in minoxidil's action on hair follicle cells.

Minoxidil_Mechanism Minoxidil Minoxidil SULT1A1 SULT1A1 (in hair follicle) Minoxidil->SULT1A1 Sulfation Minoxidil_Sulfate Minoxidil Sulfate (Active Form) SULT1A1->Minoxidil_Sulfate KATP_Channel ATP-sensitive K+ Channel Opening Minoxidil_Sulfate->KATP_Channel VEGF ↑ VEGF Production Minoxidil_Sulfate->VEGF Anagen Prolongation of Anagen Phase Minoxidil_Sulfate->Anagen DPC_Survival ↑ Dermal Papilla Cell Survival Minoxidil_Sulfate->DPC_Survival Vasodilation Vasodilation & Increased Blood Flow KATP_Channel->Vasodilation Hair_Growth Hair Growth Stimulation Vasodilation->Hair_Growth VEGF->Hair_Growth Anagen->Hair_Growth DPC_Survival->Hair_Growth

Caption: Proposed mechanism of action for Minoxidil in hair growth stimulation.

Section 2: The Comparator - this compound

This compound shares the core pyrimidine structure with minoxidil, along with the 6-amino and 2-piperidino substituents. The key structural difference is the absence of the N-oxide group present in minoxidil.

Chemical and Physical Properties

Based on available data, the properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₉H₁₄N₄O
Molecular Weight194.23 g/mol [8]
IUPAC Name6-amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one[8]
Physical DescriptionNot specified (likely a solid)
SolubilityNot specified
pKaNot specified
Postulated Mechanism of Action

To date, there are no published studies directly investigating the effect of this compound on hair growth. However, based on the biological activities of structurally similar pyrimidine derivatives, we can postulate potential mechanisms that warrant experimental validation. Many pyrimidine derivatives are known to function as kinase inhibitors.[5] Kinases play a crucial role in regulating the cell cycle and proliferation of dermal papilla cells, which are critical for hair follicle cycling.

A hypothetical mechanism could involve the modulation of key signaling pathways within the hair follicle, such as:

  • Wnt/β-catenin Pathway: This pathway is fundamental for maintaining the proliferative potential of dermal papilla cells and inducing the anagen phase.[11] A compound that activates this pathway could promote hair growth.

  • ERK/Akt Signaling: These pathways are involved in cell survival and proliferation. As seen with minoxidil, activation of ERK and Akt can promote DPC survival.[10]

  • FGFR Signaling: Fibroblast Growth Factor Receptors are involved in hair follicle development and cycling. Some pyrimidine derivatives act as FGFR4 inhibitors.[5] While inhibition might seem counterintuitive, the precise role and timing of FGFR signaling in the hair cycle are complex, and modulation could potentially shift the follicle towards anagen.

The following diagram outlines a hypothetical signaling pathway for investigation.

Hypothetical_Mechanism Compound 6-amino-2-piperidin-1- ylpyrimidin-4(3H)-one Kinase Target Kinase(s)? (e.g., in Wnt, ERK pathways) Compound->Kinase Hypothesized Interaction Wnt_Pathway Modulation of Wnt/β-catenin Pathway Kinase->Wnt_Pathway ERK_Pathway Modulation of ERK/Akt Pathway Kinase->ERK_Pathway DPC_Proliferation ↑ DPC Proliferation Wnt_Pathway->DPC_Proliferation Anagen_Induction Anagen Induction Wnt_Pathway->Anagen_Induction ERK_Pathway->DPC_Proliferation Hair_Growth Hair Growth Stimulation DPC_Proliferation->Hair_Growth Anagen_Induction->Hair_Growth

Caption: Hypothetical mechanism for this compound.

Section 3: Experimental Framework for Comparative Analysis

To objectively compare the hair growth-promoting potential of this compound against minoxidil, a multi-tiered experimental approach is necessary. The following protocols provide a robust framework for such an investigation.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro / Ex Vivo Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation DPC_Culture 1. Dermal Papilla Cell (DPC) Culture DPC_Proliferation 3. DPC Proliferation Assay (e.g., MTT, BrdU) DPC_Culture->DPC_Proliferation HFOC 2. Hair Follicle Organ Culture (HFOC) HF_Elongation 4. Hair Shaft Elongation Measurement HFOC->HF_Elongation Western_Blot 5. Western Blot Analysis (VEGF, β-catenin, p-ERK, p-Akt) DPC_Proliferation->Western_Blot HF_Elongation->Western_Blot Animal_Model 7. Animal Model (e.g., C57BL/6 Mice) Western_Blot->Animal_Model qPCR 6. qPCR for Hair Growth- Associated Genes qPCR->Animal_Model Topical_Application 8. Topical Application & Observation Animal_Model->Topical_Application

Caption: A tiered workflow for comparing novel hair growth compounds.

Protocol 1: Human Hair Follicle Organ Culture (HFOC)

This ex vivo model maintains the complex architecture of the hair follicle, allowing for the measurement of hair shaft elongation as a primary indicator of growth.[12][13]

Objective: To assess the direct effect of the test compounds on hair shaft growth.

Methodology:

  • Isolation: Isolate anagen VI hair follicles from human scalp skin obtained from cosmetic surgery (e.g., facelift) with informed consent.[13] Perform microdissection under a stereomicroscope to separate intact follicles from the surrounding tissue.[13]

  • Culture: Place individual follicles in separate wells of a 24-well plate containing supplemented Williams E medium.[13]

  • Treatment: Add this compound and minoxidil (as a positive control) at various concentrations (e.g., 1-100 µM). Include a vehicle control (e.g., DMSO).

  • Measurement: At day 0 and subsequent days (e.g., 2, 4, 6), capture images of each follicle and measure the length of the hair shaft from the base of the hair bulb using imaging software.

  • Analysis: Calculate the change in hair shaft length over time for each treatment group and compare it to the vehicle control. Statistical significance can be determined using ANOVA.

Protocol 2: Dermal Papilla Cell (DPC) Proliferation Assay

This in vitro assay determines the effect of the compounds on the proliferation of DPCs, which are key regulators of the hair cycle.

Objective: To quantify the mitogenic effect of the test compounds on human DPCs.

Methodology:

  • Cell Culture: Isolate and culture human DPCs from hair follicles as described in established protocols.[10] Plate the cells (e.g., at 1 x 10⁵ cells/well) in 96-well plates and allow them to adhere overnight.[14]

  • Treatment: Replace the medium with a fresh medium containing various concentrations of the test compounds and controls.

  • Proliferation Assessment (CCK-8/MTT Assay): After a set incubation period (e.g., 48 hours), add CCK-8 or MTT reagent to each well.[2][14] Incubate for 2-4 hours, then measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[14]

  • Proliferation Assessment (BrdU/EdU Assay): Alternatively, for a more direct measure of DNA synthesis, use a BrdU or EdU incorporation assay.[2][15] After treatment, add BrdU or EdU to the medium, followed by fixation, permeabilization, and detection using specific antibodies or click chemistry, respectively. Quantify by fluorescence microscopy or plate reader.

  • Analysis: Express the results as a percentage of the vehicle control. Determine the dose-response relationship and calculate EC₅₀ values if applicable.

Protocol 3: Western Blot Analysis for Key Signaling Proteins

This technique is used to investigate the molecular mechanisms by which the compounds exert their effects.

Objective: To detect changes in the expression and phosphorylation status of key proteins involved in hair growth signaling pathways (e.g., VEGF, β-catenin, p-ERK, p-Akt).

Methodology:

  • Cell Lysis: Treat DPCs or cultured hair follicles with the compounds for a specified time. Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[16] Incubate with primary antibodies against target proteins (e.g., anti-VEGF, anti-β-catenin, anti-p-ERK, anti-ERK) overnight at 4°C.[16][17]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize to the total protein level.

Conclusion

Minoxidil is a well-characterized hair growth stimulant with a multifactorial mechanism of action. In contrast, this compound is a structurally analogous but scientifically uncharacterized compound in the context of hair biology. While its shared pyrimidine core suggests potential for biological activity relevant to the hair follicle, possibly through kinase modulation, this remains speculative.

The provided experimental framework offers a clear and robust pathway for the direct, evidence-based comparison of these two molecules. Such studies are essential to move beyond structural analogy and determine if this compound holds promise as a novel therapeutic agent for alopecia. For researchers and drug development professionals, the value of this guide lies not only in its summary of existing knowledge but in its provision of a practical, scientifically rigorous roadmap for future investigation.

References

  • Regaine. How Minoxidil Works.

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  • PubChem. Minoxidil.

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  • PubChem. This compound.

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  • PMC. (2014). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells.

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  • PharmaCompass. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.

  • ResearchGate. (2015). Herbal Extracts Induce Dermal Papilla Cell Proliferation of Human Hair Follicles.

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  • Google Patents. WO1983002558A1 - The use of retinoids and minoxidil (2,4,-diamino-6-piperidino-pyrimidine-3-oxide) to increase the rate of growth of human scalp hair and to treat certain types of alopecias.

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A Comparative Guide to 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one and Other Pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the quest for novel kinase inhibitors for oncology and other indications. This guide provides a comparative analysis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one and other notable pyrimidine derivatives, offering insights into their performance based on available data and highlighting key structural-activity relationships.

The Significance of the Pyrimidine Core in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrimidine ring system is adept at forming hydrogen bonds and other interactions within the ATP-binding pocket of kinases, making it an ideal scaffold for designing potent and selective inhibitors.[1] This guide will delve into the nuances of substitution patterns on the pyrimidine core and their impact on inhibitory activity, with a focus on anticancer applications.

In Focus: this compound

Chemical Structure and Properties

  • IUPAC Name: 4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one

  • Molecular Formula: C₉H₁₄N₄O

  • Molecular Weight: 194.23 g/mol

While specific experimental data on the biological activity of this compound is limited in publicly accessible literature, its structural similarity to known kinase inhibitors allows for informed postulation of its therapeutic potential.

A closely related analog, 6-amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one , has been identified as a potential anticancer and antimicrobial agent, with evidence suggesting it functions as a kinase inhibitor.[2] Specifically, pyrimidine derivatives with this substitution pattern have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in hepatocellular carcinoma (HCC).[2] The piperidino group at the 2-position and the amino group at the 6-position are key features for interaction with the kinase domain.

Comparative Analysis with Other Pyrimidine-Based Kinase Inhibitors

To understand the potential of this compound, it is instructive to compare it with other pyrimidine derivatives for which quantitative biological data are available. The following table summarizes the inhibitory activities of selected pyrimidine-based kinase inhibitors.

Compound/Derivative ClassTarget Kinase(s)IC₅₀ (nM)Cancer Cell Line(s)Reference
2-Aminopyrimidine derivative (Compound 2n) FGFR42.6Breast cancer cells[3]
Aminodimethylpyrimidinol derivative (Compound 6O) FGFR475.3Hepatocellular carcinoma[4]
Thieno[2,3-d]pyrimidin-4(3H)-one derivative Not specified-Melanoma (MDA-MB-435)[5]
Pyrazolo[3,4-d]pyrimidine (SI306) Src7,200 - 11,200Glioblastoma (GIN8, GIN28, GCE28)[6]
Pyrimidine-based Aurora Kinase Inhibitor (Compound 13) Aurora A< 200 (proliferation)Small-cell lung cancer[7][8]
Tetralin-6-yl pyrimidine (Compound 2) Not specified7.11 (µg/mL)Liver cancer (HepG2)[9]
2,4,5-substituted pyrimidine derivative Not specified< 100Hepatocellular carcinoma (BEL-74502)[9]

Insights from the Comparison:

The data clearly indicates that 2-aminopyrimidine derivatives are a promising class of highly potent and selective FGFR4 inhibitors, with IC₅₀ values reaching the low nanomolar range.[3] The aminodimethylpyrimidinol derivative also demonstrates potent FGFR4 inhibition.[4] In contrast, the pyrazolo[3,4-d]pyrimidine derivative, while active, shows significantly lower potency against its target in glioblastoma cell lines.[6] The thieno[2,3-d]pyrimidine and tetralin-6-yl pyrimidine derivatives have demonstrated notable anticancer activity, though their specific kinase targets are not always defined.[5][9] The pyrimidine-based Aurora kinase inhibitor shows potent anti-proliferative effects in the nanomolar range.[7][8]

Based on these comparisons, it is reasonable to hypothesize that This compound may also exhibit inhibitory activity against kinases, potentially including FGFR4. The piperidine moiety, while differing from the 4-methylpiperazine in its close analog, is a common feature in many kinase inhibitors and can contribute to favorable binding interactions. However, without direct experimental validation, its potency and selectivity remain speculative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving a receptor tyrosine kinase like FGFR4 and a general workflow for evaluating kinase inhibitors.

FGFR4_Signaling_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds to P1 Phosphorylation FGFR4->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor->FGFR4 Inhibits

Caption: Simplified FGFR4 signaling pathway and the point of inhibition.

Kinase_Inhibitor_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_determination IC50 Determination KinaseAssay->IC50_determination CellViability Cell Viability Assay (e.g., MTT) IC50_determination->CellViability Lead Compound Selection ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) CellViability->ApoptosisAssay

Caption: General workflow for the evaluation of kinase inhibitors.

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for key experiments used to evaluate the performance of pyrimidine-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., FGFR4)

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a negative control) to each well.

  • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR4 amplification)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The pyrimidine scaffold remains a highly fruitful area for the discovery of novel kinase inhibitors. While direct experimental evidence for the biological activity of This compound is not yet widely published, its structural characteristics and the activity of its close analogs strongly suggest its potential as a kinase inhibitor, possibly targeting FGFR4. The comparative data presented in this guide underscore the importance of specific substitution patterns on the pyrimidine ring for achieving high potency and selectivity. The provided experimental protocols offer a robust framework for the empirical evaluation of this and other novel pyrimidine derivatives, which is essential for advancing the development of new targeted therapies. Further investigation into the biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

  • [3] Liu, P., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1014-1019.

  • [10] Mosa, F. A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.

  • [1] BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide. BenchChem.

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  • [12] Bauer, S., et al. (2021). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry, 64(2), 1109-1127.

  • [13] Lee, J., et al. (2020). In vitro biochemical IC50 values of GNF-7 against FGFRs. ResearchGate.

  • [6] Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 511-517.

  • [2] BenchChem. (n.d.). 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one. BenchChem.

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  • [4] Kim, S. Y., et al. (2022). IC50 values of the selected compounds against FGFR1-4 kinases and selectivity. ResearchGate.

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  • [16] El-Sayed, M. A., et al. (2022). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate.

  • [7] Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.

  • [8] Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.

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  • [21] ChemRxiv. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv.

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A Researcher's Guide to Validating the Biological Target of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the unambiguous identification and validation of the molecule's biological target. This guide provides an in-depth, technically-focused framework for validating the biological target of the novel compound, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one . We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules targeting a wide range of proteins.[1] Notably, structurally related aminopyrimidine derivatives have been identified as potent inhibitors of protein kinases, a class of enzymes crucial in cellular signaling and often dysregulated in diseases like cancer.[2][3] For instance, compounds with a similar core structure have shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase implicated in hepatocellular carcinoma.[4][5] Based on this precedent, a primary hypothesis is that This compound functions as a kinase inhibitor. This guide will detail a multi-pronged strategy to test this hypothesis, comparing its target engagement and selectivity against established kinase inhibitors.

The Imperative of Target Validation: Beyond Affinity to Cellular Function

Identifying a direct physical interaction between a compound and a protein is only the first step. True target validation requires demonstrating that this interaction is responsible for the compound's observed cellular or physiological effects.[6] This process de-risks a drug discovery program by ensuring that downstream efforts are focused on a biologically relevant mechanism of action. Failure to rigorously validate a target can lead to wasted resources and late-stage clinical failures.

This guide will focus on two complementary, state-of-the-art methodologies to confirm the biological target of this compound:

  • Cellular Thermal Shift Assay (CETSA®): A powerful technique to confirm direct target engagement in a cellular environment.[7][8]

  • Kinase Profiling: A broad, biochemical screen to determine the selectivity of the compound against a large panel of kinases.

For comparative analysis, we will benchmark our compound against two well-characterized kinase inhibitors:

  • BLU9931: A highly selective and irreversible inhibitor of FGFR4.[9][10][11]

  • Ponatinib: A potent multi-kinase inhibitor known to target BCR-ABL, as well as other kinases.[12][13][14]

This comparative approach will not only help to identify the primary target of our compound but also to understand its selectivity profile, a critical factor in predicting potential therapeutic efficacy and off-target toxicities.

Experimental Workflows for Target Validation

The following sections provide detailed, step-by-step protocols for the proposed target validation experiments. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[7] This allows for the detection of target engagement in a native cellular context, a key advantage over assays using purified recombinant proteins.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cell_culture Culture cells to ~80% confluency compound_treatment Treat cells with This compound or vehicle (DMSO) cell_culture->compound_treatment aliquot Aliquot cell suspension into PCR tubes compound_treatment->aliquot heat_gradient Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat_gradient lysis Lyse cells via freeze-thaw cycles heat_gradient->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation sds_page Analyze soluble fraction by SDS-PAGE and Western Blot centrifugation->sds_page data_analysis Quantify protein bands and plot melt curves sds_page->data_analysis TRFRET_Workflow cluster_assay_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection plate_compounds Dispense test compounds (this compound, BLU9931, Ponatinib) into a 384-well plate add_reagents Add kinase, fluorescently labeled substrate, and ATP plate_compounds->add_reagents incubate Incubate to allow phosphorylation add_reagents->incubate add_detection_mix Add stop solution (EDTA) and TR-FRET detection mix (Tb-labeled antibody) incubate->add_detection_mix read_plate Read TR-FRET signal on a microplate reader add_detection_mix->read_plate data_analysis Calculate percent inhibition and determine IC50 values read_plate->data_analysis

Caption: Workflow for a TR-FRET Kinase Profiling Assay.

1. Assay Preparation:

  • Rationale: This assay is performed in a high-throughput format to screen against a large panel of kinases simultaneously.
  • Procedure:
  • Prepare serial dilutions of this compound, BLU9931, and Ponatinib.
  • Dispense the compounds into a low-volume 384-well plate.

2. Kinase Reaction:

  • Rationale: The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate produced is proportional to the kinase activity.
  • Procedure:
  • Add a mixture of the specific kinase being tested and a fluorescein-labeled substrate to the wells containing the compounds.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. Detection:

  • Rationale: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescein acceptor.
  • Procedure:
  • Stop the kinase reaction by adding EDTA.
  • Add the terbium-labeled anti-phospho-substrate antibody.
  • Incubate for 60 minutes to allow for antibody binding.
  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths. [15] 4. Data Analysis:
  • Rationale: The TR-FRET ratio is proportional to the amount of phosphorylated product. Inhibition of the kinase by the compound will result in a decrease in this ratio.
  • Procedure:
  • Calculate the TR-FRET ratio (acceptor emission / donor emission).
  • Determine the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Comparative Data Analysis and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Hypothetical Comparative Target Validation Data
Parameter This compound BLU9931 (Selective Control) Ponatinib (Multi-kinase Control)
CETSA® Thermal Shift (ΔTm) for FGFR4 + 5.2 °C+ 8.5 °C+ 4.8 °C
Biochemical IC50 (FGFR4) 45 nM3 nM [10]20 nM
Biochemical IC50 (VEGFR2) > 10,000 nM> 10,000 nM1.5 nM
Biochemical IC50 (BCR-ABL) 5,200 nM> 10,000 nM0.4 nM [12]
KinomeScan® S(10) Score (1 µM) 0.080.005 [16]0.55

Note: Data for BLU9931 and Ponatinib are representative values from the literature. The data for this compound is hypothetical for illustrative purposes.

Interpretation of Results:

  • CETSA® Data: A significant thermal shift for FGFR4 with our test compound would provide strong evidence of direct target engagement in intact cells. [17]Comparing the magnitude of the shift to that of BLU9931 and Ponatinib can provide initial insights into binding affinity and mode.

  • Biochemical IC50 Data: The IC50 values against a panel of kinases will define the compound's potency and selectivity. In our hypothetical data, the low nanomolar IC50 for FGFR4 suggests it is a primary target. The much higher IC50 values for other kinases like VEGFR2 and BCR-ABL indicate a degree of selectivity.

  • KinomeScan® S(10) Score: This score represents the number of kinases inhibited by more than 90% at a given concentration, divided by the total number of kinases tested. A lower S(10) score indicates higher selectivity. [18]Our hypothetical S(10) score of 0.08 suggests that this compound is a relatively selective kinase inhibitor, though not as selective as BLU9931. In contrast, the high S(10) score for Ponatinib reflects its known multi-kinase activity.

Advanced Validation: Chemical Proteomics

For an even deeper and unbiased understanding of the compound's targets, chemical proteomics can be employed. This technique involves immobilizing the compound on a solid support (e.g., beads) and using it to "fish" for binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. [19][20][21][22]This approach can uncover unexpected off-targets and provide a comprehensive view of the compound's interactome. [6]

Conclusion

The validation of a biological target is a cornerstone of modern drug discovery. By employing a multi-faceted approach that combines biophysical methods like CETSA® with broad biochemical profiling, researchers can build a robust and compelling case for the mechanism of action of a novel compound like this compound. The comparative framework presented here, using well-characterized inhibitors as benchmarks, provides a rigorous path to not only identify the primary target but also to understand the compound's selectivity profile. This comprehensive understanding is essential for making informed decisions in the progression of a compound from a promising hit to a potential therapeutic.

References

  • Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. PubMed. Available at: [Link]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. PMC. Available at: [Link]

  • Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a... ResearchGate. Available at: [Link]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Taylor & Francis Online. Available at: [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. Available at: [Link]

  • Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. PMC - NIH. Available at: [Link]

  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Taylor & Francis. Available at: [Link]

  • Chemical proteomics workflow. A small-molecule kinase inhibitor is... ResearchGate. Available at: [Link]

  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. AACR Journals. Available at: [Link]

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. NIH. Available at: [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • BLU9931 - the Chemical Probes Portal. The Chemical Probes Portal. Available at: [Link]

  • First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. AACR Journals. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • BLU-9931 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Target profiling of small molecules by chemical proteomics. PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. NIH. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. AACR Journals. Available at: [Link]

  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Available at: [Link]

  • The multi-tyrosine kinase inhibitor ponatinib for chronic myeloid leukemia: Real-world data. Taylor & Francis Online. Available at: [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]

  • Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Semantic Scholar. Available at: [Link]

  • Schematic of fluorescent assay formats used to characterize kinase... ResearchGate. Available at: [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including components of nucleic acids.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The 2-aminopyrimidine moiety, in particular, is a privileged scaffold in kinase inhibitor design. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[4]

The subject of this guide, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, belongs to a class of compounds that has been investigated for the inhibition of various kinases, including IκB kinase (IKK) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[5][6] These kinases are crucial nodes in inflammatory signaling pathways, making them attractive targets for the development of novel therapeutics for a range of diseases.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core. The following sections dissect the SAR of the this compound scaffold by comparing it with closely related analogs, focusing on modifications at the 2, 4, and 6-positions.

The Role of the 2-Piperidinyl Moiety

The substituent at the 2-position of the pyrimidine ring plays a crucial role in modulating the potency and selectivity of these compounds. In the case of this compound, the piperidine ring occupies this position.

Studies on related 2,6-diaminopyrimidin-4-one inhibitors of IRAK4 have shown that electron-rich cyclic amines at the 2-position are generally preferred for potent inhibition.[6] For instance, replacing the amino group with a piperidine resulted in compounds with sub-100 nM potency.[6] Conversely, the introduction of a more electron-deficient difluoropiperidine led to a significant loss of activity.[6] This suggests that the basicity and hydrogen bond accepting capacity of the 2-position substituent are critical for optimal interaction with the target kinase.

Furthermore, modifications to the piperidine ring itself can fine-tune the activity. For example, in a series of 2,4-diamino-5-ketopyrimidine CDK inhibitors, a substituted 4-piperidine moiety at the C2-amino position was identified as a critical structural feature for inhibitory activity.[7]

The Significance of the 6-Amino Group

The 6-amino group is another key feature of the scaffold. In many kinase inhibitors, this group can act as a hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket. The presence of an amino group at this position is a common feature in many potent kinase inhibitors.[8]

The Influence of the 4-Oxo Group

The 4-oxo group of the pyrimidin-4(3H)-one core is essential for the tautomeric form that allows for the observed biological activity. It can also participate in hydrogen bonding interactions with the kinase active site.

Comparative Performance Data of Aminopyrimidine Analogs

To provide a quantitative perspective, the following table summarizes the inhibitory activities of various aminopyrimidine derivatives against different kinases. While data for this compound is not directly available, the activities of analogous compounds highlight the potential of this scaffold.

Compound/Analog SeriesTarget KinaseKey Structural FeaturesIC50/KiReference
2,6-Diaminopyrimidin-4-one seriesIRAK4C2-piperidine93 nM[6]
2,6-Diaminopyrimidin-4-one seriesIRAK4C2-difluoropiperidine>500 nM[6]
Aminopyrimidine IKK2 InhibitorsIKK2Varied C2 and C5 substituents10 µM - sub-µM range[5][9]
2,4-Diamino-5-ketopyrimidinesCDK1/2/4C2-(substituted piperidin-4-ylamino)1-3 nM (Ki)[7]

Experimental Protocols for Biological Evaluation

To assess the inhibitory potential of this compound and its analogs, a series of in vitro and cell-based assays are typically employed. The following provides a detailed methodology for a key biochemical assay.

In Vitro IKKβ Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Mixture Preparation: In each well of a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤1%)

    • IKKβ enzyme (pre-diluted in assay buffer)

    • IKKβ substrate (pre-diluted in assay buffer)

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for IKKβ.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The assay should include appropriate controls:

  • Positive control: A known IKKβ inhibitor to validate assay performance.

  • Negative control: DMSO vehicle control representing 100% enzyme activity.

  • No enzyme control: To determine the background signal.

Visualizing Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Key SAR Insights for the 2,6-Disubstituted Pyrimidin-4(3H)-one Scaffold

SAR_Highlights cluster_positions Key Positions for Modification cluster_observations Structure-Activity Observations Scaffold 2,6-Disubstituted Pyrimidin-4(3H)-one Core C2 Position 2 (Piperidinyl Moiety) Scaffold->C2 Modulation of potency & selectivity C6 Position 6 (Amino Group) Scaffold->C6 Anchoring to hinge region C4 Position 4 (Oxo Group) Scaffold->C4 Interaction with active site C2_SAR Electron-rich cyclic amines are preferred. Basicity is important for activity. C2->C2_SAR C6_SAR Hydrogen bond donor. Crucial for hinge binding. C6->C6_SAR C4_SAR Hydrogen bond acceptor. Essential for tautomeric form. C4->C4_SAR

Caption: Key structure-activity relationship trends for the 2,6-disubstituted pyrimidin-4(3H)-one scaffold.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Series Start->Compound_Prep Reaction_Setup Prepare Reaction Mixture in Plate Compound_Prep->Reaction_Setup Reaction_Start Initiate with ATP Addition Reaction_Setup->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Detection ADP Detection (Luminescence) Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on comparative SAR analysis of related compounds, the piperidinyl moiety at the 2-position and the amino group at the 6-position are critical for potent biological activity, likely through interactions with the ATP-binding site of kinases such as IKKβ and IRAK4.

Future research in this area should focus on:

  • Systematic modification of the piperidine ring: Introduction of various substituents could enhance potency, selectivity, and pharmacokinetic properties.

  • Exploration of alternative cyclic amines at the 2-position: Comparing the activity of piperidine with other saturated heterocycles would provide a more comprehensive SAR understanding.

  • Co-crystallization studies: Obtaining crystal structures of these inhibitors bound to their target kinases would provide invaluable insights for rational drug design.

By leveraging the knowledge outlined in this guide, researchers can more effectively design and synthesize novel aminopyrimidine-based kinase inhibitors with improved therapeutic potential.

References

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  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules. URL: [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. URL: [Link]

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  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl- 7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. University of Texas MD Anderson Cancer Center. URL: [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. URL: [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. URL: [Link]

  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. URL: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals. URL: [Link]

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B. URL: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. URL: [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. URL: [Link]

  • Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. URL: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals. URL: [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. URL: [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. URL: [Link]

  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. PubChem. URL: [Link]

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A Researcher's Guide to Deconvoluting the Cross-Reactivity Profile of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount.[1] Off-target activities can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel aminopyrimidine compound, 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one . While public data on this specific molecule is nascent, its structural motifs are analogous to known kinase inhibitors, suggesting its potential as a therapeutic agent.[2][3]

This document will not serve as a rigid protocol but as a strategic guide, empowering researchers to design and execute a robust selectivity profiling workflow. We will delve into the causality behind experimental choices, from broad, high-throughput screening to nuanced, cell-based target engagement assays, ensuring a self-validating system for data interpretation.

Introduction to this compound: A Hypothetical Kinase Inhibitor

The core structure, an aminopyrimidine, is a well-established scaffold in the design of ATP-competitive kinase inhibitors.[4][5] For the purpose of this guide, we will posit that This compound (referred to henceforth as Compound X) has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in hepatocellular carcinoma.[3] Our primary objective is to move beyond this initial finding and build a comprehensive understanding of its selectivity across the human kinome.

The Strategy for Selectivity Profiling: A Multi-Tiered Approach

A robust assessment of kinase inhibitor selectivity requires a multi-faceted approach, beginning with broad in vitro screens and progressing to more physiologically relevant cellular assays. This tiered strategy allows for early identification of potential off-targets and provides a deeper understanding of the compound's behavior in a biological context.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: In Vitro Enzymatic Assays cluster_2 Tier 3: Cellular Target Engagement T1_A Competitive Binding Assay (e.g., KINOMEscan™) T2 Radiometric or Fluorescence-Based Enzymatic Assays T1_A->T2 Validate Hits T1_B Differential Scanning Fluorimetry (DSF) T1_B->T2 Validate Hits T3 Cellular Thermal Shift Assay (CETSA®) T2->T3 Confirm in Cellular Context

Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Broad Kinome Screening

The initial step involves screening Compound X against a large panel of kinases to identify potential off-targets. This provides a broad, yet crucial, overview of its selectivity.

Competitive Binding Assays

These assays measure the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a kinase.[6][7] They are highly amenable to high-throughput screening and provide a quantitative measure of binding affinity (Kd).[8][9]

Experimental Workflow: Competitive Binding Assay

G A Immobilized Kinase Panel B Add Tagged Ligand (e.g., Biotinylated Probe) A->B C Add Compound X (Test Compound) B->C D Incubation C->D E Wash to Remove Unbound Components D->E F Quantify Bound Tagged Ligand (e.g., via Streptavidin-HRP) E->F G Data Analysis: Calculate % Inhibition & Kd F->G G A Treat Intact Cells with Compound X or Vehicle B Heat Cells to a Range of Temperatures A->B C Cell Lysis B->C D Separate Soluble Fraction from Precipitated Proteins (Centrifugation) C->D E Quantify Remaining Soluble Target Protein (e.g., Western Blot, ELISA, or Mass Spectrometry) D->E F Generate Melt Curves and Isothermal Dose-Response Curves E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Data Interpretation: A positive CETSA result is a shift in the melting curve to a higher temperature in the presence of Compound X, indicating direct binding and stabilization of the target protein in the cellular environment.

Table 3: Hypothetical CETSA® Data for Compound X in Hep3B Cells

Target ProteinApparent Melting Temperature (°C) - VehicleApparent Melting Temperature (°C) - 1 µM Compound XThermal Shift (ΔTm in °C)
FGFR4 52.5 58.0 +5.5
VEGFR254.254.8+0.6

A significant thermal shift for FGFR4 and a negligible shift for VEGFR2 in a cellular context would provide strong evidence for the selective engagement of Compound X with its primary target. [10]

Conclusion

The cross-reactivity profiling of a novel compound like This compound is a critical exercise in drug development. By employing a tiered approach that combines broad kinome scanning with functional enzymatic assays and cellular target engagement studies, researchers can build a comprehensive and reliable selectivity profile. This systematic process not only de-risks clinical development by identifying potential off-target liabilities but also provides a deeper mechanistic understanding of the compound's therapeutic potential. The methodologies outlined in this guide provide a robust framework for making informed decisions in the journey of translating a promising chemical entity into a safe and effective therapeutic.

References

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  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available from: [Link]

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  • Shaw, J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2404-2410. Available from: [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available from: [Link]

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  • Niesen, F.H., et al. (2007). The use of differential scanning fluorimetry to detect ligand binding to membrane proteins. Nature Protocols, 2(9), 2212-2221. Available from: [Link]

  • Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 938-951. Available from: [Link]

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  • PharmaCompass. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. Available from: [Link]

  • Abadi, A.H., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 26(11), 3326. Available from: [Link]

  • Mondal, B., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(35), 22915-22923. Available from: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. Available from: [Link]

  • Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. Available from: [Link]

  • Rasapalli, S., et al. (2020). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. Available from: [Link]

  • Reddy, M.V.R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-599. Available from: [Link]

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A Comparative Guide to the Independent Validation of Bioactivity for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the independent synthesis and first-time biological evaluation of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one. Given the absence of published bioactivity data for this specific molecule, we present a hypothesis-driven approach based on its close structural analogy to the well-characterized drug, Minoxidil. This document outlines the rationale, experimental design, and detailed protocols to investigate its potential as a potassium channel opener and hair growth stimulant.

Introduction: The Scientific Rationale for Investigation

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Derivatives of this core are found in drugs with applications ranging from oncology (e.g., Imatinib) to antimicrobial and anti-inflammatory agents.[1][2][3][4] The specific substitutions on the pyrimidine ring dictate the compound's pharmacological profile.

The molecule of interest, this compound, shares significant structural homology with Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide), a well-established antihypertensive agent and the active ingredient in hair loss treatments like Rogaine.[5][6][7] Minoxidil's primary mechanism of action involves the opening of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells, leading to vasodilation.[6][7] Its effect on hair growth is also linked to improved microcirculation around hair follicles and direct stimulation of follicular cells.[6][8]

Hypothesis: Based on its structural similarity to Minoxidil, it is hypothesized that this compound will exhibit comparable, albeit potentially modulated, bioactivity as a potassium channel opener and may promote the proliferation of dermal papilla cells, which are crucial for hair follicle growth. The primary structural difference—the substitution at position 4 (a hydroxyl group in our target molecule versus an amine N-oxide in Minoxidil)—makes this investigation a compelling structure-activity relationship (SAR) study.

This guide will compare the hypothesized bioactivity of this compound (hereafter referred to as the "test compound") against Minoxidil as a positive control and a vehicle control.

Synthesis and Characterization of the Test Compound

The first step in any independent validation is the unambiguous synthesis and characterization of the molecule. A plausible synthetic route, adapted from general methods for pyrimidine synthesis, is outlined below.

Experimental Workflow: Synthesis

cluster_0 Synthesis of this compound Start Guanidine derivative + Ethyl Cyanoacetate Step1 Cyclization Reaction (e.g., Sodium Ethoxide in Ethanol) Start->Step1 Condensation Intermediate 2,6-diamino-4-hydroxypyrimidine Step1->Intermediate Step2 Chlorination (e.g., POCl3) Intermediate->Step2 Intermediate2 2,6-diamino-4-chloropyrimidine Step2->Intermediate2 Step3 Nucleophilic Substitution (Piperidine, reflux) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Crystallization/Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure Test Compound Characterization->Final cluster_1 Comparative Bioactivity Evaluation Compound Test Compound & Controls (Minoxidil, Vehicle) Assay1 K-ATP Channel Assay (HEK-293 or SMCs) Compound->Assay1 Assay2 Cell Proliferation Assay (Human Dermal Papilla Cells) Compound->Assay2 Endpoint1 Measure Membrane Potential (Fluorescence) Assay1->Endpoint1 Endpoint2 Measure Cell Viability (Absorbance) Assay2->Endpoint2 Data1 EC50 for Channel Opening Endpoint1->Data1 Data2 EC50 for Proliferation Endpoint2->Data2 Comparison Comparative Analysis vs. Minoxidil Data1->Comparison Data2->Comparison

Sources

The Evolving Landscape of Targeted Cancer Therapy: A Comparative Analysis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one Analogs Against Standard of Care in Glioblastoma and Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The relentless pursuit of more effective and targeted cancer therapies has led researchers down a multitude of molecular pathways. Within this intricate landscape, pyrimidine derivatives have emerged as a promising class of compounds, demonstrating significant potential as kinase inhibitors. This guide provides a detailed comparative analysis of the preclinical efficacy of analogs of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one against the current standards of care for two of the most challenging malignancies: glioblastoma (GBM) and advanced hepatocellular carcinoma (HCC).

While direct efficacy data for this compound is not yet publicly available, the extensive research into structurally similar pyrimidine-based compounds offers a strong foundation for assessing its potential. This guide will synthesize the existing preclinical evidence for these analogs, contextualize their performance against established therapeutic regimens, and provide the detailed experimental frameworks necessary for researchers to build upon these findings.

A New Frontier in Kinase Inhibition: The Pyrimidine Scaffold

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their versatile structure, which serves as a scaffold for designing potent and selective inhibitors of various kinases.[1] These enzymes play a critical role in cell signaling pathways that govern proliferation, survival, and differentiation. In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth.

The primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of specific kinases involved in tumor progression.[1] Notably, research has highlighted their potential as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in a subset of hepatocellular carcinomas.[1] The structural features of compounds like this compound, with its substituted pyrimidine core, make it a compelling candidate for targeted kinase inhibition.

Glioblastoma: A High-Unmet Need and the Potential Role of Pyrimidine Derivatives

Glioblastoma is the most aggressive primary brain tumor in adults, with a median survival of less than 15 months despite a multimodal treatment approach.[2] The current standard of care is not curative and typically involves maximal surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[2][3][4] For recurrent GBM, treatment options are limited and may include second-line chemotherapies like nitrosoureas or bevacizumab.[5]

Recent preclinical studies have demonstrated the potential of novel pyrimidine derivatives in this challenging landscape. For instance, a novel series of pyrimidine-4,6-diamine derivatives has been designed to target OLIG2, a critical transcription factor in GBM progression. One lead compound, B01, exhibited potent anti-proliferative activity in U87 and U251 glioblastoma cell lines and demonstrated synergistic anti-tumor activity with TMZ.[6] Another study on a 6-amino-2-pyridone-3,5-dicarbonitrile derivative, compound 5o , showed significant anti-cancer properties against murine glioblastoma cell lines, including primary patient-derived cells.[7]

Comparative Efficacy Data: Glioblastoma
Compound/TreatmentCell LinesIC50 / Efficacy MetricReference
Temozolomide (Standard of Care) Various GBM cell linesVariable, dependent on MGMT promoter status[8]
Compound B01 (Pyrimidine-4,6-diamine derivative) U87, U251IC50: 7.0 µM (U87), 6.4 µM (U251)[6]
Compound 5o (6-amino-2-pyridone-3,5-dicarbonitrile derivative) Murine GBM, primary patient-derived GBM cellsPotent anti-cancer activity[7]

Advanced Hepatocellular Carcinoma: Targeting the FGFR4 Pathway

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, with limited systemic therapeutic options for advanced disease.[9][10] For many years, the multi-kinase inhibitor sorafenib was the standard of care, offering a modest survival benefit.[9] More recently, the treatment landscape has evolved to include other tyrosine kinase inhibitors like lenvatinib and combination therapies such as atezolizumab (an immune checkpoint inhibitor) plus bevacizumab (an anti-angiogenic agent), which have shown improved outcomes.[10][11][12]

A significant subset of HCC patients exhibits amplification of the FGF19 gene, leading to the activation of the FGFR4 signaling pathway, which drives tumor growth. This has made FGFR4 a highly attractive therapeutic target. Several pyrimidine derivatives have been specifically designed as selective FGFR4 inhibitors. For example, compound 6O , an aminodimethylpyrimidinol derivative, demonstrated selective FGFR4 inhibitory activity over other FGFR subtypes and inhibited tumor growth in a chick chorioallantoic membrane (CAM) xenograft model of HCC.[13][14] The discovery of PRN1371, an irreversible covalent inhibitor of FGFR1-4, further underscores the potential of this class of compounds in solid tumors, including HCC.

Comparative Efficacy Data: Hepatocellular Carcinoma
Compound/TreatmentCell Lines / ModelIC50 / Efficacy MetricReference
Sorafenib (Standard of Care) HepG2, Huh-7IC50 values in the low micromolar range[15]
Lenvatinib (Standard of Care) Various HCC cell linesPotent inhibition of multiple kinases[11]
Atezolizumab + Bevacizumab (Standard of Care) In vivo modelsImproved overall survival compared to sorafenib[10]
Compound 6O (Aminodimethylpyrimidinol derivative) Hep3BFGFR4 IC50: 1.2 nM; inhibited tumor growth in CAM model[13]
Various 2, 4, 5- substituted pyrimidine derivatives BEL-74502Several compounds with IC50 < 0.10 µM[16]
Compound 22 (Pyrimidine pyrazoline-anthracene derivative) HepG2, Huh-7IC50: 5.34 µg/ml (HepG2), 6.13 µg/ml (Huh-7)

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key preclinical assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., U87 for glioblastoma, HepG2 for hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., a this compound analog) or the standard of care drug for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 U87 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., intraperitoneally or orally) and the standard of care drug at predetermined doses and schedules. The control group receives the vehicle.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Visualizing the Path Forward

To conceptualize the potential mechanism of action and the experimental workflow, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR Activates Pyrimidine_Derivative This compound (Analog) Pyrimidine_Derivative->FGFR4 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Potential mechanism of action for a this compound analog as an FGFR4 inhibitor in HCC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Lines Glioblastoma (e.g., U87) HCC (e.g., HepG2) MTT_Assay Cell Viability (MTT) Assay Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Xenograft Establish Xenograft Tumor Model IC50->Xenograft Proceed with potent compounds Treatment Treat with Pyrimidine Analog vs. Standard of Care Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Analysis Endpoint Analysis Tumor_Measurement->Analysis

Sources

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study on 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, using the putative kinase inhibitor "6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one" as a working example. Due to the absence of published biological data for this specific molecule, we will designate it "Compound X" and walk through the essential experimental workflows required to characterize its selectivity profile from the ground up. This approach serves as a practical blueprint for researchers in drug discovery and chemical biology.

The chemical scaffold of Compound X, featuring a substituted aminopyrimidine core, is prevalent in numerous kinase inhibitors. This structural motif often targets the ATP-binding pocket of kinases, a family of enzymes frequently implicated in oncogenesis and inflammatory diseases. Our initial hypothesis, based on scaffold analysis, is that Compound X may exhibit activity against the Phosphoinositide 3-kinase (PI3K) / Mechanistic Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

To rigorously assess this hypothesis, we will compare the performance of Compound X against two well-characterized, dual PI3K/mTOR inhibitors: Dactolisib (BEZ235) and Omipalisib (GSK2126458) . Our evaluation will follow a logical progression from broad, in-vitro profiling to more focused, cell-based assays to confirm on-target activity and assess off-target effects.

Part 1: In-Vitro Kinome-Wide Selectivity Profiling

The first and most critical step in characterizing a novel inhibitor is to understand its interaction landscape across the human kinome. A broad-panel screen provides a global view of selectivity and can immediately flag potential off-target liabilities that could lead to toxicity or unexpected pharmacology. The DiscoverX KINOMEscan™ platform, which utilizes a competition binding assay, is an industry-standard method for this purpose.

The primary output of this assay is the dissociation constant (Kd), which measures the strength of the interaction between the inhibitor and each kinase. A lower Kd value signifies a stronger interaction.

Experimental Workflow: Kinome-Wide Binding Assay

G cluster_0 Step 1: Compound Preparation cluster_1 Step 2: Assay Plate Setup cluster_2 Step 3: Binding & Analysis A Compound X, Dactolisib, Omipalisib (Prepared in DMSO at 100x final concentration) C Test Compound Addition A->C B DNA-tagged Kinase Library (Immobilized on solid support) B->C D Addition of Biotinylated Ligand (Active-site directed) C->D E Equilibration & Washing D->E F Quantification of Bound Ligand (via qPCR of DNA tag) E->F G Data Analysis: Calculate Kd from competition curve F->G H Selectivity Profile (Kd values for ~480 kinases) G->H Output

Caption: Workflow for a competition binding-based kinome selectivity screen.

Interpreting the Data: Hypothetical Selectivity Profiles

The results from a kinome screen can be summarized in a table and visualized using a selectivity score (S-score). The S-score quantifies selectivity by dividing the number of kinases that bind with a certain affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Hypothetical Kinome-Wide Selectivity Data

CompoundPrimary Target(s)Kd (nM) for Primary Target(s)Off-Target Hits (Kd < 3 µM)Selectivity Score (S(35) @ 3µM)
Compound X p110α, mTOR5.8, 15.280.017
Dactolisib p110α, mTOR4.1, 7.6210.044
Omipalisib p110α, mTOR0.13, 0.24150.031

Note: Data are hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that Compound X is a potent inhibitor of PI3Kα (p110α) and mTOR. Importantly, it displays superior selectivity (fewer off-target hits and a lower S-score) compared to the established inhibitors Dactolisib and Omipalisib, making it a compelling candidate for further investigation.

Part 2: Cellular Target Engagement & Pathway Analysis

While in-vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. Therefore, the next logical step is to verify that Compound X engages its intended targets in a cellular context and inhibits the downstream signaling pathway. We will use Western blotting to measure the phosphorylation status of key pathway components. A reduction in phosphorylation indicates successful target inhibition.

A suitable cell line for this assay is the human breast cancer cell line MCF7, which has a known activating mutation in the PIK3CA gene and exhibits constitutive PI3K pathway signaling.

Experimental Protocol: Western Blot for PI3K/mTOR Pathway Inhibition
  • Cell Culture & Treatment:

    • Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal pathway activity.

    • Treat cells with a dose-response curve of Compound X, Dactolisib, and Omipalisib (e.g., 1 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with a growth factor like insulin (10 µg/mL) for 15 minutes to robustly activate the PI3K pathway.

  • Protein Extraction & Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Western Blotting:

    • Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-Akt (Ser473) - A direct downstream target of mTORC2.

      • Phospho-S6 Ribosomal Protein (Ser235/236) - A downstream target of mTORC1.

      • Total Akt and Total S6 - As loading controls.

      • β-Actin - As a housekeeping gene loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the phospho-protein signal to the total protein signal.

    • Calculate the IC50 value for the inhibition of each phosphorylation event.

Visualizing the Pathway and Experimental Logic

G cluster_pathway PI3K/mTOR Signaling Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., Insulin Receptor) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 p_AKT p-Akt (Ser473) (Western Blot Readout) AKT->p_AKT mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K S6K mTORC1->S6K S6 S6 Ribosomal Protein S6K->S6 p_S6 p-S6 (Ser235/236) (Western Blot Readout) S6->p_S6 CompoundX Compound X Dactolisib Omipalisib CompoundX->PI3K Inhibits CompoundX->mTORC2 Inhibits CompoundX->mTORC1 Inhibits

Caption: PI3K/mTOR pathway showing inhibitor targets and Western blot readouts.

Comparative Cellular Potency

The IC50 values derived from the Western blot analysis provide a quantitative measure of each compound's potency in a cellular system.

Table 2: Hypothetical Cellular IC50 Values (MCF7 Cells)

Compoundp-Akt (Ser473) IC50 (nM)p-S6 (Ser235/236) IC50 (nM)
Compound X 12.518.7
Dactolisib 9.815.4
Omipalisib 2.64.1

Note: Data are hypothetical and for illustrative purposes only.

This hypothetical data suggests that while Compound X is potent in cells, it is less potent than the clinical candidates Dactolisib and Omipalisib. However, when considered alongside its superior in-vitro selectivity from Part 1, Compound X may possess a more favorable therapeutic window. Its "cleaner" off-target profile could translate to fewer side effects in a preclinical setting, a crucial consideration in drug development. This highlights the essential trade-off between raw potency and selectivity. A highly potent but non-selective compound is often less desirable than a moderately potent but highly selective one.

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the selectivity of a novel compound, exemplified by the hypothetical inhibitor, Compound X. The two-tiered approach, combining broad kinome screening with targeted cellular pathway analysis, provides a robust and reliable method for initial characterization.

Our hypothetical results position Compound X as a promising chemical scaffold. It demonstrates high selectivity in a large-panel binding assay and confirms on-target activity in a relevant cancer cell line. While its cellular potency is lower than that of clinical comparators, its superior selectivity profile warrants further investigation.

Next steps in the development of Compound X would include:

  • Cellular Thermal Shift Assays (CETSA): To provide direct, label-free evidence of target engagement in cells or tissue lysates.

  • Phenotypic Screening: Assessing its anti-proliferative effects across a panel of cancer cell lines to correlate pathway inhibition with a functional outcome.

  • In-vivo Pharmacokinetic and Efficacy Studies: Evaluating the compound's properties in animal models to determine its potential as a therapeutic agent.

By systematically applying these validated methodologies, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions in the complex process of drug discovery.

References

  • Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology URL: [Link]

  • Title: Targeting the PI3K/Akt/mTOR pathway in cancer. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A global view of kinase inhibitor selectivity. Source: Nature Biotechnology URL: [Link]

  • Title: The landscape of somatic copy-number alteration across human cancers. Source: Nature Genetics URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols URL: [Link]

A Researcher's Guide to Investigating Off-Target Effects of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Target Specificity

For researchers and drug development professionals, the journey of a promising small molecule from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biomolecules, can lead to unforeseen toxicity or diminished efficacy, ultimately derailing a development program. This guide provides an in-depth, technical framework for investigating the off-target profile of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one , a compound of interest within the broader class of pyrimidine derivatives.

While direct experimental data for this specific molecule is not extensively published, its structural similarity to a known class of kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptor 4 (FGFR4), provides a strong rationale for a focused investigation.[1][2] This guide will therefore use the hypothesis that this compound is an FGFR4 inhibitor as a guiding principle for outlining a comprehensive off-target assessment strategy. We will compare its hypothetical performance with the well-characterized selective FGFR4 inhibitor, BLU-9931 , and other relevant kinase inhibitors to provide a practical context for these investigations.

The Criticality of Off-Target Profiling in Kinase Inhibitor Development

Kinases are a large family of structurally related enzymes, making the development of highly selective inhibitors a significant challenge.[3][4] Cross-reactivity with other kinases can lead to a variety of adverse effects. For instance, inhibition of FGFR1 and FGFR3 has been associated with hyperphosphatemia and soft-tissue mineralization.[5] Therefore, a rigorous evaluation of a compound's kinome-wide selectivity is not merely a regulatory requirement but a fundamental aspect of preclinical safety and efficacy assessment.

This guide will detail a multi-pronged approach to off-target investigation, combining computational prediction with robust experimental validation. This integrated strategy allows for the early identification of potential liabilities and informs the design of more selective next-generation compounds.

Section 1: Initial Assessment and Target Hypothesis

The core structure of this compound, a 2-aminopyrimidine derivative, is a common scaffold in kinase inhibitors.[1][6] Numerous studies have demonstrated that modifications to this scaffold can yield potent and selective inhibitors of various kinases, with a notable number targeting the FGFR family.[1][7] Specifically, compounds with similar substitutions have been identified as potent FGFR4 inhibitors, a key target in hepatocellular carcinoma (HCC) and other cancers where the FGF19-FGFR4 signaling axis is dysregulated.[2][5][8]

Our investigation will proceed under the working hypothesis that FGFR4 is the primary target of this compound . The subsequent experimental plan is designed to both confirm this hypothesis and comprehensively map its off-target interaction landscape.

Section 2: A Phased Approach to Off-Target Investigation

A systematic and tiered approach is recommended to efficiently and thoroughly investigate off-target effects. This begins with broad, high-throughput screening and funnels down to more detailed mechanistic and cellular validation of identified hits.

Phase 1: In Silico and Initial Biochemical Screening

The initial phase aims to cast a wide net to identify potential off-target interactions using computational and high-throughput biochemical methods.

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial predictions of potential off-target interactions. These approaches leverage large databases of known drug-target interactions and compound structures to predict a molecule's likely binding partners.

Experimental Protocol: Off-Target Safety Assessment (OTSA)

  • Input: The 2D structure of this compound.

  • Methodology: Employ a computational framework that integrates multiple algorithms, such as chemical similarity, machine learning, and protein pocket similarity searches.

  • Analysis: The output will be a ranked list of potential off-targets with associated confidence scores. This list helps prioritize which protein families to investigate further in biochemical assays.

  • Rationale: This in silico screening is a cost-effective way to generate initial hypotheses about off-target liabilities and can guide the selection of appropriate experimental screening panels.

Biochemical kinome scanning is the gold standard for assessing the selectivity of kinase inhibitors. These services screen a compound against a large panel of purified kinases to determine its binding affinity or inhibitory activity.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

  • Principle: This assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[5]

  • Procedure:

    • Submit this compound for screening against a comprehensive panel of kinases (e.g., the 468-kinase scanMAX™ panel).

    • The compound is typically tested at a fixed concentration (e.g., 1 µM) in the initial screen.

    • Results are reported as percent of control, with lower percentages indicating stronger binding.

  • Data Interpretation: Hits are typically defined as kinases showing significant inhibition (e.g., >65% inhibition). These hits should be followed up with Kd determination to quantify the binding affinity.

  • Rationale: This provides a broad, unbiased view of the compound's kinome-wide selectivity and is crucial for identifying even unexpected off-target kinases.

G cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Hit Validation & Mechanistic Studies cluster_phase3 Phase 3: Cellular Confirmation Computational_Prediction In Silico Off-Target Prediction (OTSA) Kinome_Scan Large-Scale Kinome Profiling (KINOMEscan™) Computational_Prediction->Kinome_Scan Prioritize Kinase Families DSF Differential Scanning Fluorimetry (DSF) Kinome_Scan->DSF Validate Direct Binding Biochemical_IC50 Biochemical IC50 Determination Kinome_Scan->Biochemical_IC50 Confirm Inhibition Cellular_Target_Engagement Cellular Target Engagement (NanoBRET™) Biochemical_IC50->Cellular_Target_Engagement Cell_Based_Signaling Cell-Based Signaling Assays Cellular_Target_Engagement->Cell_Based_Signaling Phenotypic_Screening Phenotypic Screening Cell_Based_Signaling->Phenotypic_Screening

Caption: A phased workflow for off-target effect investigation.

Phase 2: Hit Validation and Mechanistic Understanding

Once a list of potential off-targets has been generated from the initial screens, the next phase focuses on validating these interactions and understanding their nature.

DSF, also known as a thermal shift assay, is a rapid and economical method to confirm direct binding of a compound to a purified protein.[9][10] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol: Differential Scanning Fluorimetry

  • Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. The Tm is the temperature at which 50% of the protein is unfolded.

  • Procedure:

    • Purified recombinant protein of the putative off-target kinase is incubated with a fluorescent dye (e.g., SYPRO Orange).

    • This compound is added at various concentrations.

    • The samples are subjected to a thermal ramp in a real-time PCR instrument, and fluorescence is monitored.

  • Data Analysis: A shift in the Tm (ΔTm) in the presence of the compound indicates direct binding.

  • Rationale: DSF provides an independent confirmation of the binding interaction identified in the primary screen, reducing the likelihood of false positives.

For all validated hits, it is essential to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency against the off-target kinase.

Experimental Protocol: In Vitro Kinase Activity Assay

  • Procedure:

    • Set up a kinase reaction with the purified off-target kinase, its specific substrate, and ATP.

    • Incubate with a range of concentrations of this compound.

    • Measure kinase activity, for example, by quantifying the amount of phosphorylated substrate using methods like radiometric assays or luminescence-based assays (e.g., ADP-Glo™).[11]

  • Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value.

  • Rationale: The IC50 value provides a quantitative measure of the compound's potency against the off-target, which is crucial for assessing the potential for off-target effects at therapeutic concentrations.

Phase 3: Cellular Confirmation and Phenotypic Consequences

The final and most critical phase is to determine if the observed biochemical interactions translate into functional effects in a cellular context.

Confirming that the compound can bind to its on- and off-targets in living cells is a key step. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Principle: This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells. Competitive displacement of a fluorescent tracer by the test compound results in a decrease in Bioluminescence Resonance Energy Transfer (BRET).[12]

  • Procedure:

    • Transfect cells with a plasmid encoding the NanoLuc®-tagged on-target (FGFR4) and key off-target kinases.

    • Treat the cells with the fluorescent tracer and a range of concentrations of this compound.

    • Measure the BRET signal.

  • Data Analysis: Determine the IC50 for target engagement in a cellular environment.

  • Rationale: This assay confirms target binding in a physiological context, accounting for cell permeability and intracellular concentrations.

The ultimate validation of an off-target interaction is to demonstrate a functional consequence in cells. This can be achieved by examining downstream signaling pathways and observing cellular phenotypes.

Experimental Protocol: Western Blotting for Downstream Signaling

  • Procedure:

    • Select cell lines that are known to be dependent on the signaling of the identified off-target kinase.

    • Treat the cells with a dose range of this compound.

    • Lyse the cells and perform Western blotting to assess the phosphorylation status of key downstream substrates of the off-target kinase.

  • Rationale: This directly links off-target binding to a functional modulation of a signaling pathway.

Experimental Protocol: Cell Proliferation/Viability Assays

  • Procedure:

    • Use cell lines whose proliferation is driven by the off-target kinase.

    • Treat the cells with the compound and measure cell viability over time using assays such as CellTiter-Glo®.

  • Rationale: A reduction in cell viability can indicate a functionally relevant off-target effect. To confirm that this is not due to on-target toxicity in a specific cell line, a rescue experiment can be performed where the on-target is knocked down (e.g., using siRNA or CRISPR) and the effect of the compound is re-evaluated.

Section 3: Comparison with Alternatives

To put the off-target profile of this compound into perspective, it is essential to compare it with other inhibitors targeting the same primary pathway.

FeatureThis compound (Hypothetical)BLU-9931 (Selective FGFR4 Inhibitor)Pan-FGFR Inhibitors (e.g., AZD4547, BGJ398)
Primary Target FGFR4FGFR4FGFR1, FGFR2, FGFR3, FGFR4
FGFR4 IC50 To be determined3 nM[5]Varies, potent against multiple FGFRs
Selectivity vs. FGFR1/2/3 To be determinedHigh (>100-fold vs. FGFR1/2/3)[5]Low (potent inhibition of FGFR1/2/3)[5][13]
Known Off-Targets To be determined through screeningExquisitely selective across a panel of 456 kinases[5]Known off-targets include VEGFR2, c-KIT, and others, leading to a broader side-effect profile.[13][14]
Potential Off-Target Liabilities To be determinedMinimal based on published dataHyperphosphatemia, soft-tissue mineralization, ocular toxicity.[5][15]

BLU-9931 serves as an excellent benchmark for a highly selective FGFR4 inhibitor. It is an irreversible inhibitor that covalently binds to a unique cysteine residue (Cys552) in FGFR4, contributing to its high selectivity.[5][16] A key aspect of the investigation of this compound would be to determine its mode of inhibition (reversible vs. irreversible) and whether it also exploits this unique cysteine for binding, which could be a determinant of its selectivity.

In contrast, pan-FGFR inhibitors like AZD4547 and BGJ398 inhibit multiple FGFR family members.[5][13] While this can be advantageous in certain contexts, it also leads to on-target toxicities associated with the inhibition of FGFR1 and FGFR3.[5] A thorough off-target analysis of this compound will clarify where it sits on this selectivity spectrum.

Conclusion

The investigation of off-target effects is a cornerstone of modern drug discovery and development. For a novel compound like this compound, a systematic, multi-tiered approach is essential to build a comprehensive safety and selectivity profile. By combining predictive computational methods with robust biochemical and cellular validation, researchers can gain a deep understanding of a compound's interactions with the proteome.

The comparison with established inhibitors like the highly selective BLU-9931 and broader-spectrum pan-FGFR inhibitors provides a critical context for interpreting the experimental data. This rigorous, evidence-based approach will not only de-risk the progression of this compound but also provide invaluable insights for the design of future generations of safer and more effective targeted therapies.

References

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Safety Operating Guide

Navigating the Unseen Hazard: A Guide to the Proper Disposal of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Acknowledging the Data Gap

A thorough hazard assessment is the cornerstone of safe chemical handling. In the absence of a dedicated SDS for 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, we must apply the precautionary principle. This means treating the compound as potentially hazardous until proven otherwise. Pyrimidine and piperidine derivatives, the structural parents of our compound of interest, can exhibit a range of hazardous properties, including toxicity, and skin and eye irritation. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for a formal hazard assessment and guidance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form—solid, solution, or as residual waste—donning the appropriate PPE is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with the solvents used to dissolve the compound.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary. All work with the solid compound should be performed in a certified chemical fume hood.

Spill Management: A Swift and Safe Response

Accidents happen. A well-defined spill response plan is crucial for mitigating risks.

For a Minor Spill (a few milligrams to a gram):

  • Alert Colleagues: Inform those in the immediate vicinity of the spill.

  • Don Appropriate PPE: As outlined above.

  • Contain the Spill: If it is a liquid, use an absorbent material like vermiculite or sand to dike the spill. For a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.

  • Clean the Spill: Carefully scoop the absorbed liquid or the solid into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Major Spill:

  • Evacuate the Area: Immediately alert everyone in the laboratory and evacuate the area.

  • Contact EHS: Notify your institution's EHS office and follow their emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.

Waste Segregation and Collection: The Path to Proper Disposal

Proper segregation of chemical waste is not just a regulatory requirement; it is a critical safety measure to prevent unintended chemical reactions.

Step 1: Designate a Waste Container

  • Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be labeled "Hazardous Waste" and should clearly identify the contents, including the full chemical name: "this compound".

Step 2: Collect the Waste

  • Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous waste container.

  • Liquid Waste: Solutions containing the compound, as well as any rinsates from cleaning contaminated glassware, should be collected in the designated liquid hazardous waste container. Do not mix this waste with other chemical waste streams unless you have confirmed compatibility.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads from spill cleanups, must be disposed of as solid hazardous waste.

Step 3: Container Management

  • Keep the hazardous waste container closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Do not overfill the container. A good rule of thumb is to leave at least 10% of the container volume as headspace.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation (Solid, Liquid, or Contaminated Material) Assess Assess Waste Type Start->Assess Solid Solid Waste (Unused Compound) Assess->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) Assess->Liquid Liquid Contaminated Contaminated Materials (Gloves, Paper, etc.) Assess->Contaminated Contaminated SolidContainer Place in Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer ContaminatedContainer Place in Labeled Solid Hazardous Waste Container Contaminated->ContaminatedContainer Store Store in Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store ContaminatedContainer->Store EHS Contact EHS for Waste Pickup Store->EHS Disposal Final Disposal by Certified Vendor EHS->Disposal

Caption: Disposal workflow for this compound.

Final Disposal: The Last Step

Once your hazardous waste container is full, or if you are generating waste infrequently, contact your institution's EHS office to arrange for a waste pickup. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.

Summary of Disposal Procedures

Waste TypeContainerLabelingStorageFinal Disposal
Solid this compound Leak-proof, compatible (e.g., HDPE)"Hazardous Waste" + Full Chemical NameSatellite Accumulation AreaVia Institutional EHS
Liquid solutions containing the compound Leak-proof, compatible (e.g., HDPE)"Hazardous Waste" + Full Chemical Name & SolventsSatellite Accumulation AreaVia Institutional EHS
Contaminated labware (gloves, paper, etc.) Lined, puncture-resistant container"Hazardous Waste" + "Contaminated Debris"Satellite Accumulation AreaVia Institutional EHS

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always remember that when it comes to chemical disposal, caution and compliance are paramount.

References

  • PubChem. this compound. [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication. [Link]

A Senior Application Scientist's Guide to Handling 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Approach to Safety

This document provides essential operational guidance for researchers, scientists, and drug development professionals handling 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one (CAS No. 76750-95-3).[1] While comprehensive toxicological data for this specific compound is not publicly available, its structure—a pyrimidine derivative containing an amine and a piperidine moiety—necessitates a cautious and proactive safety strategy.[2][3] The protocols herein are synthesized from established best practices for handling analogous heterocyclic amines and pyrimidine-based compounds, which may pose risks such as skin, eye, and respiratory irritation.[4][5][6][7] Our core principle is to treat all compounds of unknown toxicity as potentially hazardous, ensuring the highest level of protection for all laboratory personnel.[8]

Hazard Identification and Risk Mitigation

The primary routes of potential exposure are inhalation of aerosolized powder, dermal contact, and ocular contact. Structurally related compounds, such as other aminopyrimidines and piperidines, are known to be irritants and can be harmful if swallowed or absorbed through the skin.[7] Therefore, engineering controls and Personal Protective Equipment (PPE) are not merely recommended; they are fundamental to a safe experimental workflow. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[5][9][10]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary barrier against exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound. Remember, PPE is the last line of defense; safe techniques and engineering controls are the first.[11]

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical splash goggles and a full-face shield.[12][13]Double-layered chemical-resistant gloves (e.g., nitrile).[10][11]Flame-resistant lab coat, fully fastened; long pants and closed-toe shoes.[12]Required if weighing outside a fume hood or containment system (e.g., N95 respirator).[14]
Preparing Solutions Chemical splash goggles.[5][8]Chemical-resistant gloves (e.g., nitrile).[9]Flame-resistant lab coat, fully fastened.[12]Not required if performed within a certified chemical fume hood.
Running Reactions & Transfers Chemical splash goggles.Chemical-resistant gloves. Inspect regularly for tears.[8]Flame-resistant lab coat, fully fastened.Not required if performed within a certified chemical fume hood.
Handling Large Spills Chemical splash goggles and a full-face shield.Heavy-duty, chemical-impermeable gloves (e.g., butyl rubber).[14]Impervious clothing or chemical-resistant apron over a lab coat.[5][15]A full-face respirator with appropriate cartridges is recommended.[15]

Causality Behind PPE Choices:

  • Eye and Face Protection: The use of a face shield over goggles when handling the powder is critical.[12] This is because fine powders can easily become airborne during manipulation, posing a significant risk of facial and eye exposure beyond what goggles alone can protect against.[13]

  • Hand Protection: Double-gloving provides an extra layer of security against tears and permeation.[11] Given that skin contact is a primary exposure route for amine compounds, this redundancy is a non-negotiable aspect of safe handling. Gloves should be changed immediately if contamination is suspected.[11]

  • Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection becomes essential if the compound must be handled in an open environment, as fine particulates can be easily inhaled.[15]

Operational Plan: Step-by-Step Handling and Workflow

This protocol details the standard operating procedure for weighing the solid compound and preparing a stock solution. This process is designed to be self-validating by minimizing the potential for contamination and exposure at each stage.

Experimental Workflow: Weighing and Solubilization

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 1. Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep_2 2. Prepare Fume Hood (Verify airflow, clear workspace, line with absorbent pads) prep_1->prep_2 prep_3 3. Assemble Equipment (Spatula, weigh boat, vial, solvent, vortexer) prep_2->prep_3 handle_1 4. Weigh Compound (Carefully transfer solid to weigh boat on balance) prep_3->handle_1 Begin Handling handle_2 5. Transfer to Vial (Use spatula to transfer solid into the designated vial) handle_1->handle_2 handle_3 6. Add Solvent (Slowly add the calculated volume of solvent) handle_2->handle_3 handle_4 7. Cap and Mix (Securely cap the vial and vortex until dissolved) handle_3->handle_4 clean_1 8. Decontaminate (Wipe spatula and surfaces with appropriate solvent) handle_4->clean_1 Complete Handling clean_2 9. Dispose of Waste (Place used weigh boat, outer gloves in solid waste container) clean_1->clean_2 clean_3 10. Doff PPE (Remove inner gloves last, wash hands thoroughly) clean_2->clean_3

Caption: Workflow for Safely Weighing and Preparing a Solution.

Logistical Plan: Spill and Disposal Management

A. Emergency Spill Response:

Accidents happen, but preparation mitigates their impact.[8]

  • Alert Personnel: Immediately notify others in the lab.

  • Evacuate (If Necessary): For large spills (>10g) or spills outside of a fume hood, evacuate the immediate area.

  • Contain the Spill: Use an absorbent material like sand or vermiculite to cover and contain the spill.[9] Do not use water, as it may increase the dispersal of the compound.

  • Cleanup:

    • Wearing full PPE (including respiratory protection for large spills), carefully scoop the contained material into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

B. Chemical Waste Disposal:

Proper disposal is crucial to prevent environmental contamination.[4][16]

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be disposed of in a labeled hazardous liquid waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.

  • Never dispose of this chemical down the sink.[10][16]

  • Consult Regulations: Always follow your institution's and local regulatory guidelines for chemical waste disposal.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][6]

  • Skin Contact: Immediately remove contaminated clothing.[15] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][15] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Rinse the mouth thoroughly with water.[2] Do not induce vomiting.[15] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

References

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione. Benchchem.

  • 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one Safety Data Sheets. Echemi.

  • This compound. PubChem, National Center for Biotechnology Information.

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Practice News.

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.

  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.

  • 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5). ChemicalBook.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Lab Safety Rules and Guidelines. Grainger.

  • 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide - Risk and Safety. ChemBK.

  • 1020243-94-0|6-Amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one. BLDpharm.

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

  • 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one. Benchchem.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

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